Product packaging for 1,2,5-Thiadiazole-3-carboxylic acid(Cat. No.:CAS No. 13368-86-0)

1,2,5-Thiadiazole-3-carboxylic acid

Cat. No.: B077527
CAS No.: 13368-86-0
M. Wt: 130.13 g/mol
InChI Key: GFTBMBHVZZFGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2,5-Thiadiazole-3-carboxylic acid (CAS 13368-86-0) is a high-value heterocyclic building block with the molecular formula C3H2N2O2S and a molecular weight of 130.13 g/mol . This off-white to white solid is characterized by a melting point of 89°C and a density of 1.67 g/cm³ . It is recommended to store this compound in a cool, dark place at 2-8°C to maintain stability . As a versatile scaffold in medicinal chemistry, this compound is a key precursor in the synthesis of more complex molecules, such as 4-carboalkoxy derivatives, for drug discovery efforts . The thiadiazole core is a privileged structure in the design of bioactive molecules, and related analogues have been investigated for their interaction with biological targets, such as lactate dehydrogenase in pathogens . Researchers utilize this carboxylic acid functional handle for amide coupling reactions and other derivatizations to create potential pharmacologically active compounds. Handle with care; this material is irritating to the eyes, respiratory system, skin, and may be harmful if swallowed . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2N2O2S B077527 1,2,5-Thiadiazole-3-carboxylic acid CAS No. 13368-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTBMBHVZZFGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362769
Record name 1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13368-86-0
Record name 1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-thiadiazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2,5-Thiadiazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Thiadiazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered thiadiazole ring substituted with a carboxylic acid group. This molecule serves as a crucial building block in the development of new chemical entities with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique structure, combining the aromaticity and electronic properties of the thiadiazole ring with the versatile reactivity of the carboxylic acid moiety, makes it a valuable intermediate for organic synthesis.[2] Derivatives of the 1,2,5-thiadiazole scaffold have garnered attention for a range of biological activities, and the carboxylic acid functional group provides a convenient handle for creating diverse molecular libraries for drug discovery programs.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and experimental procedures related to this compound.

Synthesis of this compound

The primary and most direct method reported for the synthesis of 1,2,5-thiadiazole carboxylic acids involves the vigorous hydrolysis of the corresponding 3-cyano-1,2,5-thiadiazole precursor.[5] This transformation is typically achieved under basic conditions, where the nitrile group is converted to a carboxylate salt, followed by acidification to yield the final carboxylic acid.

Synthesis_Pathway reactant 3-Cyano-1,2,5-thiadiazole intermediate Sodium 1,2,5-thiadiazole-3-carboxylate reactant->intermediate 1. 10% NaOH (aq) 2. Reflux, 24h product This compound intermediate->product HCl (aq)

Caption: Synthesis of this compound via nitrile hydrolysis.

Properties of this compound

Physical Properties

The known physical properties of this compound are summarized in the table below. It is typically a white crystalline solid with good solubility in water.[2]

PropertyValueReference(s)
Molecular Formula C₃H₂N₂O₂S[1]
Molecular Weight 130.13 g/mol [1]
Appearance White crystalline powder[5]
Melting Point 168-173 °C[5]
Density 1.67 g/cm³ (Predicted)[6]
Solubility Good solubility in water; soluble in some organic solvents.[2]
Chemical and Spectroscopic Properties

This compound is a relatively stable compound under normal conditions.[2] The thiadiazole ring is aromatic, which contributes to its stability. The carboxylic acid group undergoes typical reactions, such as esterification and amide bond formation, making it a versatile synthon. The compound's ability to act as a ligand in coordination chemistry has also been noted.[1]

Detailed experimental spectroscopic data for the parent compound is not extensively available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from related thiadiazole derivatives.[2][7]

Spectroscopy Expected Features Reference(s)
¹H NMR A singlet for the proton on the thiadiazole ring (likely > 8.5 ppm). A broad singlet for the carboxylic acid proton (typically > 10 ppm).[8]
¹³C NMR Two signals for the sp² carbons of the thiadiazole ring (typically 150-180 ppm). One signal for the carbonyl carbon of the carboxylic acid (~160-185 ppm).[7][9]
FTIR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C=N stretch (~1580-1600), C-S stretch (~700).[2][5]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 130. Fragmentation may show loss of COOH (m/z = 85).[10]

Applications in Research and Development

This compound is a valuable starting material in medicinal and agricultural chemistry.

  • Pharmaceuticals: It is a key building block for synthesizing novel compounds with potential therapeutic benefits, including anti-inflammatory and antimicrobial agents.[1] The thiadiazole nucleus is a recognized pharmacophore present in various biologically active molecules.[4] For instance, certain derivatives of 1,2,5-thiadiazole have been investigated as potent and selective ligands for human 5-HT1A receptors, indicating its potential in developing treatments for central nervous system disorders.[3]

  • Agrochemicals: This compound is utilized in the development of modern herbicides and fungicides, contributing to crop protection and enhanced agricultural productivity.[1]

No specific signaling pathways directly modulated by the parent acid have been detailed in the reviewed literature; rather, its utility lies in its role as a scaffold to be elaborated into a wide range of biologically active derivatives.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound from its nitrile precursor, based on established chemical principles for nitrile hydrolysis.[5][11]

Synthesis of this compound

This protocol describes the base-catalyzed hydrolysis of 3-cyano-1,2,5-thiadiazole.

Materials:

  • 3-Cyano-1,2,5-thiadiazole

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-cyano-1,2,5-thiadiazole (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable system is available. The reaction is typically run for 24 hours to ensure complete hydrolysis.[5]

  • Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath.

  • Carefully acidify the cold solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Combine Reactant & 10% NaOH reflux 2. Heat to Reflux for 24h setup->reflux cool 3. Cool Reaction Mixture reflux->cool acidify 4. Acidify with HCl to pH 2-3 cool->acidify extract 5. Extract with Ethyl Acetate acidify->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry over Na₂SO₄ & Filter wash->dry concentrate 8. Concentrate via Rotovap dry->concentrate recrystallize 9. Recrystallize concentrate->recrystallize final_product Pure Product recrystallize->final_product

Caption: General experimental workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to 1,2,5-Thiadiazole-3-Carboxylic Acid: Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique aromatic scaffold, combined with the reactive carboxylic acid moiety, provides a versatile platform for the synthesis of a wide array of functionalized molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and established synthetic routes. Furthermore, it delves into its applications, particularly as a scaffold for developing novel therapeutic agents, and furnishes detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with a carboxylic acid group substituted at the 3-position. The 1,2,5-thiadiazole ring is electron-withdrawing, which significantly influences the acidity of the carboxylic acid proton and the reactivity of the overall molecule.

Figure 1. Chemical Structure of this compound.
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound presents as a white crystalline solid with a relatively high melting point, indicative of strong intermolecular forces in the solid state.[1]

PropertyValueReference
CAS Number 13368-86-0[1][2]
Molecular Formula C₃H₂N₂O₂S[1][2]
Molecular Weight 130.13 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 168-173 °C[1]
pKa (Parent Ring) -4.9 (as a base)[3]
Storage Store at 0-8°C[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral characteristics are outlined below.

TechniqueExpected Features
¹H NMR A singlet in the downfield region (typically δ 9-10 ppm) corresponding to the proton on the thiadiazole ring (H4). A broad singlet at δ > 12 ppm for the carboxylic acid proton.
¹³C NMR Resonances for the two aromatic carbons of the thiadiazole ring (C3 and C4) are expected between δ 140-160 ppm. A signal for the carboxyl carbon (C=O) is anticipated around δ 165-175 ppm.
Infrared (IR) A broad absorption band in the range of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ for the C=O stretch. Characteristic C=N and C-S stretching vibrations for the heterocyclic ring.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 130. Common fragmentation patterns would include the loss of COOH (m/z = 85) and subsequent ring fragmentation.

Chemical Reactivity

The reactivity of this compound is governed by both the aromatic thiadiazole ring and the carboxylic acid functional group.

Ring Reactivity

The 1,2,5-thiadiazole ring is aromatic and thermally stable.[3] It exhibits a general reluctance to undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitrogen and sulfur atoms.[3] However, the ring is susceptible to nucleophilic attack, which can occur at the ring carbons or the sulfur atom, potentially leading to ring-opening reactions under harsh conditions.[3] The ring sulfur atom can be readily oxidized using mild oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding non-aromatic 1-oxides.[3][4]

Carboxylic Acid Reactivity

The carboxylic acid group undergoes standard transformations. It can be readily converted into a variety of derivatives, making it a versatile handle for synthetic modifications. Key reactions include:

  • Esterification: Reaction with alcohols under acidic conditions to yield esters.

  • Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with primary or secondary amines to form amides.[5] This is a crucial step in the synthesis of many biologically active molecules.[6]

  • Reduction: Reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

reactivity_pathway Figure 2. Key Reactivity Pathway Start This compound AcidChloride 1,2,5-Thiadiazole-3-Carbonyl Chloride Start->AcidChloride + SOCl₂ Amide 1,2,5-Thiadiazole-3-Carboxamide Derivative AcidChloride->Amide + R-NH₂

Figure 2. Conversion of the carboxylic acid to amides via an acid chloride intermediate.

Synthesis

Applications in Drug Development and Research

The 1,2,5-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in various biologically active compounds.[8] It serves as a key building block for pharmaceuticals and agrochemicals, including antimicrobial and anti-inflammatory agents.[1]

A notable application is in the development of inhibitors for specific biological pathways. For instance, derivatives of 1,2,5-thiadiazole-3-carboxamide have been identified as novel inhibitors of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[8] This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, making it a prime target for therapeutic intervention in cancer and inflammatory diseases.

signaling_pathway Figure 3. Role in Signaling Pathway Inhibition Molecule 1,2,5-Thiadiazole-3- Carboxamide Derivative Pathway NF-κB Signaling Cascade Molecule->Pathway Inhibits Response Inflammation, Cell Proliferation Pathway->Response Promotes

Figure 3. Inhibition of the NF-κB signaling pathway by a 1,2,5-thiadiazole derivative.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established chemical principles for this class of compounds.

Synthesis Workflow

The overall process from synthesis to final product confirmation follows a standard logical workflow.

workflow Figure 4. Synthesis and Characterization Workflow A Synthesis: Ring Formation & Hydrolysis B Aqueous Work-up & Extraction A->B C Purification (Recrystallization) B->C D Characterization (MP, NMR, IR) C->D

Figure 4. A logical workflow for the synthesis and characterization process.
Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from diaminomaleonitrile, proceeding through a dinitrile intermediate.

Step A: Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile

  • Reagents and Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (10.8 g, 0.1 mol).

  • Reaction: Carefully add thionyl chloride (40 mL, 0.55 mol) to the flask. The molar ratio of thionyl chloride to diaminomaleonitrile should be approximately 5:1.[7]

  • Heating: Heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation: Dissolve the crude residue in a suitable organic solvent like dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude dinitrile product.

Step B: Selective Hydrolysis to this compound

  • Reagents and Setup: Suspend the crude 1,2,5-thiadiazole-3,4-dicarbonitrile in a mixture of sulfuric acid and water (e.g., 50% H₂SO₄).

  • Reaction: Heat the mixture gently (e.g., 50-60 °C) while stirring. The reaction progress should be monitored to favor mono-hydrolysis over di-hydrolysis.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound as a white crystalline powder.

Protocol 2: Product Characterization
  • Melting Point: Determine the melting point of the purified product using a calibrated melting point apparatus. The observed range should be compared to the literature value (168-173 °C).[1]

  • ¹H NMR Spectroscopy: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Confirm the presence of the expected signals for the aromatic and carboxylic acid protons.

  • Infrared (IR) Spectroscopy: Prepare a KBr pellet or obtain the spectrum using an ATR accessory. Confirm the presence of the characteristic O-H and C=O stretching frequencies for the carboxylic acid.

  • Mass Spectrometry: Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI or EI) to confirm the molecular weight of the compound.

Conclusion

This compound is a heterocyclic compound of significant interest due to its aromatic nature, predictable reactivity, and utility as a synthetic intermediate. Its stable core structure combined with a versatile carboxylic acid handle makes it an attractive starting point for the construction of complex molecules, particularly in the realm of drug discovery where it has shown promise as a scaffold for targeting critical disease pathways like NF-κB. The synthetic and analytical protocols provided herein offer a solid foundation for researchers to explore the full potential of this valuable chemical entity.

References

An In-depth Technical Guide on the Solubility and Stability of 1,2,5-Thiadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,2,5-Thiadiazole-3-carboxylic acid is a white crystalline powder with a molecular weight of 130.13 g/mol and a melting point in the range of 168-173 ºC.[1][2] The presence of the carboxylic acid functional group suggests that its solubility will be pH-dependent and enhanced in polar solvents.[2] The 1,2,5-thiadiazole ring is known for its relative stability, attributed to its aromatic character.[3] However, like many heterocyclic systems, it can be susceptible to degradation under specific stress conditions such as aggressive pH, oxidation, and photolysis.[1][4] Understanding these properties is paramount for its application in drug formulation, synthesis, and the development of stable dosage forms.

Physicochemical Properties

While specific quantitative solubility data for this compound is not extensively documented, its structural features provide insight into its expected behavior.

Solubility Profile

The compound is described as having good solubility in water and other polar organic solvents.[2][3] This is attributed to the polarity of the thiadiazole ring and the hydrogen bonding capability of the carboxylic acid group. The solubility in aqueous media is expected to be significantly influenced by pH, with increased solubility in alkaline conditions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassExpected SolubilityRationale
Aqueous
WaterGoodPolar nature of the molecule and hydrogen bonding.[2][3]
Aqueous Acid (e.g., 0.1 M HCl)Moderate to LowThe carboxylic acid will be protonated, reducing polarity compared to the ionized form.
Aqueous Base (e.g., 0.1 M NaOH)HighFormation of the highly soluble carboxylate salt.
Polar Organic
MethanolHighPolar protic solvent capable of hydrogen bonding.
EthanolHighPolar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent.
Non-Polar Organic
HexaneLow"Like dissolves like" principle; the compound's polarity is mismatched with the non-polar solvent.
TolueneLow"Like dissolves like" principle.
Stability Profile

The 1,2,5-thiadiazole ring is generally considered to be thermally stable.[1] However, the molecule's stability can be compromised by hydrolytic, oxidative, and photolytic stress.

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted Stability/Degradation Pathway
Acidic Hydrolysis Potential for hydrolysis of the thiadiazole ring, although the ring itself is relatively stable. The carboxylic acid group is stable under these conditions.
Basic Hydrolysis The thiadiazole ring may be susceptible to cleavage under strong basic conditions. The carboxylic acid will be deprotonated but is generally stable.
Oxidation The sulfur atom in the thiadiazole ring is susceptible to oxidation, potentially forming N-oxides or S-oxides.[1] Strong oxidizing agents could lead to ring cleavage.
Thermal The 1,2,5-thiadiazole ring is known to be thermally stable up to 220°C.[1] Decarboxylation at very high temperatures is a possibility for the carboxylic acid group.
Photolytic Heterocyclic aromatic compounds are often susceptible to photodegradation.[1] UV or visible light exposure could lead to ring cleavage or other rearrangements. 3,4-diphenyl-1,2,5-thiadiazole has been shown to undergo slow photochemical degradation to yield benzonitrile and sulfur.[1]

Experimental Protocols

The following sections detail generalized experimental procedures to quantitatively determine the solubility and stability of this compound.

Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO, and relevant buffers).

    • Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a set period to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using the analytical method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility in mg/mL or g/100mL, taking into account the dilution factor.

Fig. 1: Workflow for shake-flask solubility determination.
Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial to separate the intact drug from any potential degradation products.

General HPLC Parameters:

  • Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is a common starting point for polar acidic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectrophotometry of the compound in the mobile phase) should be used.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways and to demonstrate the specificity of the stability-indicating analytical method.[5]

General Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Maintain the same temperature and time conditions as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% and 30%). Keep the solutions at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of the parent compound.

    • Peak purity analysis of the parent peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl, heat) HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base Basic (NaOH, heat) Base->HPLC Oxidative Oxidative (H2O2) Oxidative->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC Degradation Identify & Quantify Degradants HPLC->Degradation Pathway Elucidate Degradation Pathways Degradation->Pathway Compound This compound (Solid & Solution) Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

Fig. 2: Logical workflow for forced degradation studies.

Potential Degradation Pathways

Based on the known chemistry of thiadiazoles and carboxylic acids, several degradation pathways can be hypothesized:

  • Oxidative Degradation: The primary site of oxidation is likely the sulfur atom of the thiadiazole ring, which could lead to the formation of the corresponding S-oxide or S,S-dioxide.

  • Photodegradation: Exposure to light could induce ring cleavage. For some substituted thiadiazoles, this has been observed to produce nitriles and elemental sulfur.[1]

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, the thiadiazole ring may undergo hydrolytic cleavage.

  • Thermal Degradation: At very high temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway.

The identification of actual degradation products would require the use of mass spectrometry (LC-MS) for molecular weight determination and further structural elucidation by techniques such as NMR spectroscopy of isolated impurities.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a robust framework for its determination. The general characteristics suggest good solubility in polar solvents, which is modifiable by pH, and a relatively stable thiadiazole ring that may be susceptible to specific stress conditions. The provided experimental protocols for solubility and stability testing offer a clear path for researchers to generate the necessary data to support drug development and formulation activities. The successful application of these methodologies will enable a comprehensive understanding of this important heterocyclic building block, facilitating its effective use in the creation of novel therapeutics and other chemical entities.

References

A Comprehensive Review on the Discovery and History of 1,2,5-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a significant structural motif in medicinal chemistry and materials science.[1][2][3][4] Its derivatives have garnered substantial attention due to their diverse pharmacological activities and unique physicochemical properties.[5][6] This review provides a detailed account of the key milestones in the discovery and synthetic evolution of 1,2,5-thiadiazole and its derivatives, offering insights into the foundational chemistry that has paved the way for modern applications.

The Dawn of Thiadiazole Chemistry: Discovery of the Fused System

The journey into the chemistry of 1,2,5-thiadiazoles began not with the parent monocyclic ring, but with its fused aromatic analogue. In 1889, O. Hinsberg reported the first synthesis of a fused 1,2,5-thiadiazole system, 2,1,3-benzothiadiazole (historically referred to as piazthiole).[7] This seminal work was achieved by treating benzene-1,2-diamine with sulfurous acid or sodium hydrogen sulfite in a sealed tube.[7] This discovery marked the first entry into this class of heterocyclic compounds and laid the groundwork for future explorations.

G cluster_0 Hinsberg Synthesis (1889) A Benzene-1,2-diamine B 2,1,3-Benzothiadiazole A->B SO2 or NaHSO3 (Sealed Tube)

Caption: Hinsberg's pioneering synthesis of the first fused 1,2,5-thiadiazole system.

Unveiling the Monocyclic Core: The First Synthesis of 1,2,5-Thiadiazole

It took more than half a century after Hinsberg's discovery for the parent, monocyclic 1,2,5-thiadiazole to be synthesized and characterized. The path to the unsubstituted ring was indirect, starting from the fused benzothiadiazole system. The breakthrough involved the oxidative degradation of 2,1,3-benzothiadiazole to yield 1,2,5-thiadiazole-3,4-dicarboxylic acid.[7] Subsequent decarboxylation of this intermediate finally afforded the parent 1,2,5-thiadiazole, a colorless and odorless liquid.[7]

G cluster_0 First Synthesis of the Parent 1,2,5-Thiadiazole Ring A 2,1,3-Benzothiadiazole B 1,2,5-Thiadiazole-3,4- dicarboxylic acid A->B Oxidative Degradation C 1,2,5-Thiadiazole B->C Decarboxylation

Caption: The multi-step workflow leading to the first isolation of the parent 1,2,5-thiadiazole.

The Advent of General Synthetic Methodologies

Following the initial isolation of the parent ring, research efforts focused on developing more direct and versatile synthetic routes. A significant advancement was the discovery that 1,2,5-thiadiazoles could be synthesized by reacting aliphatic α-diamines with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[8][9] This method proved to be a more general and efficient approach, allowing for the preparation of various substituted 1,2,5-thiadiazoles from readily available starting materials like ethylenediamine and its derivatives.[8][9]

G cluster_0 General Synthesis of 1,2,5-Thiadiazoles A Aliphatic α-Diamine C 1,2,5-Thiadiazole Derivative A->C P B Sulfur Monochloride (S₂Cl₂) or Sulfur Dichloride (SCl₂) B->C P->C Inert Solvent (e.g., DMF, Benzene)

Caption: A general and widely used synthetic route to the 1,2,5-thiadiazole ring system.

Physicochemical Properties of the Parent Compound

The parent 1,2,5-thiadiazole is a thermally stable, aromatic compound.[8] Its high aromaticity contributes to the stability of the molecule.[8] The key physical and chemical properties of the unsubstituted ring are summarized below.

PropertyValueReference
Molecular FormulaC₂H₂N₂S[10]
Molecular Weight86.12 g/mol [10]
Melting Point-50.1 °C[7][8]
Boiling Point94 °C[7][8]
Density1.268 g/mL[8]
pKa-4.90[7][8]
Dipole Moment1.56 D[8]
AppearanceColorless, odorless liquid[7][8]

Key Experimental Protocols

5.1. Synthesis of 1,2,5-Thiadiazole from Ethylenediamine Dihydrochloride

This protocol is adapted from a patented method describing the reaction of an aliphatic diamine salt with sulfur monochloride.[9]

  • Materials:

    • Ethylenediamine dihydrochloride (26.6 g, 0.2 mol)

    • Sulfur monochloride (48.6 mL, 0.6 mol)

    • Dimethylformamide (DMF, 90 mL)

    • Ethyl ether

    • Magnesium sulfate (anhydrous)

    • Ice water

  • Procedure:

    • A mixture of ethylenediamine dihydrochloride and sulfur monochloride in dimethylformamide is prepared in a flask fitted with a distillation side-arm and condenser.[9]

    • The mixture is gradually heated with stirring to 125 °C.[9]

    • The distillate, a mixture of 1,2,5-thiadiazole and sulfur monochloride, is collected.[9]

    • The collected distillate is quenched into ice water.[9]

    • The resulting aqueous mixture is subjected to steam distillation.[9]

  • Purification:

    • The steam distillate is extracted three times with 50 mL portions of ethyl ether.[9]

    • The combined ether extracts are dried over anhydrous magnesium sulfate.[9]

    • The ether is removed by distillation at atmospheric pressure. The fraction that distills at 94 °C is pure 1,2,5-thiadiazole.[9]

Evolution of 1,2,5-Thiadiazole Chemistry: S-Oxides and Dioxides

Further research into the reactivity of the 1,2,5-thiadiazole ring led to the synthesis of its oxidized derivatives. The ring sulfur can be readily oxidized, for example with m-chloroperoxybenzoic acid (MCPBA), to form the nonaromatic 1,2,5-thiadiazole-1-oxide and, upon further oxidation, the 1,2,5-thiadiazole-1,1-dioxide.[8][11] These S-oxidized species have distinct chemical and physical properties and have become important building blocks in their own right, particularly in the field of materials science as they can be easily reduced to stable radical anions.[11][12]

G cluster_0 Oxidation of the 1,2,5-Thiadiazole Ring A 1,2,5-Thiadiazole B 1,2,5-Thiadiazole-1-oxide A->B Oxidation (e.g., MCPBA) C 1,2,5-Thiadiazole-1,1-dioxide B->C Further Oxidation

References

An In-depth Technical Guide to 1,2,5-Thiadiazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

1,2,5-Thiadiazole-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal and agricultural chemistry. Its structural characteristics, combining a thiadiazole ring with a carboxylic acid functional group, impart unique physicochemical properties and versatile reactivity.

IdentifierValue
IUPAC Name This compound
CAS Number 13368-86-0
Molecular Formula C₃H₂N₂O₂S
Molecular Weight 130.13 g/mol
Appearance White crystalline powder

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the hydrolysis of a corresponding nitrile precursor, 3-cyano-1,2,5-thiadiazole. Below is a detailed experimental protocol based on established chemical principles for this transformation.

Experimental Protocol: Hydrolysis of 3-Cyano-1,2,5-thiadiazole

This protocol outlines the conversion of 3-cyano-1,2,5-thiadiazole to this compound via acid-catalyzed hydrolysis.

Materials:

  • 3-cyano-1,2,5-thiadiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric Acid (HCl) (for acidification)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-cyano-1,2,5-thiadiazole.

  • Acidic Hydrolysis: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Extract the aqueous solution multiple times with a suitable organic solvent such as diethyl ether.

    • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

A closely related synthesis for the amino-derivative, 4-amino-1,2,5-thiadiazole-3-carboxylic acid, involves the ring-cleavage of[1][2][3]thiadiazolo[3,4-d]pyrimidin-7(6H)-one using basic reagents.[2][4] This alternative approach highlights the versatility of synthetic strategies to access functionalized 1,2,5-thiadiazoles.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start Start: 3-Cyano-1,2,5-thiadiazole hydrolysis Acid-Catalyzed Hydrolysis (e.g., H₂SO₄/H₂O, reflux) start->hydrolysis Step 1 workup Aqueous Work-up (Extraction with organic solvent) hydrolysis->workup Step 2 purification Purification (Recrystallization) workup->purification Step 3 product Product: this compound purification->product Final Product G cluster_activity Biological Activities of the Thiadiazole Scaffold thiadiazole_core 1,2,5-Thiadiazole Core bioisostere Bioisostere of Pyrimidine & Oxadiazole thiadiazole_core->bioisostere Structural Feature mesoionic Mesoionic Character thiadiazole_core->mesoionic Electronic Property cns_activity CNS Activity (e.g., 5-HT1A Receptor Ligands) thiadiazole_core->cns_activity antimicrobial Antimicrobial Activity bioisostere->antimicrobial anticancer Anticancer Activity mesoionic->anticancer

References

physical and chemical properties of 1,2,5-thiadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,5-thiadiazole-3-carboxylic acid, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research. The information is presented to support research and development activities, with a focus on structured data, experimental methodologies, and the compound's role as a synthetic building block.

Core Physical and Chemical Properties

This compound is a white crystalline solid that is relatively stable under standard conditions.[1] Its structure, featuring a five-membered aromatic ring containing sulfur and nitrogen, coupled with a carboxylic acid functional group, imparts a unique combination of properties. The carboxylic acid moiety enhances its solubility in polar solvents, a valuable characteristic for drug formulation and development.[1]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃H₂N₂O₂S[1]
Molecular Weight 130.13 g/mol [1]
CAS Number 13368-86-0[1]
Appearance White crystalline powder[1]
Melting Point 168-173 °C[1]
pKa (Carboxylic Acid) Data not available
Solubility Good solubility in water and some organic solvents[1]
Purity ≥ 99% (assay)[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

Predicted ¹H and ¹³C NMR Data
NucleusPredicted Chemical Shift (ppm)Notes
¹H NMR ~8.5 - 9.0The single proton on the thiadiazole ring is expected to be significantly deshielded due to the aromaticity and electron-withdrawing nature of the ring and the adjacent carboxylic acid.
~10.0 - 13.0The carboxylic acid proton will appear as a broad singlet, typical for acidic protons.
¹³C NMR ~150 - 160The carbon atom of the C-H bond on the thiadiazole ring.
~160 - 170The carbon atom attached to the carboxylic acid group.
~165 - 175The carbonyl carbon of the carboxylic acid.
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Notes
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)A very broad and characteristic absorption due to hydrogen bonding.[2]
C=O Stretch (Carboxylic Acid) 1710-1760A strong, sharp absorption. Conjugation with the thiadiazole ring may shift this to the lower end of the range.[2]
C=N Stretch (Thiadiazole Ring) ~1600A moderate absorption typical for C=N bonds within an aromatic heterocyclic system.
C-O Stretch (Carboxylic Acid) 1210-1320A moderate to strong absorption.
O-H Bend (Carboxylic Acid) 900-960 (broad)A broad peak characteristic of the out-of-plane bend for a carboxylic acid dimer.[3]
Mass Spectrometry Fragmentation

While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern under electron ionization can be predicted.

m/zPredicted FragmentNotes
130[M]⁺Molecular ion peak.
113[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
85[M - COOH]⁺Loss of the entire carboxylic acid group as a radical.
59[C₂HN₂]⁺ or [COS]⁺Further fragmentation of the thiadiazole ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, a general synthetic approach can be derived from the chemical literature.

Synthesis of this compound via Hydrolysis of 3-Cyano-1,2,5-thiadiazole

This method involves the vigorous hydrolysis of the corresponding nitrile.[4]

Materials:

  • 3-Cyano-1,2,5-thiadiazole

  • 10% aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • A mixture of 3-cyano-1,2,5-thiadiazole and a 10% aqueous solution of sodium hydroxide is heated under reflux for 24 hours.[4]

  • The reaction mixture is then cooled to room temperature.

  • The solution is acidified to a pH of approximately 2-3 by the careful, dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.

  • The precipitated solid is collected by vacuum filtration and washed with cold deionized water.

  • Alternatively, the acidified aqueous solution can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic extracts are then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by melting point determination, and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Synthesis_Workflow start 3-Cyano-1,2,5-thiadiazole reflux Reflux with 10% NaOH (24h) start->reflux acidify Acidify with HCl to pH 2-3 reflux->acidify precipitate Precipitate Formation acidify->precipitate extract Extract with Organic Solvent acidify->extract Aqueous Solution filter Filter and Wash precipitate->filter Solid Product purify Recrystallize filter->purify dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate evaporate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Biological and Medicinal Context

While this compound itself is primarily a synthetic intermediate, the thiadiazole scaffold is of significant interest in medicinal chemistry. Derivatives of 1,2,5-thiadiazole have been investigated for a range of biological activities, including as anticancer agents.[4] Some of these compounds have been shown to modulate key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[5] Thiadiazole derivatives have been identified as potential inhibitors of this pathway.[6] The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway and indicates the general point of intervention for thiadiazole-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Thiadiazole Thiadiazole Derivatives Thiadiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiadiazole derivatives.

Applications in Research and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Its carboxylic acid handle allows for straightforward derivatization to form amides, esters, and other functional groups, enabling the creation of compound libraries for screening in drug discovery and agrochemical development programs.[1] The thiadiazole ring itself can act as a bioisostere for other aromatic systems, offering a means to modulate the physicochemical and pharmacokinetic properties of lead compounds.

Safety Information

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. Inhalation or extensive skin contact may cause irritation.[1] It should be stored in a cool, dry place away from strong oxidizing agents.[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

The Thiadiazole Ring: A Privileged Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. In this pursuit, heterocyclic compounds have emerged as a cornerstone of drug discovery, with the thiadiazole ring system standing out as a particularly versatile and privileged scaffold. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,3,4-thiadiazole, and 1,2,5-thiadiazole. Among these, the 1,3,4-thiadiazole isomer has been the most extensively studied and has demonstrated a remarkable breadth of pharmacological activities.[1][2]

This technical guide provides a comprehensive exploration of the thiadiazole ring as a pharmacophore in drug design. It delves into the synthesis, pharmacological activities, and mechanisms of action of thiadiazole derivatives, offering valuable insights for researchers and drug development professionals.

The Versatility of the Thiadiazole Scaffold

The therapeutic importance of the thiadiazole nucleus stems from its unique physicochemical properties. Its mesoionic character facilitates crossing cellular membranes, allowing for enhanced interaction with biological targets.[1][3] Furthermore, the thiadiazole ring is considered a bioisostere of pyrimidine and oxadiazole, enabling it to mimic these structures and interfere with various biological processes, including DNA replication.[1][4] The presence of a sulfur atom also imparts good liposolubility.[4] This combination of properties has led to the development of numerous clinically approved drugs containing the thiadiazole moiety, such as the diuretic acetazolamide, the antimicrobial agents cefazolin and sulfamethizole, and the antiparasitic drug megazol.

Pharmacological Activities of Thiadiazole Derivatives

Thiadiazole derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for the development of new drugs targeting a variety of diseases.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents.[1][3][5] These compounds exert their cytotoxic effects through multiple mechanisms, including the inhibition of crucial enzymes involved in cancer progression, induction of apoptosis, and disruption of key cell signaling pathways.[6]

Mechanisms of Action in Cancer:

  • Enzyme Inhibition: Thiadiazole derivatives have been shown to inhibit various enzymes implicated in cancer, such as carbonic anhydrases, histone deacetylases (HDACs), and protein kinases.[6]

  • Signaling Pathway Modulation: A significant area of research focuses on the ability of thiadiazole compounds to interfere with critical signaling pathways that drive tumor growth and survival, notably the PI3K/Akt and MEK/ERK pathways.[6][7]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Targets\n(Cell Survival, Proliferation, Growth)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiadiazole [label="Thiadiazole\nDerivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; mTORC2 -> Akt [label="Phosphorylation\n(Ser473)"]; PDK1 -> Akt [label="Phosphorylation\n(Thr308)"]; Akt -> Downstream; Thiadiazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Thiadiazole -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

// Invisible edges for layout subgraph { rank=same; PIP2; PIP3; } } .enddot Figure 1: Simplified PI3K/Akt Signaling Pathway and Inhibition by Thiadiazole Derivatives.

// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(Cell Proliferation, Differentiation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiadiazole [label="Thiadiazole\nDerivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; Thiadiazole -> MEK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

} .enddot Figure 2: Simplified MEK/ERK Signaling Pathway and Inhibition by Thiadiazole Derivatives.

Table 1: Anticancer Activity of Selected Thiadiazole Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
8a A549 (Lung)1.62[4]
8d A549 (Lung)2.53[4]
8e A549 (Lung)2.62[4]
22d MCF-7 (Breast)1.52[4]
Compound 4 HCT116 (Colon)8.04 (48h)[8][9]
ST10 MCF-7 (Breast)49.6[5]
ST10 MDA-MB-231 (Breast)53.4[5]
Antimicrobial Activity

The thiadiazole nucleus is a key component in a variety of compounds exhibiting potent antibacterial and antifungal properties.[10] Their mechanism of action often involves the disruption of essential biochemical pathways in pathogens.[11]

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives (MIC in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Schiff bases 4, 5, 6 Various bacteria4-16[10]
Compound 7a, 7b Gram-positive bacteria4-8[10]
Compound 19a Klebsiella pneumoniae12.5[10]
Compound 19b Klebsiella pneumoniae25[10]
Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.

Table 3: Anti-inflammatory Activity of a Selected Thiadiazole Derivative

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
6f 15044[12]
Anticonvulsant Activity

The thiadiazole scaffold has been successfully incorporated into molecules with potent anticonvulsant activity. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are widely used preclinical models to assess anticonvulsant efficacy.

Table 4: Anticonvulsant Activity of Selected Thiadiazole Derivatives

Compound IDTestED50 (mg/kg)Reference
4h MES23.7[13][14]
50 scPTZ33[15]
51 scPTZ66[15]
Unnamed MES16[16][17]

Synthesis of Thiadiazole Derivatives

A variety of synthetic routes have been developed for the preparation of thiadiazole derivatives. The choice of method often depends on the desired isomer and substitution pattern.

// Nodes start [label="Starting Materials\n(e.g., Carboxylic Acid, Thiosemicarbazide)", shape=ellipse]; cyclization [label="Cyclization Reaction\n(e.g., using POCl3, H2SO4)", shape=box]; intermediate [label="2-Amino-5-substituted-\n1,3,4-thiadiazole", shape=box]; modification [label="Further Functionalization\n(e.g., Acylation, Schiff base formation)", shape=box]; final_product [label="Target Thiadiazole Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cyclization; cyclization -> intermediate; intermediate -> modification; modification -> final_product; } .enddot Figure 3: General Synthetic Workflow for 1,3,4-Thiadiazole Derivatives.

General Synthesis of 1,3,4-Thiadiazole Derivatives

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or their derivatives.

Synthesis of Other Isomers
  • 1,2,3-Thiadiazoles: The Hurd-Mori reaction is a classical method for the synthesis of 1,2,3-thiadiazoles from hydrazones and thionyl chloride.

  • 1,2,4-Thiadiazoles: These can be synthesized through various methods, including the oxidative cyclization of thioamides.

  • 1,2,5-Thiadiazoles: A common route to 1,2,5-thiadiazoles involves the reaction of 1,2-diamines with sulfur monochloride or sulfur dichloride.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of thiadiazole derivatives.

Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole

Materials:

  • Substituted benzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or ammonia solution

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • A mixture of the appropriate substituted benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

  • The mixture is treated with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.

  • The reaction mixture is heated, typically under reflux, for a specified period (e.g., 2-4 hours).

  • After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., NaOH or ammonia solution).

  • The resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford the desired 2-amino-5-aryl-1,3,4-thiadiazole.

In Vitro Anticancer Activity: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thiadiazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the thiadiazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Thiadiazole derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compounds and the standard drug are administered orally or intraperitoneally at a specific time before the carrageenan injection.

  • The initial paw volume of each rat is measured.

  • Carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[19][20]

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

  • The percentage of inhibition of paw edema is calculated for each group relative to the control group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test in Mice

Materials:

  • Mice (e.g., Swiss albino)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Thiadiazole derivatives

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Saline solution

  • Topical anesthetic for the cornea

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compounds and the standard drug are administered at various doses.

  • After a specific period to allow for drug absorption, a drop of topical anesthetic is applied to the corneas of the mice.

  • A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through the corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hindlimb extension is considered as a measure of protection.

  • The ED₅₀ value (the dose that protects 50% of the animals from the tonic hindlimb extension) is determined.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective thiadiazole-based drugs.

  • Anticancer Activity: The nature and position of substituents on the thiadiazole ring and any attached phenyl rings significantly influence the anticancer activity. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the thiadiazole can enhance cytotoxicity.[1]

  • Antimicrobial Activity: For antimicrobial agents, lipophilicity and the presence of specific pharmacophoric groups play a vital role. Halogen substitutions on attached aromatic rings have been shown to increase antimicrobial efficacy.[10]

  • Anticonvulsant Activity: The SAR for anticonvulsant thiadiazoles suggests that the substitution pattern on the aromatic rings and the nature of the linker between the thiadiazole and other moieties are critical for activity and can affect neurotoxicity.[1][16][19]

Conclusion

The thiadiazole ring system, particularly the 1,3,4-thiadiazole isomer, represents a highly privileged scaffold in medicinal chemistry. Its favorable physicochemical properties and ability to interact with a wide range of biological targets have led to the discovery of numerous compounds with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The continued exploration of the structure-activity relationships of thiadiazole derivatives, coupled with modern drug design strategies, holds immense promise for the development of novel and effective therapeutic agents to address a multitude of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable pharmacophore.

References

Theoretical and Computational Insights into 1,2,5-Thiadiazole-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a key pharmacophore in a variety of biologically active molecules and a fundamental component in the design of advanced materials. The inclusion of a carboxylic acid moiety at the 3-position introduces a critical functional group that can participate in hydrogen bonding, salt formation, and further chemical modifications, making 1,2,5-thiadiazole-3-carboxylic acid a particularly valuable synthon.

Computational chemistry provides a powerful toolkit for investigating the properties of such molecules at an atomic level. Techniques like Density Functional Theory (DFT) offer a practical and accurate means to predict molecular geometries, vibrational frequencies, electronic structures, and reactivity parameters. This in-silico approach allows for the rational design of new derivatives with tailored properties, accelerating the discovery and development process.

Molecular Structure and Properties

The molecular structure of this compound is characterized by the planar thiadiazole ring coupled with the carboxylic acid group. Theoretical calculations are essential for determining precise bond lengths, bond angles, and dihedral angles, which in turn influence the molecule's overall conformation and intermolecular interactions.

Computational Data Presentation

While specific computational studies on this compound are pending, the following tables present exemplar quantitative data derived from computational analyses of closely related 1,2,5-thiadiazole derivatives, such as 3,4-dichloro-1,2,5-thiadiazole.[3] These tables illustrate the type of information that can be obtained from such studies.

Table 1: Calculated Geometrical Parameters (Illustrative Example for a 1,2,5-Thiadiazole Derivative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-S11.63N1-S1-N298.5
S1-N21.63S1-N2-C3112.0
N2-C31.33N2-C3-C4108.7
C3-C41.45C3-C4-N1108.7
C4-N11.33C4-N1-S1112.0
C3-C(O)1.48N2-C3-C(O)125.6
C(O)-OH1.35C3-C(O)-OH112.1
C=O1.21C3-C(O)=O124.5
O-H0.97C(O)-O-H106.5

Note: These values are representative and would be calculated specifically for this compound in a dedicated study.

Table 2: Calculated Vibrational Frequencies (Illustrative Example for a 1,2,5-Thiadiazole Derivative)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Assignment
ν(O-H)3560~3400-2400 (broad)O-H stretch
ν(C=O)1750~1700-1725C=O stretch
ν(C=N)1580~1550-1600C=N ring stretch
ν(C-C)1420-C-C ring stretch
δ(O-H)1350~1440-1395O-H bend
ν(S-N)850-S-N ring stretch

Note: Experimental values for carboxylic acids can be broad and solvent-dependent. Calculated frequencies are typically scaled to better match experimental data.

Table 3: Calculated Electronic Properties (Illustrative Example for a 1,2,5-Thiadiazole Derivative)

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment3.5 D

Note: These values provide insights into the molecule's reactivity, electronic transitions, and polarity.

Experimental Protocols for Computational Studies

To obtain reliable theoretical data for this compound, a well-defined computational methodology is crucial. The following protocol is based on established methods for similar heterocyclic systems.[3][4]

Geometry Optimization and Vibrational Analysis
  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) is the recommended method. The B3LYP hybrid functional is a robust choice that has shown good performance for a wide range of organic molecules.[3] The M06-2X functional can also be employed for comparison, as it often provides improved results for main-group chemistry.

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electronic structure of a molecule with heteroatoms and a carboxylic acid group.

  • Procedure:

    • The initial molecular structure of this compound is built using a molecular editor.

    • A geometry optimization is performed to find the minimum energy conformation of the molecule.

    • A frequency calculation is then carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

    • Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental spectra.

Electronic Structure Analysis
  • Natural Bond Orbital (NBO) Analysis: This analysis is performed on the optimized geometry to investigate charge distribution, orbital interactions, and the nature of chemical bonds. It provides insights into hyperconjugative interactions and charge delocalization within the molecule.

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is useful for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability.

Excited State Calculations
  • Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.

  • Procedure: TD-DFT calculations are performed on the optimized ground-state geometry to predict the UV-Vis absorption spectrum. This allows for the assignment of electronic transitions and comparison with experimental spectroscopic data.

Mandatory Visualizations

Visual representations are critical for understanding complex molecular properties and computational workflows.

Molecular_Structure cluster_thiadiazole 1,2,5-Thiadiazole Ring cluster_carboxylic_acid Carboxylic Acid Group N1 N S1 S N1->S1 N2 N S1->N2 C3 C N2->C3 C4 C C3->C4 C_carboxyl C C3->C_carboxyl attached at C3 C4->N1 O_double O C_carboxyl->O_double double bond O_single O C_carboxyl->O_single H H O_single->H

Caption: Molecular structure of this compound.

Computational_Workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo NBO Analysis geom_opt->nbo mep MEP Surface geom_opt->mep fmo FMO Analysis (HOMO/LUMO) geom_opt->fmo tddft TD-DFT Calculation geom_opt->tddft results Calculated Properties: - Bond Lengths/Angles - Vibrational Spectra - Electronic Properties - UV-Vis Spectrum freq_calc->results nbo->results mep->results fmo->results tddft->results

Caption: A typical workflow for the computational study of a molecule.

Signaling_Pathway_Placeholder Molecule 1,2,5-Thiadiazole -3-Carboxylic Acid Derivative Target Biological Target (e.g., Enzyme, Receptor) Molecule->Target interacts with Binding Binding Event Target->Binding Conformational_Change Conformational Change Binding->Conformational_Change Signaling_Cascade Downstream Signaling Cascade Conformational_Change->Signaling_Cascade initiates Biological_Response Biological Response Signaling_Cascade->Biological_Response leads to

Caption: A generalized signaling pathway involving a drug candidate.

Conclusion and Future Directions

This technical guide has outlined the theoretical and computational methodologies applicable to the study of this compound. While a dedicated computational investigation of this specific molecule is yet to be published, the protocols and illustrative data presented here provide a solid framework for future research.

Future computational studies should focus on:

  • Performing a comprehensive DFT analysis of this compound to obtain its precise geometric, vibrational, and electronic properties.

  • Investigating the conformational landscape of the carboxylic acid group and its rotational barrier.

  • Simulating the molecule's behavior in different solvent environments to understand the effects of polarity on its structure and properties.

  • Exploring the reactivity of the molecule through calculations of reaction pathways and activation energies for derivatization.

  • Conducting molecular docking studies with relevant biological targets to predict binding affinities and modes of action for potential therapeutic applications.

By combining rigorous computational analysis with experimental validation, a deeper understanding of this compound can be achieved, paving the way for the design and synthesis of novel molecules with enhanced performance in pharmaceutical and material science applications.

References

Methodological & Application

Synthetic Routes for 1,2,5-Thiadiazole-3-carboxylic Acid and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,5-thiadiazole-3-carboxylic acid and its various analogs. The 1,2,5-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, and its derivatives are explored for a range of therapeutic applications.

Introduction

1,2,5-Thiadiazole and its derivatives are an important class of heterocyclic compounds that have garnered significant attention in pharmaceutical and materials science research. The incorporation of a carboxylic acid functional group provides a versatile handle for the synthesis of amides, esters, and other derivatives, making this compound a key building block for drug discovery and development. This document outlines the primary synthetic strategies for accessing this core molecule and its analogs, providing detailed protocols for key transformations.

Synthetic Strategies Overview

The synthesis of this compound and its analogs can be broadly categorized into two main approaches:

  • Formation of the 1,2,5-thiadiazole ring from acyclic precursors, followed by functional group manipulation to introduce the carboxylic acid moiety.

  • Modification of a pre-existing 1,2,5-thiadiazole ring , most commonly through the hydrolysis of a nitrile or amide precursor.

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the thiadiazole ring.

Key Synthetic Routes

Route 1: Hydrolysis of 3-Cyano-1,2,5-thiadiazole

This is the most direct and commonly cited method for the preparation of this compound. The synthesis involves two main stages: the formation of the 3-cyano-1,2,5-thiadiazole precursor and its subsequent hydrolysis.

Stage 1: Synthesis of 3-Cyano-1,2,5-thiadiazole

The 3-cyano-1,2,5-thiadiazole precursor can be synthesized from the corresponding 3-alkyl-1,2,5-thiadiazole through ammoxidation.

Stage 2: Hydrolysis to this compound

The nitrile group of 3-cyano-1,2,5-thiadiazole is hydrolyzed under basic conditions to yield the carboxylic acid. A general method involves vigorous hydrolysis by refluxing with a 10% aqueous sodium hydroxide solution for 24 hours[1].

G cluster_0 Route 1: From 3-Cyano-1,2,5-thiadiazole 3-Alkyl-1,2,5-thiadiazole 3-Alkyl-1,2,5-thiadiazole 3-Cyano-1,2,5-thiadiazole 3-Cyano-1,2,5-thiadiazole 3-Alkyl-1,2,5-thiadiazole->3-Cyano-1,2,5-thiadiazole Ammoxidation This compound This compound 3-Cyano-1,2,5-thiadiazole->this compound Hydrolysis (e.g., 10% NaOH, reflux)

Figure 1: Synthetic pathway for this compound via hydrolysis of the corresponding nitrile.

Route 2: Synthesis from α-Diamines and Sulfur Halides

This method allows for the construction of the 1,2,5-thiadiazole ring from readily available aliphatic α-diamines. The resulting substituted thiadiazole can then be further functionalized.

The reaction of an aliphatic α-diamine with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in a suitable solvent such as dimethylformamide (DMF) yields the corresponding 1,2,5-thiadiazole derivative[1].

G cluster_1 Route 2: From α-Diamines Aliphatic α-Diamine Aliphatic α-Diamine Substituted 1,2,5-Thiadiazole Substituted 1,2,5-Thiadiazole Aliphatic α-Diamine->Substituted 1,2,5-Thiadiazole S₂Cl₂ or SCl₂ DMF

Figure 2: General synthesis of substituted 1,2,5-thiadiazoles from aliphatic α-diamines.

Route 3: Synthesis of 1,2,5-Thiadiazole-3,4-dicarboxylic Acid

For the synthesis of the dicarboxylic acid analog, two primary routes are notable:

A. From Diaminomaleonitrile (DAMN)

Diaminomaleonitrile can be reacted with thionyl chloride (SOCl₂) to produce 1,2,5-thiadiazole-3,4-dicarbonitrile. This dinitrile can then be hydrolyzed to 1,2,5-thiadiazole-3,4-dicarboxylic acid.

B. From Oxidative Degradation of 2,1,3-Benzothiadiazole

Historically, the first synthesis of a monocyclic 1,2,5-thiadiazole involved the oxidative degradation of 2,1,3-benzothiadiazole to yield 1,2,5-thiadiazole-3,4-dicarboxylic acid[2].

G cluster_2 Route 3: Synthesis of 1,2,5-Thiadiazole-3,4-dicarboxylic Acid Diaminomaleonitrile Diaminomaleonitrile 1,2,5-Thiadiazole-3,4-dicarbonitrile 1,2,5-Thiadiazole-3,4-dicarbonitrile Diaminomaleonitrile->1,2,5-Thiadiazole-3,4-dicarbonitrile SOCl₂ 1,2,5-Thiadiazole-3,4-dicarboxylic Acid 1,2,5-Thiadiazole-3,4-dicarboxylic Acid 1,2,5-Thiadiazole-3,4-dicarbonitrile->1,2,5-Thiadiazole-3,4-dicarboxylic Acid Hydrolysis 2,1,3-Benzothiadiazole 2,1,3-Benzothiadiazole 2,1,3-Benzothiadiazole->1,2,5-Thiadiazole-3,4-dicarboxylic Acid Oxidative Degradation

Figure 3: Synthetic routes to 1,2,5-thiadiazole-3,4-dicarboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

This protocol is based on the general method described in the literature for the hydrolysis of cyano-thiadiazoles[1].

Materials:

  • 3-Cyano-1,2,5-thiadiazole

  • 10% (w/v) Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-cyano-1,2,5-thiadiazole (1.0 eq).

  • Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (sufficient to provide a significant excess of NaOH).

  • Reflux: Heat the mixture to reflux with vigorous stirring. Continue refluxing for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is available.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Carefully acidify the cooled reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid may form.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Quantitative Data (Illustrative):

ParameterValueReference
Reaction Time24 hours[1]
Reaction TemperatureReflux[1]
Hydrolysis Agent10% NaOH (aq)[1]
Protocol 2: General Synthesis of 1,2,5-Thiadiazoles from α-Diamines

This protocol provides a general procedure for the synthesis of the 1,2,5-thiadiazole ring from an aliphatic α-diamine dihydrochloride salt[1].

Materials:

  • Aliphatic α-diamine dihydrochloride (e.g., ethylenediamine dihydrochloride)

  • Sulfur monochloride (S₂Cl₂)

  • Dimethylformamide (DMF)

  • Ice-water

  • Ethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Flask with a distillation side-arm and condenser

  • Heating mantle with magnetic stirrer

  • Steam distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask fitted with a distillation side-arm and condenser, combine the aliphatic α-diamine dihydrochloride (1.0 eq) and sulfur monochloride (3.0 eq) in dimethylformamide.

  • Heating: Gradually heat the mixture with stirring. The reaction is typically heated to around 100-125°C.

  • Distillation: Collect the distillate, which will be a mixture of the 1,2,5-thiadiazole product and excess sulfur monochloride.

  • Quenching: Quench the distillate in ice-water.

  • Steam Distillation: Steam distill the resulting aqueous mixture.

  • Extraction: Extract the steam distillate with ethyl ether (3x).

  • Washing and Drying: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and carefully remove the ether by distillation to obtain the crude 1,2,5-thiadiazole product.

  • Purification: The product can be further purified by fractional distillation.

Quantitative Data (Example: Synthesis of 1,2,5-Thiadiazole):

ReactantMolesGrams/mL
Ethylenediamine dihydrochloride0.2 m26.6 g
Sulfur monochloride0.6 m48.6 mL
Dimethylformamide-90 mL

Summary of Synthetic Routes and Precursors

Target CompoundPrecursorKey ReagentsMethod
This compound3-Cyano-1,2,5-thiadiazole10% NaOH (aq), HClHydrolysis
Substituted 1,2,5-ThiadiazolesAliphatic α-diaminesS₂Cl₂ or SCl₂, DMFRing Formation
1,2,5-Thiadiazole-3,4-dicarboxylic AcidDiaminomaleonitrileSOCl₂, then hydrolysisRing Formation & Hydrolysis
1,2,5-Thiadiazole-3,4-dicarboxylic Acid2,1,3-BenzothiadiazoleOxidizing agentOxidative Degradation

Safety Precautions

  • Sulfur monochloride and sulfur dichloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride is also highly corrosive and toxic. All manipulations should be performed in a fume hood.

  • Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

These protocols and notes provide a comprehensive guide for the synthesis of this compound and its analogs, intended to aid researchers in their drug discovery and development efforts.

References

Application Notes and Protocols: 1,2,5-Thiadiazole-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Thiadiazole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The unique electronic properties of the 1,2,5-thiadiazole ring, combined with the reactive carboxylic acid functionality, make it an attractive scaffold for the development of novel bioactive molecules. The thiadiazole moiety is a bioisostere of pyrimidine and oxadiazole, and its inclusion in a molecule can enhance properties such as liposolubility, allowing for better membrane permeability and interaction with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds.

Key Applications

Derivatives of this compound have shown significant potential in various therapeutic areas:

  • Anticancer Agents: Carboxamide derivatives of 1,2,5-thiadiazole have been identified as potent inhibitors of receptor tyrosine kinases, such as c-Met, which are often dysregulated in various cancers.[1][4][5]

  • Central Nervous System (CNS) Agents: The 1,2,5-thiadiazole scaffold has been incorporated into ligands targeting serotonin 5-HT1A receptors, which are implicated in mood disorders and anxiety.[6][7][8]

  • Antimicrobial Agents: The unique structural features of the 1,2,5-thiadiazole ring contribute to its potential in the development of new antimicrobial compounds.[3]

Data Presentation: Bioactivity of 1,2,5-Thiadiazole-3-Carboxamide Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 1,2,5-thiadiazole-3-carboxamide derivatives against the c-Met kinase, a key target in cancer therapy.[1]

Compound IDStructurec-Met IC₅₀ (nM)
51ah 1,2,5-Thiadiazole-3-carboxamide derivative9.26
51ak 1,2,5-Thiadiazole-3-carboxamide derivative3.89
51al 1,2,5-Thiadiazole-3-carboxamide derivative5.23
51am 1,2,5-Thiadiazole-3-carboxamide derivative2.54
51an 1,2,5-Thiadiazole-3-carboxamide derivative3.73
Foretinib Reference c-Met Inhibitor(Comparable potency to active compounds)

Experimental Protocols

General Protocol for the Synthesis of 1,2,5-Thiadiazole-3-Carboxamides

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a standard coupling agent.

Materials:

  • This compound

  • Amine of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Addition of Amine and Catalyst: Add the desired amine (1.0-1.2 eq.) and a catalytic amount of DMAP to the solution.

  • Activation of Carboxylic Acid: In a separate flask, dissolve DCC (1.1 eq.) or EDC (1.2 eq.) in anhydrous DCM or DMF.

  • Coupling Reaction: Slowly add the solution of the coupling agent to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.

    • If EDC was used, no filtration is necessary at this stage.

    • Dilute the filtrate (or the reaction mixture if EDC was used) with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 1,2,5-thiadiazole-3-carboxamide.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

Derivatives of this compound have been shown to inhibit the c-Met receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, migration, and invasion.[9] Inhibition of c-Met by synthetic compounds can block these oncogenic signals.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates HGF HGF HGF->cMet Binds Thiadiazole_Inhibitor 1,2,5-Thiadiazole Carboxamide Inhibitor Thiadiazole_Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation five_HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm fiveHT1A 5-HT1A Receptor Gi_protein Gi/o Protein fiveHT1A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP Serotonin Serotonin (5-HT) Serotonin->fiveHT1A Binds Thiadiazole_Ligand 1,2,5-Thiadiazole Ligand Thiadiazole_Ligand->fiveHT1A Binds cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response experimental_workflow Building_Block This compound Synthesis Amide Coupling Reaction Building_Block->Synthesis Amine Amine Library Amine->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_Library Library of 1,2,5-Thiadiazole Carboxamides Characterization->Compound_Library Biological_Screening Biological Screening (e.g., Kinase Assay, Receptor Binding Assay) Compound_Library->Biological_Screening Hit_Compounds Hit Compounds Biological_Screening->Hit_Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Compounds->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

References

Application Notes and Protocols: 1,2,5-Thiadiazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,5-Thiadiazole-3-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, most notably as selective muscarinic M1 receptor agonists for the potential treatment of neurological disorders such as Alzheimer's disease and schizophrenia. The 1,2,5-thiadiazole ring acts as a bioisostere for other chemical groups, contributing to the favorable pharmacological properties of its derivatives. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, with a primary focus on their role as muscarinic M1 receptor agonists. Additionally, emerging applications in antimicrobial and anticancer research are briefly discussed.

Section 1: Muscarinic M1 Receptor Agonists

Derivatives of this compound have been successfully developed as potent and selective agonists of the M1 muscarinic acetylcholine receptor. A prominent example is Xanomeline, which has shown promise in clinical trials for the treatment of psychosis and cognitive impairment. The 1,2,5-thiadiazole core is a key structural feature for achieving M1 receptor selectivity.

Signaling Pathway

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq pathway. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 1,2,5-Thiadiazole Derivative (Agonist) Agonist->M1R Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca_ER->CellularResponse ER->Ca_ER Releases PKC->CellularResponse Synthesis_Workflow start This compound step1 Step 1: Formation of Acyl Chloride start->step1 intermediate 1,2,5-Thiadiazole-3-carbonyl chloride step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 product Target 1,2,5-Thiadiazole-3-carboxamide step2->product reagent1 SOCl₂ or (COCl)₂ DCM, reflux reagent1->step1 reagent2 Amine (R-NH₂) Base (e.g., Et₃N), DCM reagent2->step2 Research_Logic Core This compound Synth Chemical Synthesis (e.g., Amide/Ester Formation) Core->Synth Library Derivative Library Synth->Library Screening Biological Screening Library->Screening M1 Muscarinic M1 Agonism Screening->M1 Antimicrobial Antimicrobial Activity Screening->Antimicrobial Anticancer Anticancer Activity Screening->Anticancer Lead Lead Compound Identification and Optimization M1->Lead Antimicrobial->Lead Anticancer->Lead

Protocol for the Esterification of 1,2,5-Thiadiazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the esterification of 1,2,5-thiadiazole-3-carboxylic acid. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, and the ability to functionalize its carboxylic acid group is crucial for the synthesis of novel bioactive molecules. The presented protocol is based on a robust and widely applicable two-step method involving the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with an alcohol to yield the desired ester. This method is generally preferred over direct acid-catalyzed esterification (Fischer esterification) for heteroaromatic carboxylic acids, as it often proceeds under milder conditions and can provide higher yields, particularly with less reactive alcohols.

The protocol is divided into two main stages: the synthesis of the intermediate 1,2,5-thiadiazole-3-carbonyl chloride and its subsequent conversion to the corresponding ester. This approach allows for the synthesis of a variety of esters by simply changing the alcohol used in the second step.

Experimental Protocols

Protocol 1: Synthesis of this compound Esters via Acyl Chloride Intermediate

This protocol describes a general and efficient method for the esterification of this compound. The procedure involves the initial conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂), followed by in-situ or subsequent reaction with the desired alcohol.

Stage 1: Synthesis of 1,2,5-Thiadiazole-3-Carbonyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Dimethylformamide (DMF) (catalytic amount)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 1,2,5-thiadiazole-3-carbonyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Stage 2: Esterification of 1,2,5-Thiadiazole-3-Carbonyl Chloride

Materials:

  • Crude or purified 1,2,5-thiadiazole-3-carbonyl chloride (from Stage 1)

  • Desired alcohol (e.g., methanol, ethanol, isopropanol) (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the crude or purified 1,2,5-thiadiazole-3-carbonyl chloride in anhydrous DCM or THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of the desired alcohol (1.1 - 1.5 eq) and the non-nucleophilic base (1.2 eq) in the same anhydrous solvent.

  • Add the alcohol/base solution dropwise to the stirred solution of the acyl chloride at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound ester.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the esterification of this compound via the acyl chloride method. Please note that yields are indicative and may vary depending on the specific alcohol used and the optimization of reaction conditions.

ParameterStage 1: Acyl Chloride FormationStage 2: Esterification
Starting Material This compound1,2,5-Thiadiazole-3-carbonyl chloride
Reagents Thionyl chloride (SOCl₂), DMF (cat.)Alcohol, Triethylamine (or Pyridine)
Solvent Dichloromethane (DCM) or TolueneDichloromethane (DCM) or THF
Temperature Reflux (40-80°C)0°C to Room Temperature
Reaction Time 2 - 4 hours2 - 12 hours
Product 1,2,5-Thiadiazole-3-carbonyl chlorideAlkyl 1,2,5-thiadiazole-3-carboxylate
Typical Yield >90% (crude)60 - 90% (purified)

Mandatory Visualization

Esterification_Workflow start 1,2,5-Thiadiazole-3- Carboxylic Acid step1 Acyl Chloride Formation (Reflux, 2-4h) start->step1 reagent1 SOCl₂, DMF (cat.) DCM or Toluene reagent1->step1 intermediate 1,2,5-Thiadiazole-3- Carbonyl Chloride step1->intermediate step2 Esterification (0°C to RT, 2-12h) intermediate->step2 reagent2 Alcohol (R-OH) Base (e.g., TEA) reagent2->step2 workup Aqueous Work-up & Extraction step2->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Alkyl 1,2,5-Thiadiazole-3- Carboxylate purification->product

Caption: Workflow for the esterification of this compound.

Application Notes and Protocols for Amide Coupling Reactions Involving 1,2,5-Thiadiazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful amide coupling of 1,2,5-thiadiazole-3-carboxylic acid with a variety of amines. The resulting 1,2,5-thiadiazole-3-carboxamides are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

The 1,2,5-thiadiazole moiety is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical and pharmacological properties to bioactive molecules. Amide coupling of this compound is a key synthetic transformation for accessing a wide range of derivatives for screening and lead optimization. This document outlines common and effective methods for this amide bond formation, including the use of standard coupling reagents and the acyl chloride method. A notable application of these compounds is the inhibition of signaling pathways involved in disease, such as the NF-κB pathway.

Key Applications

Derivatives of this compound have been investigated for a range of therapeutic applications, including:

  • Anti-inflammatory Agents: Certain 1,2,5-thiadiazole-3-carboxamides have been identified as potent inhibitors of the canonical NF-κB signaling pathway, a key regulator of inflammation.[1][2]

  • Anticancer Agents: The NF-κB pathway is also a validated target in oncology, suggesting the potential of these compounds in cancer therapy.[1][2]

  • Enzyme Inhibitors: The thiadiazole scaffold is present in various enzyme inhibitors, and its derivatives are actively being explored for this purpose.

Experimental Protocols

Three common and effective methods for the amide coupling of this compound are detailed below. The choice of method may depend on the specific amine substrate, available reagents, and desired scale.

Protocol 1: Acyl Chloride Method

This robust, two-step method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the amine. This method is particularly useful for less reactive amines.

Step 1: Synthesis of 1,2,5-Thiadiazole-3-carbonyl chloride

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane (DCM), add thionyl chloride (SOCl₂) (2.0-3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,2,5-thiadiazole-3-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the amine (1.0-1.2 eq) in an anhydrous aprotic solvent such as DCM, tetrahydrofuran (THF), or acetonitrile.

  • Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the amine solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1,2,5-thiadiazole-3-carbonyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, perform an aqueous workup by washing the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-1,2,5-thiadiazole-3-carboxamide.

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times, even for challenging substrates.

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1-1.2 eq), and HATU (1.1-1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

  • Perform an aqueous workup by washing the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This method utilizes the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) as an additive to suppress side reactions and improve efficiency. The water-soluble byproducts simplify purification.

  • To a solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent such as DMF or DCM, add HOBt (1.1-1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1-1.5 eq) portion-wise to the reaction mixture.

  • If the amine is used as a salt, add a base such as DIPEA or TEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and perform an aqueous workup as described in the previous protocols.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the amide coupling of this compound and its derivatives.

Coupling MethodAmineBaseSolventTime (h)Temp (°C)Yield (%)Reference
Acyl Chloride3,5-Bis(trifluoromethyl)anilinePyridineDioxane1610065(Hypothetical Example)
HATUAnilineDIPEADMF2RT85(Hypothetical Example)
EDC/HOBtBenzylamineDIPEADCM18RT78(Hypothetical Example)

Note: The data in this table are hypothetical examples to illustrate the format, as specific literature data for a range of amines with the parent this compound is limited. Researchers should optimize conditions for their specific substrates.

Visualizations

Experimental Workflow: Amide Coupling of this compound

G cluster_start Starting Materials cluster_coupling Coupling Methods cluster_process Reaction & Purification cluster_product Final Product A 1,2,5-Thiadiazole- 3-Carboxylic Acid C1 Acyl Chloride (SOCl2, then Amine) A->C1 C2 HATU Coupling (HATU, DIPEA) A->C2 C3 EDC/HOBt Coupling (EDC, HOBt) A->C3 B Amine (R-NH2) B->C1 B->C2 B->C3 D Reaction (0°C to RT) C1->D C2->D C3->D E Aqueous Workup D->E F Purification (Chromatography) E->F G 1,2,5-Thiadiazole- 3-Carboxamide F->G

Caption: General workflow for the synthesis of 1,2,5-thiadiazole-3-carboxamides.

Signaling Pathway: Inhibition of the Canonical NF-κB Pathway

G cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome targeted for degradation NFkB_n NF-κB NFkB->NFkB_n translocates to Proteasome->IkB Inhibitor 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]- 1,2,5-thiadiazole-3-carboxamide Inhibitor->IKK inhibits (presumed target) DNA DNA NFkB_n->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Inhibition of the canonical NF-κB signaling pathway.[1][2]

References

Application Notes & Protocols for the Use of 1,2,5-Thiadiazole-3-Carboxylic Acid in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, heterocyclic compounds have proven to be a rich source of diverse chemical scaffolds with potent biological activities. Among these, the 1,2,5-thiadiazole nucleus has garnered significant interest. 1,2,5-Thiadiazole-3-carboxylic acid, in particular, serves as a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.[1] Its unique electronic properties and ability to act as a pharmacophore have led to the development of derivatives with significant antimicrobial properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel antimicrobial agents. The information compiled herein is based on published research and aims to guide researchers in synthesizing and evaluating new derivatives.

Application Notes

The 1,2,5-thiadiazole ring is a valuable scaffold in medicinal chemistry due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[2] When incorporated into larger molecules, the 1,2,5-thiadiazole moiety can modulate pharmacokinetic and pharmacodynamic properties.

Key Applications in Antimicrobial Drug Development:

  • Scaffold for Novel Antibiotics: this compound can be derivatized to create a diverse library of compounds for screening against a wide range of bacterial and fungal pathogens.

  • Bioisosteric Replacement: The carboxylic acid group can be replaced with other functional groups, such as amides or esters, to improve cell permeability and oral bioavailability of potential drug candidates.

  • Hybrid Molecule Design: The this compound moiety can be hybridized with known antimicrobial agents (e.g., quinolones) to develop new compounds with enhanced potency or a broader spectrum of activity.

One notable application is in the synthesis of thiadiazoloquinolones, a class of potent antibacterial agents.[3][4] These compounds integrate the 1,2,5-thiadiazole ring with a fluoroquinolone core, resulting in molecules with excellent activity against both Gram-positive and Gram-negative bacteria.[3][4]

Quantitative Data Summary

The following tables summarize the antimicrobial activity of selected 1,2,5-thiadiazole derivatives. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of 9-(alkyl/aryl)-4-fluoro-6-oxo[5][6][7]thiadiazolo[3,4-h]quinoline-5-carboxylic Acids [3]

Compound IDR-groupTest OrganismMIC (µg/mL)
25a EthylStaphylococcus aureus0.15 - 3
Gram-negative bacteria0.15 - 3
25c PhenylStaphylococcus aureus0.15 - 3
Gram-negative bacteria0.15 - 3
16 CyclopropylVarious bacteria0.015

Table 2: Antimicrobial Activity of a 1,2,5-Thiadiazole Derivative [5]

Compound DescriptionTest OrganismMIC (µg/mL)
2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleateMycobacterium tuberculosis25.00
Staphylococcus aureusModerate Activity
Bacillus spp.Moderate Activity
Klebsiella pneumoniaeModerate Activity
Escherichia coliModerate Activity

Experimental Protocols

Protocol 1: Synthesis of 9-Cyclopropyl-4-fluoro-6-oxo-6,9-dihydro-[5][6][7]thiadiazolo[3,4-h]quinoline-7-carboxylic acid (16)

This protocol describes the synthesis of a potent thiadiazoloquinolone antibacterial agent.[4]

Materials:

  • Ethyl 7,8-diamino-9-cyclopropyl-4-fluoro-6-oxoquinoxaline-7-carboxylate

  • Thionyl chloride (SOCl₂)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Cyclocondensation: A solution of ethyl 7,8-diamino-9-cyclopropyl-4-fluoro-6-oxoquinoxaline-7-carboxylate in an excess of thionyl chloride is heated at reflux for 4 hours.

  • Removal of Excess Reagent: After cooling, the excess thionyl chloride is removed under reduced pressure.

  • Work-up: The residue is treated with ice-water and the resulting solid is collected by filtration, washed with water, and dried to yield the ethyl ester intermediate (15).

  • Hydrolysis: The ester intermediate (15) is suspended in a mixture of ethanol and concentrated hydrochloric acid and heated at reflux for 12 hours.

  • Isolation of Product: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with ethanol, and dried to afford the final product, 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro-[5][6][7]thiadiazolo[3,4-h]quinoline-7-carboxylic acid (16).

Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in the broth directly in the 96-well microtiter plates.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical mechanism of action for thiadiazole-based antimicrobial agents and a general workflow for their development.

antimicrobial_mechanism Thiadiazole 1,2,5-Thiadiazole Derivative Membrane Bacterial Cell Membrane Thiadiazole->Membrane Penetration TargetEnzyme Bacterial Target Enzyme (e.g., DNA Gyrase) Membrane->TargetEnzyme Replication DNA Replication TargetEnzyme->Replication Inhibition ProteinSynth Protein Synthesis TargetEnzyme->ProteinSynth Disruption CellDeath Bacterial Cell Death Replication->CellDeath ProteinSynth->CellDeath

Caption: Hypothetical mechanism of action for a 1,2,5-thiadiazole antimicrobial agent.

experimental_workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Start 1,2,5-Thiadiazole-3- Carboxylic Acid Synthesis Derivative Synthesis (e.g., Amidation, Esterification) Start->Synthesis Screening Primary Antimicrobial Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR ADMET In Vitro ADMET Profiling SAR->ADMET InVivo In Vivo Efficacy Studies ADMET->InVivo Tox Toxicology Studies InVivo->Tox Candidate Drug Candidate Tox->Candidate

Caption: General workflow for antimicrobial drug development from a lead scaffold.

References

Application Notes and Protocols for 1,2,5-Thiadiazole-3-Carboxylic Acid in Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Thiadiazole-3-carboxylic acid and its derivatives are versatile heterocyclic compounds with significant applications in the agricultural sector.[1][2] These molecules are recognized for their roles as fungicides, herbicides, and as activators of plant defense mechanisms.[1][2] The thiadiazole ring structure is a key component contributing to their biological activity, making them a subject of interest for the development of novel crop protection agents.[1] This document provides detailed application notes, experimental protocols, and a summary of available data to guide researchers in the evaluation and utilization of this compound and its analogs in an agricultural context.

Fungicidal Applications

Thiadiazole derivatives have demonstrated notable antifungal properties, primarily by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is similar to that of widely used azole antifungals.[3]

Quantitative Data: Fungicidal Activity of Thiadiazole Derivatives
Compound ClassFungal SpeciesEC50 (µg/mL)Reference
4-methyl-1,2,3-thiadiazole derivativeValsa mali8.20[1]
4-methyl-1,2,3-thiadiazole derivativeBotrytis cinerea24.42[1]
4-methyl-1,2,3-thiadiazole derivativePythium aphanidermatum15.80[1]
4-methyl-1,2,3-thiadiazole derivativeRhizoctonia solani40.53[1]
4-methyl-1,2,3-thiadiazole derivativeFusarium moniliforme41.48[1]
4-methyl-1,2,3-thiadiazole derivativeAlternaria solani34.16[1]
Phenylthiazole with 1,3,4-thiadiazole thioneSclerotinia sclerotiorum0.51[4]
Chalcone with 1,3,4-thiadiazolePhomopsis sp.14.4[5]
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is adapted from methods used for other thiadiazole derivatives and can be used to evaluate the antifungal activity of this compound.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile Petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Media Preparation: Autoclave PDA medium and cool it to 50-60°C.

  • Serial Dilutions: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as it may inhibit fungal growth. A control plate containing only DMSO should be included.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: Determine the EC50 value by performing a probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration.

experimental_workflow_antifungal cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution (10 mg/mL in DMSO) serial Create Serial Dilutions in Molten PDA stock->serial media Prepare PDA Medium media->serial plate Pour Amended PDA Plates serial->plate inoculate Inoculate with Fungal Plug plate->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition % measure->calculate ec50 Determine EC50 calculate->ec50

Workflow for In Vitro Antifungal Bioassay.

Herbicidal Applications

Carboxylic acid derivatives are a well-established class of herbicides.[6][7] While specific data for this compound is limited, its structural features suggest potential herbicidal activity.

Experimental Protocol: Seedling Growth Inhibition Bioassay

This protocol provides a general method for assessing the pre-emergent herbicidal activity of this compound.

Objective: To evaluate the inhibitory effect of this compound on the germination and early growth of weed and crop species.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Tween 20 or other surfactant

  • Seeds of test plants (e.g., Echinochloa crus-galli (barnyard grass), Brassica napus (rapeseed))

  • Filter paper

  • Petri dishes

  • Growth chamber

Procedure:

  • Test Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of test solutions with varying concentrations (e.g., 1, 10, 100, 500 ppm) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween 20).

  • Petri Dish Preparation: Place a sheet of filter paper in each Petri dish and moisten it with a specific volume of the corresponding test solution or a control solution (solvent and surfactant only).

  • Seed Plating: Place a predetermined number of seeds (e.g., 10-20) on the moistened filter paper in each Petri dish.

  • Incubation: Place the Petri dishes in a growth chamber with controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the control. The half-maximal inhibitory concentration (IC50) can be determined through regression analysis.

experimental_workflow_herbicidal cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis solution Prepare Test Solutions (various concentrations) moisten Moisten Filter Paper with Test Solutions solution->moisten petri Prepare Petri Dishes with Filter Paper petri->moisten seed Place Seeds on Filter Paper moisten->seed incubate Incubate in Growth Chamber seed->incubate measure Measure Germination Rate, Root & Shoot Length incubate->measure calculate Calculate Inhibition % measure->calculate ic50 Determine IC50 calculate->ic50

Workflow for Seedling Growth Inhibition Bioassay.

Plant Defense Activation

Thiadiazole derivatives, such as benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), are known to induce Systemic Acquired Resistance (SAR) in plants.[8][9][10] This response provides broad-spectrum and long-lasting protection against a variety of pathogens. The activation of SAR involves a complex signaling cascade that leads to the expression of pathogenesis-related (PR) genes.[8][11]

Signaling Pathway: Systemic Acquired Resistance (SAR) Induction by Thiadiazole Activators

Thiadiazole-based plant activators are thought to act downstream of salicylic acid (SA) accumulation, a key signaling molecule in SAR.[11][12] They trigger a signaling cascade that involves the regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), leading to the transcriptional activation of PR genes and the establishment of a primed state of defense.[12]

sar_pathway cluster_input Signal Perception cluster_pathway Signaling Cascade cluster_output Defense Response thiadiazole 1,2,5-Thiadiazole Derivative (Plant Activator) downstream_sa Acts Downstream of Salicylic Acid (SA) Accumulation thiadiazole->downstream_sa Induces npr1 NPR1 Activation downstream_sa->npr1 gene_expression Transcriptional Activation of Defense Genes npr1->gene_expression pr_genes Expression of PR Genes (PR-1, PR-2, PR-5) gene_expression->pr_genes sar Systemic Acquired Resistance (SAR) gene_expression->sar

Generalized SAR Pathway Induced by Thiadiazole Plant Activators.
Experimental Protocol: Evaluation of Systemic Acquired Resistance (SAR) Induction

This protocol describes a method to assess the ability of this compound to induce SAR in plants using a pathogen challenge assay.

Objective: To determine if pre-treatment with this compound enhances resistance to a subsequent pathogen infection in systemic, untreated leaves.

Materials:

  • This compound

  • Test plants (e.g., Arabidopsis thaliana, tobacco)

  • Pathogen (e.g., Pseudomonas syringae pv. tomato DC3000)

  • Syringes without needles

  • Growth chamber

  • Magnesium chloride (MgCl2) solution (10 mM)

Procedure:

  • Plant Growth: Grow plants to a suitable stage (e.g., 4-6 weeks for Arabidopsis).

  • Primary Inoculation (Induction):

    • Prepare a solution of this compound at the desired concentration in 10 mM MgCl2.

    • Infiltrate three lower leaves of each test plant with the test solution using a needleless syringe.

    • As a control, infiltrate a separate group of plants with the 10 mM MgCl2 solution (mock treatment).

  • Pathogen Challenge (Secondary Inoculation):

    • Two to three days after the primary treatment, prepare a suspension of the pathogen (e.g., P. syringae at an OD600 of 0.001 in 10 mM MgCl2).

    • Infiltrate three upper, systemic (untreated) leaves of both the test and control plants with the pathogen suspension.

  • Quantification of Pathogen Growth:

    • Three days after the pathogen challenge, harvest the infected systemic leaves.

    • Homogenize the leaf tissue in 10 mM MgCl2.

    • Perform serial dilutions of the homogenate and plate on appropriate selective media.

    • Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

  • Analysis: A statistically significant reduction in pathogen growth in the plants pre-treated with this compound compared to the mock-treated plants indicates the induction of SAR.

Synthesis of this compound

While various methods exist for the synthesis of thiadiazole derivatives, a general approach for 1,2,5-thiadiazoles can be adapted from established protocols. A specific, detailed protocol for the direct synthesis of the unsubstituted this compound is not extensively documented in the reviewed literature; however, synthesis often involves the cyclization of appropriate precursors. One general method involves the reaction of α-aminonitriles with sulfur monochloride or thionyl chloride.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult relevant literature and safety data sheets before conducting any experiments. Optimization of concentrations, incubation times, and other parameters may be necessary for specific compounds and biological systems. The quantitative data presented is for related thiadiazole derivatives and should be used for comparative purposes only.

References

Application Notes and Protocols for the Quantification of 1,2,5-Thiadiazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,2,5-thiadiazole-3-carboxylic acid in various sample matrices. The protocols are based on established analytical techniques for similar heterocyclic carboxylic acids and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a heterocyclic organic compound of interest in pharmaceutical and agrochemical research.[1][2] Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

A summary of the proposed analytical methods and their key characteristics is presented below.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Selectivity ModerateHighHigh
Sensitivity ng-µg/mLpg-ng/mLng-µg/mL
Primary Application Quantification in pharmaceutical formulations, in-process control.Quantification in biological matrices (plasma, urine), metabolite identification.Volatile analysis, may require derivatization for this analyte.
Instrumentation HPLC system with UV/PDA detector.LC system coupled to a tandem mass spectrometer.GC system coupled to a mass spectrometer.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices such as pharmaceutical dosage forms.

3.1.1. Sample Preparation (Pharmaceutical Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the analyte.

  • Dissolve the powder in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Sonication may be used to ensure complete dissolution.

  • Dilute the solution to a known volume with the solvent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3.1.2. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength Determined by UV scan of the analyte (expected to be in the range of 250-280 nm).

3.1.3. Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices.

3.2.1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma sample, add an internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

3.2.2. LC-MS/MS Conditions

ParameterRecommended Condition
Column C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), likely in negative mode.
MRM Transitions To be determined by infusion of a standard solution. Precursor ion would be [M-H]⁻.

3.2.3. Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC-MS analysis.

3.3.1. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or an alkyl chloroformate.

  • Heat the mixture to facilitate the reaction (e.g., 60 °C for 30 minutes).

  • After cooling, the sample is ready for injection.

3.3.2. GC-MS Conditions

ParameterRecommended Condition
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow rate.
Inlet Temperature 250 °C
Oven Program Start at a low temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C).
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Tablet Sample powder Powder Tablet start->powder Grind dissolve Dissolve in Solvent powder->dissolve Weigh & Dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject detector UV Detector hplc->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt centrifuge Centrifuge ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lc LC System reconstitute->lc Inject ms Tandem MS lc->ms data Data Acquisition & Analysis ms->data

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: 1,2,5-Thiadiazole-3-Carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Thiadiazole-3-carboxylic acid is a heterocyclic compound that has emerged as a versatile ligand in coordination chemistry. Its unique structure, featuring a thiadiazole ring and a carboxylic acid functional group, offers multiple coordination sites for metal ions. This allows for the formation of a diverse range of metal complexes with potential applications in medicinal chemistry, catalysis, and materials science. The carboxylic acid group enhances solubility in polar solvents, a favorable characteristic for biological and pharmaceutical applications. The nitrogen and sulfur atoms within the thiadiazole ring also present potential coordination sites, leading to varied and interesting coordination modes.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination compounds using this compound as a ligand.

Coordination Properties and Potential Applications

This compound can coordinate to metal centers through the carboxylate oxygen atoms, and potentially through the nitrogen and sulfur atoms of the thiadiazole ring. The coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Potential Applications:

  • Antimicrobial Agents: Metal complexes of thiadiazole derivatives have shown significant antimicrobial activity. The coordination of the ligand to a metal ion can enhance its biological efficacy.

  • Anticancer Agents: The unique electronic properties and ability to interact with biological macromolecules make these complexes promising candidates for anticancer drug development.

  • Catalysis: The well-defined coordination geometry of the metal complexes can be exploited for catalytic applications in various organic transformations.

  • Materials Science: The thermal stability and structural diversity of these coordination compounds make them suitable for the development of new materials with interesting optical and electronic properties.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis of related thiadiazole-metal complexes and can be adapted for this compound.

Protocol 1: Synthesis of a Generic Metal(II) Complex of this compound

This protocol describes a general procedure for the synthesis of a metal(II) complex, for example, with copper(II), nickel(II), or zinc(II).

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)

  • Methanol or Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 mmol) in methanol (30 mL) in a round-bottom flask.

  • Slowly add 0.1 M NaOH solution dropwise with stirring until the ligand is fully dissolved and deprotonated.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or methanol.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold methanol and then with deionized water to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation L1 Dissolve Ligand in Methanol L2 Deprotonate with NaOH L1->L2 R1 Mix Solutions L2->R1 M1 Dissolve Metal Salt M1->R1 R2 Reflux for 4-6h R1->R2 W1 Cool to RT R2->W1 W2 Filter Precipitate W1->W2 W3 Wash Solid W2->W3 W4 Dry Complex W3->W4

Caption: General workflow for the synthesis of a metal complex.
Protocol 2: Characterization of the Metal Complex

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the coordination sites of the ligand.

  • Procedure: Record the FT-IR spectra of the free ligand and the synthesized complex using KBr pellets in the range of 4000-400 cm⁻¹.

  • Expected Observations:

    • A shift in the C=O stretching frequency of the carboxylic acid group upon coordination to the metal ion.

    • Changes in the vibrational bands of the thiadiazole ring, suggesting the involvement of nitrogen or sulfur atoms in coordination.

    • The appearance of new low-frequency bands corresponding to M-O and M-N vibrations.

2. UV-Visible Spectroscopy:

  • Objective: To study the electronic transitions and coordination geometry of the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO) and record the UV-Vis spectrum in the range of 200-800 nm.

  • Expected Observations:

    • Intra-ligand π → π* and n → π* transitions in the UV region.

    • Ligand-to-metal charge transfer (LMCT) bands.

    • For transition metal complexes, d-d transitions in the visible region, which are indicative of the coordination geometry.

3. Elemental Analysis (CHN):

  • Objective: To determine the empirical formula of the complex.

  • Procedure: Submit a pure, dry sample of the complex for CHN analysis.

  • Expected Outcome: The experimental percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the proposed formula.

4. Molar Conductance Measurement:

  • Objective: To determine the electrolytic nature of the complex.

  • Procedure: Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO) and measure its molar conductivity.

  • Interpretation: The molar conductance value will indicate whether the complex is an electrolyte or a non-electrolyte, providing insight into the nature of the counter-ions.

Quantitative Data Summary

The following tables provide representative data that could be expected from the characterization of a hypothetical Cu(II) complex of this compound, with the formula [Cu(C₃HN₂O₂S)₂(H₂O)₂]. This data is based on values reported for structurally similar thiadiazole-metal complexes.

Table 1: Elemental Analysis Data

ElementCalculated (%)Found (%)
C21.0821.15
H1.771.82
N16.3916.31

Table 2: Key FT-IR Spectral Data (cm⁻¹)

Compoundν(C=O)ν(C=N)ν(M-O)ν(M-N)
Ligand (H-L)17101580--
[Cu(L)₂(H₂O)₂]16251565520450

Table 3: UV-Visible Spectral Data

Compoundλ_max (nm)Assignment
Ligand (H-L)280π → π
[Cu(L)₂(H₂O)₂]295π → π (shifted)
380LMCT
650d-d transition

Signaling Pathway Visualization

While specific signaling pathways for this compound complexes are not yet elucidated, many metal-based drugs exert their anticancer effects through the induction of apoptosis. Below is a generalized diagram of a potential apoptosis induction pathway.

ApoptosisPathway cluster_cell Cancer Cell Complex Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Mito Mitochondrial Damage ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptosis induction pathway by a metal complex.

Concluding Remarks

This compound holds considerable promise as a ligand in the design of novel coordination compounds with diverse applications. The protocols and data presented here provide a foundational framework for researchers to explore the synthesis, characterization, and potential utility of its metal complexes. Further investigation into the crystal structures, stability constants, and detailed biological mechanisms of these compounds will undoubtedly expand their scientific and therapeutic importance.

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxylic acid moiety is a common functional group in a vast array of biologically active compounds, playing a critical role in their interaction with physiological targets. Its ability to act as a hydrogen bond donor and acceptor, as well as its anionic character at physiological pH, often dictates the pharmacodynamic and pharmacokinetic properties of a drug molecule. However, the presence of a carboxylic acid can also introduce challenges, including poor membrane permeability, rapid metabolism, and potential toxicity.[1][2] Derivatization of the carboxylic acid group is a fundamental strategy in medicinal chemistry for fine-tuning the properties of a lead compound to enhance its efficacy, selectivity, and drug-like characteristics in structure-activity relationship (SAR) studies.[1][3]

This document provides a detailed overview of common derivatization strategies for the carboxylic acid group, including amidation, esterification, and bioisosteric replacement. It offers detailed experimental protocols for key transformations and summarizes the impact of these modifications on biological activity.

Derivatization Strategies for SAR Studies

The primary goals of derivatizing a carboxylic acid in SAR studies are to probe the chemical space around the acidic group, modulate its physicochemical properties (pKa, lipophilicity, and hydrogen bonding capacity), and improve its pharmacokinetic profile. The main strategies employed are:

  • Amidation: Conversion of the carboxylic acid to an amide introduces a neutral, hydrogen-bond donating and accepting group. This modification can significantly alter the binding interactions with the target and improve membrane permeability. A wide variety of primary and secondary amines can be utilized to explore the steric and electronic requirements of the binding pocket.

  • Esterification: Esterification masks the acidic proton and increases lipophilicity. Esters can serve as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid. This strategy is often employed to improve oral bioavailability.

  • Bioisosteric Replacement: In this approach, the carboxylic acid is replaced with another functional group that mimics its size, shape, and electronic properties but possesses different physicochemical and metabolic characteristics.[4] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and acylsulfonamides.[1][2] These replacements can lead to improved metabolic stability, enhanced potency, and novel intellectual property.[4]

Data Presentation: Impact of Derivatization on Biological Activity

The following tables provide a summary of how different derivatization strategies can impact the biological activity of a hypothetical lead compound. The data is illustrative and aims to demonstrate the kind of quantitative comparisons that are central to SAR studies.

Table 1: Effect of Amide Derivatives on Cannabinoid Receptor 1 (CB1) Binding Affinity

CompoundR GroupIC50 (nM)
Lead Compound-OH50
Amide 1-NH2120
Amide 2-NHCH385
Amide 3-N(CH3)2250
Amide 4-NH(cyclopropyl)45
Amide 5-NH(phenyl)300

Data is hypothetical and for illustrative purposes.

Table 2: Impact of Ester and Bioisosteric Replacement on Angiotensin II Receptor (AT1) Antagonism

CompoundFunctional GrouppKacLogPIC50 (nM)
Lead CompoundCarboxylic Acid4.53.215
Methyl Ester-COOCH3N/A3.8>1000 (inactive)
Ethyl Ester-COOCH2CH3N/A4.2>1000 (inactive)
Tetrazole-CN4H4.93.512
Hydroxamic Acid-CONHOH8.82.945
Acylsulfonamide-CONHSO2CH36.53.125

Data is hypothetical and for illustrative purposes, but reflects general trends observed in medicinal chemistry. For example, tetrazoles are well-known bioisosteres of carboxylic acids in angiotensin II antagonists like losartan.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using HATU

This protocol describes a standard method for the synthesis of amides from a carboxylic acid and an amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of a carboxylic acid with an alcohol.[5]

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (used as solvent, large excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the alcohol (large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield the desired ester.

Protocol 3: Synthesis of 5-Substituted-1H-tetrazoles from Nitriles

This protocol details the conversion of a nitrile to a tetrazole, a common bioisosteric replacement for a carboxylic acid.[6][7][8]

Materials:

  • Nitrile (1.0 eq)

  • Sodium azide (1.5 eq)

  • Triethylamine hydrochloride (1.5 eq) or Zinc chloride (catalytic)[6]

  • Anhydrous Toluene or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of the nitrile (1.0 eq) in anhydrous toluene or DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully acidify with 1 M hydrochloric acid to pH ~2-3.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the desired tetrazole.

Visualizations

SAR_Workflow Lead Lead Compound (with Carboxylic Acid) Deriv Derivatization Strategy Lead->Deriv Amide Amidation Deriv->Amide Explore H-bonding Ester Esterification Deriv->Ester Prodrug/Lipophilicity Bio Bioisosteric Replacement Deriv->Bio Improve Metabolism/pKa Synth Synthesize Analogs Amide->Synth Ester->Synth Bio->Synth Test In Vitro/In Vivo Testing Synth->Test Data Analyze SAR Data Test->Data Data->Deriv Iterate Opt Optimized Lead Data->Opt

Caption: Workflow for SAR studies involving carboxylic acid derivatization.

Derivatization_Decision_Tree Start Goal of Derivatization? Q1 Improve Permeability? Start->Q1 Physicochemical Properties Q2 Improve Metabolic Stability? Start->Q2 Pharmacokinetics Q3 Prodrug Strategy? Start->Q3 Bioavailability Q1->Q2 No Amide Synthesize Amides Q1->Amide Yes Q2->Q3 No Bio Synthesize Bioisosteres (e.g., Tetrazole) Q2->Bio Yes Ester Synthesize Esters Q3->Ester Yes Binding_Pocket_Interaction cluster_pocket Receptor Binding Pocket cluster_ligands Acceptor H-Bond Acceptor Donor H-Bond Donor Hydrophobic Hydrophobic Pocket CarboxylicAcid R-COOH CarboxylicAcid->Acceptor H-Bond Donor CarboxylicAcid->Donor H-Bond Acceptor Amide R-CONH2 Amide->Acceptor H-Bond Donor Amide->Donor H-Bond Acceptor Amide->Hydrophobic Potential Steric Interaction Tetrazole R-CN4H Tetrazole->Acceptor H-Bond Donor Tetrazole->Donor H-Bond Acceptor

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,5-Thiadiazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,5-thiadiazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Hydrolysis of 1,2,5-thiadiazole-3-carbonitrile: This is a common and direct method where the nitrile group is hydrolyzed to a carboxylic acid, typically under basic conditions.

  • Oxidation of 3-methyl-1,2,5-thiadiazole: The methyl group at the 3-position can be oxidized to a carboxylic acid using appropriate oxidizing agents.

  • Ring formation from a dicarbonyl compound precursor: This involves the cyclization of a suitable dicarbonyl compound with a sulfur and nitrogen source.

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Low yields: This can be due to incomplete reactions, side reactions, or degradation of the product.

  • Purification difficulties: The product may be difficult to separate from starting materials, byproducts, or salts formed during the reaction.

  • Side reactions: The thiadiazole ring can be susceptible to cleavage under harsh reaction conditions.

  • Reaction monitoring: It can be challenging to monitor the progress of the reaction effectively, leading to over- or under-running the reaction.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a hot solvent, such as an ethanol/water or ethyl acetate/hexanes mixture, followed by slow cooling to induce crystallization. The pH of the aqueous solution should be carefully adjusted to acidic conditions (pH 2-3) to ensure the carboxylic acid precipitates.

Troubleshooting Guides

Problem 1: Low Yield During Hydrolysis of 1,2,5-Thiadiazole-3-Carbonitrile

Possible Causes:

  • Incomplete Hydrolysis: The reaction may not have gone to completion.

  • Degradation of the Thiadiazole Ring: The heterocyclic ring can be unstable under harsh basic conditions, leading to ring-opening byproducts.

  • Product Loss During Workup: The product may be lost during extraction or precipitation steps.

Solutions:

Parameter Recommendation Rationale
Reaction Time & Temperature Increase reaction time or temperature moderately. Monitor reaction progress by TLC.To ensure complete conversion of the nitrile.
Base Concentration Use a moderate concentration of base (e.g., 10-20% NaOH or KOH).To minimize ring degradation while ensuring effective hydrolysis.
Workup pH Carefully acidify the reaction mixture to pH 2-3 with dropwise addition of acid.To ensure complete precipitation of the carboxylic acid.
Extraction Solvent Use a suitable organic solvent like ethyl acetate for extraction.To efficiently extract the product from the aqueous layer.
Problem 2: Difficulty in Purifying this compound

Possible Causes:

  • Presence of Unreacted Starting Material: Incomplete reaction can lead to contamination with the starting nitrile.

  • Formation of Salts: Salts formed during neutralization can co-precipitate with the product.

  • Oily Product Formation: The product may not crystallize easily and instead form an oil.

Solutions:

Technique Recommendation Rationale
Recrystallization Use a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes).To improve the crystallization process and remove impurities.
Washing Wash the crude product with cold water after filtration.To remove any inorganic salts.
pH Adjustment Ensure the pH is precisely adjusted to 2-3 during precipitation.To maximize the yield of the crystalline carboxylic acid.
Seeding If an oil forms, try seeding with a small crystal of pure product or scratching the flask.To induce crystallization.

Experimental Protocols

Protocol 1: Hydrolysis of 1,2,5-Thiadiazole-3-Carbonitrile
  • Dissolution: Dissolve 1,2,5-thiadiazole-3-carbonitrile in an aqueous solution of 10% sodium hydroxide.

  • Reflux: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of this compound should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Hydrolysis_Workflow Workflow for Hydrolysis of 1,2,5-Thiadiazole-3-Carbonitrile start Start: 1,2,5-Thiadiazole-3-Carbonitrile dissolve Dissolve in 10% NaOH(aq) start->dissolve reflux Reflux and Monitor by TLC dissolve->reflux cool_acidify Cool and Acidify to pH 2-3 reflux->cool_acidify extract Extract with Ethyl Acetate cool_acidify->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Recrystallization concentrate->purify end_product End: Pure this compound purify->end_product

Caption: Workflow for the synthesis of this compound via hydrolysis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion check_ph Check Workup pH start->check_ph check_extraction Review Extraction Procedure start->check_extraction incomplete Incomplete Reaction check_completion->incomplete Starting material present degradation Possible Ring Degradation check_completion->degradation Side products observed loss_workup Product Loss During Workup check_ph->loss_workup pH not optimal check_extraction->loss_workup Inefficient extraction solution1 Increase Reaction Time/Temp incomplete->solution1 solution2 Use Milder Base Conditions degradation->solution2 solution3 Optimize pH and Solvent loss_workup->solution3

Caption: Troubleshooting decision tree for addressing low reaction yields.

Technical Support Center: Synthesis of 1,2,5-Thiadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the yield and purity of 1,2,5-thiadiazole-3-carboxylic acid. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during its synthesis.

Experimental Protocols

The synthesis of this compound is most effectively achieved through a three-step process starting from diaminomaleonitrile. This pathway involves the formation of a dinitrile intermediate, followed by hydrolysis to a dicarboxylic acid, and subsequent selective mono-decarboxylation.

Step 1: Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile

This procedure outlines the synthesis of the key dinitrile intermediate from diaminomaleonitrile.

Reaction Scheme:

Materials:

  • Diaminomaleonitrile

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, a mixture of diaminomaleonitrile (5 g, 46 mmol) and thionyl chloride (70 mL) is refluxed for 2.5 hours.

  • After cooling, the excess thionyl chloride is removed under reduced pressure.

  • The residue is dissolved in chloroform.

  • The chloroform solution is washed with 5% aqueous sodium bicarbonate solution until the effervescence ceases.

  • The organic phase is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is evaporated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using chloroform as the eluent to afford pure 1,2,5-thiadiazole-3,4-dicarbonitrile.[1]

Quantitative Data:

ProductStarting MaterialYield (Crude)Yield (Purified)Melting Point
1,2,5-Thiadiazole-3,4-dicarbonitrileDiaminomaleonitrile~98%80%47-50 °C
Step 2: Hydrolysis to 1,2,5-Thiadiazole-3,4-dicarboxylic Acid

This protocol details the hydrolysis of the dinitrile to the corresponding dicarboxylic acid.

Reaction Scheme:

Materials:

  • 1,2,5-Thiadiazole-3,4-dicarbonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Prepare a 50% aqueous solution of sulfuric acid by slowly adding concentrated sulfuric acid (600 g) to water (600 g) in a suitable reaction vessel with cooling.

  • To the 50% sulfuric acid solution, add 1,2,5-thiadiazole-3,4-dicarbonitrile (300 g).

  • Heat the mixture to 120 °C and maintain this temperature for 12 hours.

  • Cool the reaction mixture to 0 °C and stir for 2 hours.

  • The precipitated white solid is collected by filtration to give 1,2,5-thiadiazole-3,4-dicarboxylic acid.[2]

Quantitative Data:

ProductStarting MaterialYield
1,2,5-Thiadiazole-3,4-dicarboxylic Acid1,2,5-Thiadiazole-3,4-dicarbonitrile88%
Step 3: Selective Mono-decarboxylation to this compound

This final step involves the controlled thermal decarboxylation of the dicarboxylic acid.

Reaction Scheme:

Materials:

  • 1,2,5-Thiadiazole-3,4-dicarboxylic acid

  • High-boiling point inert solvent (e.g., diphenyl ether)

Procedure:

  • In a flask equipped with a condenser and a gas outlet, suspend 1,2,5-thiadiazole-3,4-dicarboxylic acid in a high-boiling point inert solvent.

  • Heat the mixture gradually while monitoring the evolution of carbon dioxide. The temperature should be carefully controlled to favor mono-decarboxylation.

  • The reaction progress can be monitored by techniques such as ¹H NMR or HPLC to determine the optimal reaction time and temperature.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization from a suitable solvent (e.g., water or ethanol/water mixtures).

Note: The precise temperature and reaction time for selective mono-decarboxylation may require optimization. It is recommended to start at a lower temperature and gradually increase it while monitoring the product distribution. Overheating can lead to the formation of the fully decarboxylated 1,2,5-thiadiazole.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs):

  • Q1: The yield of 1,2,5-thiadiazole-3,4-dicarbonitrile is low. What are the possible causes?

    • A1: Low yields in the first step can be due to several factors:

      • Moisture: Thionyl chloride reacts vigorously with water. Ensure all glassware is dry and the diaminomaleonitrile is anhydrous.

      • Incomplete reaction: The reflux time of 2.5 hours is a guideline. Monitor the reaction by TLC to ensure complete consumption of the starting material.

      • Side reactions: Impurities in the starting material can lead to undesired side products. Use pure diaminomaleonitrile for the best results.

  • Q2: During the hydrolysis of the dinitrile, I observe charring or decomposition. How can this be avoided?

    • A2: Charring is indicative of decomposition at high temperatures. Ensure that the concentrated sulfuric acid is added slowly to water with adequate cooling to prevent excessive heat generation. When heating the reaction mixture to 120 °C, use a controlled heating source like an oil bath to maintain a stable temperature.

  • Q3: The decarboxylation step produces a mixture of mono- and di-decarboxylated products. How can I improve the selectivity for the mono-carboxylic acid?

    • A3: Achieving selective mono-decarboxylation is a key challenge.

      • Temperature control: This is the most critical parameter. Start with a lower temperature and slowly increase it, monitoring the product ratio by HPLC or NMR at regular intervals.

      • Reaction time: Stopping the reaction at the optimal time is crucial. Prolonged heating will favor the formation of the fully decarboxylated product.

      • Solvent: The choice of a high-boiling inert solvent allows for better temperature control.

  • Q4: What are the best methods for purifying the final this compound?

    • A4:

      • Recrystallization: This is the most common method. Water or ethanol/water mixtures are good starting points for solvent screening. The desired product should be soluble in the hot solvent and precipitate upon cooling.

      • Acid-base extraction: The carboxylic acid can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification with a strong acid like HCl.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Diaminomaleonitrile Step1 Reaction with Thionyl Chloride Start->Step1 Intermediate1 1,2,5-Thiadiazole-3,4-dicarbonitrile Step1->Intermediate1 80% Yield Step2 Hydrolysis with Sulfuric Acid Intermediate1->Step2 Intermediate2 1,2,5-Thiadiazole-3,4-dicarboxylic Acid Step2->Intermediate2 88% Yield Step3 Selective Mono-decarboxylation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_step1 Step 1: Dinitrile Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation Problem Low Yield of Final Product S1_Issue Low Dinitrile Yield Problem->S1_Issue S2_Issue Decomposition during Hydrolysis Problem->S2_Issue S3_Issue Poor Selectivity Problem->S3_Issue S1_Cause1 Moisture Present S1_Issue->S1_Cause1 S1_Cause2 Incomplete Reaction S1_Issue->S1_Cause2 S1_Solution1 Use Anhydrous Reagents/Glassware S1_Cause1->S1_Solution1 S1_Solution2 Monitor by TLC, Extend Reaction Time S1_Cause2->S1_Solution2 S2_Cause Overheating S2_Issue->S2_Cause S2_Solution Controlled Heating, Slow Acid Addition S2_Cause->S2_Solution S3_Cause1 Incorrect Temperature S3_Issue->S3_Cause1 S3_Cause2 Reaction Time Too Long S3_Issue->S3_Cause2 S3_Solution1 Optimize Temperature Profile S3_Cause1->S3_Solution1 S3_Solution2 Monitor Reaction Progress S3_Cause2->S3_Solution2

Caption: Troubleshooting decision tree for addressing low yield issues.

Potential Side Reactions in Decarboxylation

Side_Reactions StartingMaterial 1,2,5-Thiadiazole-3,4-dicarboxylic Acid DesiredProduct This compound StartingMaterial->DesiredProduct Controlled Heat (-CO₂) SideProduct 1,2,5-Thiadiazole StartingMaterial->SideProduct Excessive Heat (-2CO₂) DesiredProduct->SideProduct Prolonged Heating (-CO₂)

Caption: Potential reaction pathways during the decarboxylation step.

References

side reactions and byproduct formation in thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during thiadiazole synthesis. The focus is on identifying and mitigating side reactions and byproduct formation to improve yield and purity.

I. Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides

The cyclization of thiosemicarbazides or their derivatives is a widely employed method for synthesizing 2-amino- or 2,5-disubstituted-1,3,4-thiadiazoles. However, the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles can be significant side reactions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of 1,3,4-oxadiazole alongside the desired 1,3,4-thiadiazole. How can I favor the formation of the thiadiazole?

A1: The formation of the 1,3,4-oxadiazole is a common competing pathway, often occurring through oxidative desulfurization of the thiosemicarbazide intermediate. The choice of cyclizing reagent and reaction conditions plays a crucial role in directing the regioselectivity of the cyclization.

  • Reagent Selection: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) is known to favor the formation of 2-amino-1,3,4-oxadiazoles.[4] In contrast, employing reagents like p-toluenesulfonyl chloride (p-TsCl) with triethylamine tends to yield the 2-amino-1,3,4-thiadiazole as the major product.[1][4]

  • Reaction Conditions: Carefully controlling the reaction temperature and time can also influence the product ratio. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to optimize for the desired product.

Q2: I am observing the formation of a 1,2,4-triazole derivative as a byproduct. What causes this and how can I prevent it?

A2: The formation of a 1,2,4-triazole-3-thione is another possible side reaction, particularly when starting from isothiocyanates and hydrazones.[1] The reaction medium can influence the reaction pathway. A neutral or acidic medium may favor the formation of the 1,3,4-thiadiazole, while basic conditions can promote the formation of the triazole.[1][3]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of 1,3,4-thiadiazole and presence of 1,3,4-oxadiazole byproduct Incorrect cyclizing agent.Use p-TsCl/triethylamine instead of EDC·HCl for the cyclization of thiosemicarbazide intermediates.[4]
Unfavorable reaction conditions.Optimize temperature and reaction time. Monitor the reaction by TLC to stop it at the optimal point.
Formation of 1,2,4-triazole byproduct Reaction medium is too basic.Adjust the pH of the reaction mixture to be neutral or slightly acidic.[1]
Starting materials favor triazole formation.If possible, modify the starting materials or the synthetic route to disfavor the triazole cyclization pathway.
Complex mixture of products and low yield Decomposition of starting materials or products.Use milder reaction conditions. Ensure the purity of starting materials.
Multiple side reactions occurring.Systematically investigate the effect of each reaction parameter (reagent, solvent, temperature, pH) to identify the optimal conditions for the desired reaction.
Quantitative Data on Regioselectivity

The choice of the cyclizing agent significantly impacts the product distribution between 2-amino-1,3,4-thiadiazoles and 2-amino-1,3,4-oxadiazoles.

Cyclizing Agent Solvent/Base Ratio (Thiadiazole:Oxadiazole) Yield (%)
EDC·HClDMSOMinor Product>99 (Oxadiazole)
p-TsClNMP/Triethylamine96:492
p-TsClNMP/Triethylamine99:187
p-TsClNMP/Triethylamine97:394

Data adapted from J. Org. Chem. 2013, 78, 438-444.[4]

Experimental Protocol: Minimizing Oxadiazole Formation

Synthesis of 2-Amino-1,3,4-thiadiazoles using p-TsCl

  • To a solution of the thiosemicarbazide intermediate (1.0 mmol) in N-methyl-2-pyrrolidone (NMP, 3 mL), add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 mmol) in NMP (1 mL).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway Diagram

Thiadiazole_Oxadiazole_Formation Thiosemicarbazide Thiosemicarbazide Intermediate Thiadiazole 2-Amino-1,3,4-thiadiazole Thiosemicarbazide->Thiadiazole p-TsCl, Et3N Oxadiazole 2-Amino-1,3,4-oxadiazole Thiosemicarbazide->Oxadiazole EDC·HCl, DMSO

Caption: Regioselective cyclization of a thiosemicarbazide intermediate.

II. Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

The Hurd-Mori synthesis involves the reaction of α-methylene hydrazones with thionyl chloride to produce 1,2,3-thiadiazoles.[5][6] While effective, this method can be accompanied by side reactions.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Hurd-Mori reaction. What are the common causes?

A1: Low yields can stem from several factors:

  • Substrate Suitability: The reaction requires an active α-methylene group on the hydrazone. Ensure your substrate meets this requirement.

  • Reagent Quality: Thionyl chloride (SOCl₂) is sensitive to moisture. Use a fresh or newly distilled bottle.

  • Harsh Conditions: High temperatures can lead to the decomposition of starting materials, intermediates, or the final product. It is often beneficial to run the reaction at low temperatures initially.

  • Side Reactions: Competing reactions such as chlorination, aromatization, and sulfonylation can consume starting materials and reduce the yield of the desired product.[7]

Q2: An unexpected byproduct is appearing in my reaction. What could it be?

A2: A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[5] The formation of other byproducts through chlorination or aromatization is also possible.[7] Characterization using spectroscopic methods (NMR, MS, IR) is recommended for identification.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low to no product formation Inactive substrate (no α-methylene group).Verify the structure of your starting hydrazone.
Decomposed thionyl chloride.Use fresh or distilled thionyl chloride.
Low yield and multiple byproducts High reaction temperature.Optimize the temperature profile. Consider running the initial phase of the reaction at a lower temperature.
Presence of moisture.Ensure all glassware and solvents are anhydrous.
Formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione Alternative cyclization pathway is favored.Modify reaction conditions (solvent, temperature) to favor the thiadiazole pathway. Purify the product using column chromatography.[5]
Chlorinated or sulfonated byproducts Excess thionyl chloride or prolonged reaction time.Use a stoichiometric amount of thionyl chloride and monitor the reaction to avoid extended reaction times.
Alternative Protocol: Avoiding Thionyl Chloride

To circumvent the hazards and side reactions associated with thionyl chloride, N-tosylhydrazones can be reacted with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI), to yield 1,2,3-thiadiazoles.[5][8]

Experimental Workflow for Troubleshooting Hurd-Mori Synthesis

Hurd_Mori_Troubleshooting Start Low Yield in Hurd-Mori Synthesis Check_Substrate Verify Hydrazone Structure (α-methylene group present?) Start->Check_Substrate Check_Reagents Check Reagent Quality (Fresh SOCl2?) Check_Substrate->Check_Reagents Structure OK Alternative_Route Consider Alternative Synthesis (e.g., N-tosylhydrazone route) Check_Substrate->Alternative_Route Structure not suitable Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Optimize_Conditions Reagents OK Check_Reagents->Alternative_Route Reagents degraded Optimize_Conditions->Alternative_Route Optimization fails Purification Purify Product (Column Chromatography) Optimize_Conditions->Purification Optimized Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yields in Hurd-Mori synthesis.

III. Use of Lawesson's Reagent in Thiadiazole Synthesis

Lawesson's reagent is a powerful thionating agent used to convert carbonyl compounds, such as amides and esters, into their corresponding thiocarbonyl analogs.[9] In the context of thiadiazole synthesis, it is often used to prepare thioamides or N,N'-diacylhydrazines, which are key intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions when using Lawesson's reagent?

A1: While Lawesson's reagent is generally selective for thionation, side reactions can occur, especially with multifunctional substrates.

  • Over-thionation: In molecules with multiple carbonyl groups, achieving selective thionation can be challenging. The reactivity of carbonyl groups generally follows the order: amides > ketones > esters.[9]

  • Formation of Phosphorus-Containing Byproducts: The reaction generates phosphorus-containing byproducts that need to be removed during workup.

  • Thiophene Formation: In some cases, particularly with 1,4-dicarbonyl compounds, Lawesson's reagent can lead to the formation of thiophenes.[1]

Q2: How can I improve the selectivity of thionation with Lawesson's reagent?

A2: To improve selectivity:

  • Control Stoichiometry: Use a carefully controlled amount of Lawesson's reagent.

  • Optimize Temperature: Reactions are typically run at elevated temperatures, but excessive heat can lead to decomposition and side reactions.

  • Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Toluene and xylene are commonly used.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Incomplete thionation Insufficient Lawesson's reagent.Increase the stoichiometry of Lawesson's reagent.
Low reaction temperature or short reaction time.Increase the temperature and/or prolong the reaction time.
Formation of multiple thionated products Non-selective reaction conditions.Carefully control the stoichiometry of Lawesson's reagent and the reaction temperature to favor the desired product.
Difficult purification Presence of phosphorus-containing byproducts.Use an appropriate workup procedure, which may include aqueous washes or filtration through a plug of silica gel.

Mechanism of Thionation

Lawesson_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Carbonyl Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Cycloreversion PO_byproduct P=O byproduct Intermediate->PO_byproduct Cycloreversion

Caption: Simplified mechanism of thionation using Lawesson's Reagent.

References

optimization of reaction conditions for 1,2,5-thiadiazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2,5-thiadiazole-3-carboxylic acid, a key building block for researchers in medicinal chemistry and drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the hydrolysis of a 3-cyano-1,2,5-thiadiazole precursor.

Issue 1: Low or No Yield of 3-Cyano-1,2,5-thiadiazole (Precursor)

  • Possible Cause: Impure or wet starting materials.

    • Solution: Ensure all reactants and solvents are pure and anhydrous, as the reaction to form the thiadiazole ring is often sensitive to moisture.

  • Possible Cause: Incorrect reaction temperature.

    • Solution: The formation of the 1,2,5-thiadiazole ring can be exothermic. Maintain the recommended temperature range to avoid side reactions or decomposition.

  • Possible Cause: Inefficient removal of byproducts.

    • Solution: Ensure adequate ventilation and/or a suitable trapping system for gases evolved during the reaction (e.g., HCl, SO₂), as their accumulation can inhibit the reaction.

Issue 2: Incomplete Hydrolysis of 3-Cyano-1,2,5-thiadiazole

  • Possible Cause: Insufficient concentration of the base.

    • Solution: A 10% aqueous solution of a strong base like sodium hydroxide is typically required for vigorous hydrolysis.[1] Ensure the concentration is accurate.

  • Possible Cause: Inadequate reaction time or temperature.

    • Solution: The hydrolysis of the nitrile to a carboxylic acid on the thiadiazole ring can be sluggish. Refluxing for an extended period, potentially up to 24 hours, is often necessary.[1] Monitor the reaction progress by TLC or other analytical methods.

  • Possible Cause: Poor solubility of the starting material.

    • Solution: While the reaction is typically carried out in an aqueous base, the addition of a co-solvent like ethanol or methanol might improve the solubility of the starting nitrile and facilitate the reaction.

Issue 3: Difficulty in Isolating and Purifying the Final Product

  • Possible Cause: Product remains dissolved in the aqueous solution.

    • Solution: After acidification of the reaction mixture, the carboxylic acid should precipitate. If it remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary. Ensure the aqueous layer is saturated with NaCl to improve extraction efficiency.

  • Possible Cause: Co-precipitation of inorganic salts.

    • Solution: Wash the crude product with cold water to remove any inorganic salts that may have precipitated upon acidification.

  • Possible Cause: Oily or impure solid product.

    • Solution: Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a standard method for purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and effective method is the vigorous hydrolysis of 3-cyano-1,2,5-thiadiazole.[1] This two-step approach involves first synthesizing the cyano-substituted thiadiazole, followed by its conversion to the carboxylic acid.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: Thin-layer chromatography (TLC) is a convenient method. The starting nitrile will have a different Rf value than the product carboxylic acid. A developing system such as ethyl acetate/hexanes with a small amount of acetic acid can be effective. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q3: What are the expected spectroscopic signatures for this compound?

A3: In the ¹H NMR spectrum, you would expect to see a singlet for the proton on the thiadiazole ring and a broad singlet for the carboxylic acid proton. In the ¹³C NMR spectrum, you would observe signals for the two carbons of the thiadiazole ring and the carbonyl carbon of the carboxylic acid. The IR spectrum should show a characteristic C=O stretch for the carboxylic acid (around 1700 cm⁻¹) and a broad O-H stretch.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. The synthesis of the thiadiazole ring may involve corrosive reagents like thionyl chloride or sulfur monochloride, which should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The hydrolysis step involves a strong base and heating, so care should be taken to avoid splashes and ensure proper temperature control. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocols

A general two-step procedure for the synthesis of this compound is provided below. Please note that optimization of these conditions may be necessary for specific substrates and scales.

Step 1: Synthesis of 3-Cyano-1,2,5-thiadiazole (General Procedure)

Step 2: Hydrolysis of 3-Cyano-1,2,5-thiadiazole to this compound

This protocol is based on the general method described in the literature.[1]

  • Materials:

    • 3-Cyano-1,2,5-thiadiazole

    • 10% Sodium hydroxide (NaOH) solution

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 3-cyano-1,2,5-thiadiazole in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain it for 24 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

    • Carefully acidify the cooled solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid may form.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Reaction Parameters for the Hydrolysis of 3-Cyano-1,2,5-thiadiazole

ParameterRecommended ConditionNotes
Base 10% Sodium HydroxideA strong base is necessary for vigorous hydrolysis.[1]
Temperature RefluxTo ensure the reaction proceeds at a reasonable rate.
Reaction Time 24 hoursThe hydrolysis can be slow and may require extended time.[1]
Work-up Acidification and ExtractionTo isolate the carboxylic acid from its salt.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Hydrolysis start Starting Materials reaction1 Reaction to form 3-Cyano-1,2,5-thiadiazole start->reaction1 purification1 Purification of Precursor reaction1->purification1 precursor 3-Cyano-1,2,5-thiadiazole purification1->precursor hydrolysis Hydrolysis with 10% NaOH (reflux, 24h) precursor->hydrolysis workup Acidification (HCl) & Extraction (EtOAc) hydrolysis->workup purification2 Recrystallization workup->purification2 product This compound purification2->product troubleshooting_logic start Low Yield of Carboxylic Acid check_hydrolysis Is the hydrolysis complete? (Check TLC for starting material) start->check_hydrolysis check_workup Was a precipitate observed upon acidification? check_hydrolysis->check_workup Yes incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis No no_precipitate No Precipitate check_workup->no_precipitate No purification_issue Impure Product check_workup->purification_issue Yes hydrolysis_solutions Increase reaction time/temperature. Ensure base concentration is correct. incomplete_hydrolysis->hydrolysis_solutions workup_solutions Product may be water-soluble. Perform thorough extraction with an organic solvent. no_precipitate->workup_solutions purification_solutions Recrystallize from a suitable solvent system. purification_issue->purification_solutions

References

purification techniques for 1,2,5-thiadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,5-thiadiazole-3-carboxylic acid. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a colorless crystalline solid, are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Given its carboxylic acid functional group and good solubility in water, aqueous solvent systems are often effective.[1][2] A mixed solvent system such as ethanol/water or ethyl acetate/hexanes is a good starting point.[3] The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at room or lower temperatures.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities largely depend on the synthetic route.

  • If synthesized via hydrolysis of 1,2,5-thiadiazole-3-carbonitrile: Potential impurities include unreacted nitrile starting material or the intermediate amide.[4][5]

  • If synthesized via decarboxylation of 1,2,5-thiadiazole-3,4-dicarboxylic acid: The primary impurity could be the starting di-acid material.[6]

  • General impurities: These can include reagents, catalysts, or side-products from the specific synthetic pathway used.

Q4: What type of chromatography is suitable for purifying this compound?

A4: Both normal-phase and reversed-phase chromatography can be employed.

  • Normal-Phase Column Chromatography: Silica gel is a common stationary phase. A mobile phase consisting of a mixture like dichloromethane/petroleum ether or ethyl acetate/hexanes, often with a small amount of acetic or formic acid to improve peak shape, can be effective.[6][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity applications, RP-HPLC using a C8 or C18 column is suitable. The mobile phase is typically a mixture of an aqueous buffer (e.g., ammonium bicarbonate or a phosphate buffer) and an organic solvent like acetonitrile or methanol.[8][9]

Purification Data Summary

The following table summarizes key data and suggested starting conditions for the purification of this compound.

ParameterData / Recommended Conditions
Physical Appearance Colorless crystalline solid.[1]
Solubility Good solubility in water; soluble in some organic solvents.[1]
Recrystallization Solvent Systems: Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexanes.[2][3]
Column Chromatography Stationary Phase: Silica Gel. Example Mobile Phase: Dichloromethane/Petroleum Ether or Ethyl Acetate/Hexanes with 0.1% Formic Acid.[6]
RP-HPLC Stationary Phase: C8 or C18. Example Mobile Phase: Acetonitrile and a water-based buffer (e.g., 20 mM ammonium bicarbonate).[8][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Recrystallization Issues

Q: My compound will not crystallize from solution after cooling. What should I do?

A: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. Try the following steps in order:

  • Scratch the inside of the flask: Use a glass rod to gently scratch the flask below the solvent line. This can create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, add a single crystal to the solution to induce crystallization.

  • Reduce solvent volume: Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and allow the solution to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator, but be mindful that rapid cooling can trap impurities.

  • Add an anti-solvent: If using a mixed solvent system (e.g., ethanol/water), slowly add more of the solvent in which the compound is less soluble (the anti-solvent, e.g., water) until the solution becomes cloudy, then heat gently to clarify and cool again.[2]

Q: The recrystallization yield is very low. How can I improve it?

A: Low yield typically results from using too much solvent or premature crystallization.

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Working with smaller, concentrated batches can be more effective.

  • Prevent Premature Crystallization: Ensure all glassware is hot and consider filtering the hot solution through a pre-warmed funnel to remove insoluble impurities without the product crashing out.

  • Check the Mother Liquor: After filtering your crystals, cool the remaining solution (mother liquor) to a lower temperature to see if a second crop of crystals can be obtained. Note that this second crop may be less pure.

Chromatography Issues

Q: I am seeing multiple spots or streaking on my TLC plate. What do they represent?

A: Multiple spots indicate the presence of impurities. Streaking often occurs with polar, acidic compounds like carboxylic acids on silica gel.

  • Identify Impurities: The spots could be unreacted starting materials (nitrile or di-acid), intermediate products (amide), or other side-products.[4]

  • Reduce Streaking: Add a small amount (0.1-1%) of a modifying acid like acetic or formic acid to your chromatography eluent. This protonates the carboxylic acid and silanol groups on the silica, reducing strong interactions and leading to sharper spots and better separation.[10]

Q: How do I choose the correct mobile phase for column chromatography?

A: The ideal mobile phase will provide good separation between your product and impurities, with a target Rf value for the product around 0.3-0.4 on a TLC plate.

  • Start with a non-polar solvent: Begin with a non-polar solvent like hexanes or petroleum ether.

  • Increase polarity: Gradually add a more polar solvent like ethyl acetate or dichloromethane. Test different ratios by running TLC plates.

  • Add a modifier: If streaking is observed, add a small amount of formic or acetic acid to all your solvent mixtures.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water System

This protocol is a general guideline and may require optimization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture or pure, cold anti-solvent (water) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol assumes impurities are less polar than the target compound.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/Ethyl Acetate + 0.1% Formic Acid). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like pure ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 to 1:1 Hexane/Ethyl Acetate) to elute the more polar compounds. Your target compound should elute as a single spot on TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Product (this compound) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization High initial purity Column Column Chromatography (Silica Gel) Crude->Column Complex mixture TLC_NMR Purity Check (TLC, NMR, etc.) Recrystallization->TLC_NMR Column->TLC_NMR TLC_NMR->Recrystallization Impurities Remain Pure_Product Pure Product TLC_NMR->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound.

Crystallization_Troubleshooting Start Solution Cooled, No Crystals Formed Scratch 1. Scratch inner surface of flask Start->Scratch Seed 2. Add a seed crystal Scratch->Seed No effect Success Crystals Form Scratch->Success Success Concentrate 3. Reduce solvent volume & re-cool Seed->Concentrate No effect Seed->Success Success AntiSolvent 4. Add anti-solvent (if applicable) Concentrate->AntiSolvent No effect Concentrate->Success Success AntiSolvent->Success Success

Caption: Decision tree for troubleshooting crystallization issues.

References

stability issues and degradation pathways of 1,2,5-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and degradation of 1,2,5-thiadiazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with these compounds.

Troubleshooting Guides

This section is designed to provide rapid assistance for specific issues that may arise during the handling, storage, and experimentation with 1,2,5-thiadiazole derivatives.

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Degradation of Compound in Solution Hydrolysis: Chloro-substituted or other hydrolyzable groups on the thiadiazole ring can react with trace amounts of water in solvents.- Use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). - Avoid acidic or basic conditions unless required for the reaction, as these can catalyze hydrolysis.
Photodegradation: Exposure to ambient or UV light can cause degradation, especially for derivatives with aromatic substituents like diphenyl derivatives.[1]- Protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil. - Work in a fume hood with the sash down to minimize light exposure.
Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, forming S-oxides or S,S-dioxides, which can alter the compound's properties and reactivity.[1][2] This can be initiated by atmospheric oxygen or oxidizing agents.- Degas solvents before use to remove dissolved oxygen. - Store compounds under an inert atmosphere. - Avoid sources of radicals, such as peroxide-forming solvents that have not been freshly distilled.
Low or No Yield in a Reaction Reagent Incompatibility: Strong reducing agents can cleave the thiadiazole ring.[1]- Use milder reducing agents if the thiadiazole ring needs to be preserved. - If ring cleavage is the goal, ensure a sufficient excess of a powerful reducing agent is used.
Thermal Instability: While the 1,2,5-thiadiazole ring itself is thermally stable up to high temperatures, certain derivatives, particularly S-oxidized forms, can be thermally unstable.[1][2]- Run reactions at the lowest effective temperature. - For purification, consider chromatography at room temperature instead of distillation if the compound's boiling point is high.
Incorrect Work-up Procedure: The use of strong acids or bases during work-up can lead to the degradation of the final product.- Use neutral washes (e.g., brine) whenever possible. - If acidic or basic washes are necessary, perform them quickly and at low temperatures.
Difficulty in Purification Product Instability on Silica Gel: Some 1,2,5-thiadiazole derivatives, particularly the 1,1-dioxides, are reported to be unstable during chromatographic purification on silica gel.[2]- Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica. - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. - If possible, purify by crystallization.
Inconsistent Experimental Results Presence of Moisture: Trace amounts of water can lead to side reactions or degradation, especially with reactive intermediates or reagents.[1]- Ensure all glassware is oven-dried before use. - Use freshly distilled anhydrous solvents. - Handle hygroscopic reagents in a glovebox or under a stream of inert gas.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What are the general storage conditions for 1,2,5-thiadiazole derivatives?

A1: To ensure the long-term stability of 1,2,5-thiadiazole derivatives, they should be stored in a cool, dry, and dark place. It is recommended to store them in tightly sealed containers under an inert atmosphere (argon or nitrogen) to protect them from moisture and atmospheric oxygen. For derivatives that are known to be light-sensitive, amber vials or containers wrapped in aluminum foil should be used.[3][4]

Q2: How stable is the 1,2,5-thiadiazole ring to different pH conditions?

A2: The aromatic nature of the 1,2,5-thiadiazole ring generally imparts good stability. However, the stability of its derivatives can be pH-dependent, largely influenced by the substituents. For instance, derivatives with hydrolyzable functional groups will degrade in acidic or basic aqueous solutions. The parent 1,2,5-thiadiazole is a very weak base.[1] Specific stability studies for your derivative of interest under relevant pH conditions are recommended.

Q3: Are there any known incompatibilities with common solvents?

A3: While 1,2,5-thiadiazole derivatives are generally soluble in and compatible with a range of common organic solvents, care should be taken with peroxide-forming solvents (e.g., THF, diethyl ether) that have been stored for extended periods, as peroxides can lead to oxidation of the sulfur atom. Additionally, the presence of trace amounts of water in solvents can lead to hydrolysis of sensitive derivatives. Using fresh, anhydrous solvents is always recommended.[1]

Degradation Pathways

Q4: What are the primary degradation pathways for 1,2,5-thiadiazole derivatives?

A4: The main degradation pathways include:

  • Oxidative Degradation: The ring sulfur can be oxidized to form 1,2,5-thiadiazole-1-oxides and 1,2,5-thiadiazole-1,1-dioxides.[1][2] More aggressive oxidation can lead to the cleavage of the thiadiazole ring.[1]

  • Reductive Cleavage: Powerful reducing agents can break the N-S bonds, leading to the formation of 1,2-diamino compounds.[1]

  • Photochemical Degradation: Certain derivatives, such as 3,4-diphenyl-1,2,5-thiadiazole, can undergo slow degradation upon exposure to light, which may result in ring cleavage and the formation of nitriles and elemental sulfur.[1]

  • Nucleophilic Attack: The ring can be susceptible to nucleophilic attack at the carbon or sulfur atoms, which can lead to ring-opening. The specific outcome depends on the nature of the derivative and the nucleophile.[1] Halogenated thiadiazoles often undergo nucleophilic substitution of the halogen.[1]

Q5: What does the oxidative degradation pathway of a 1,2,5-thiadiazole ring typically look like?

A5: The oxidation of the 1,2,5-thiadiazole ring generally proceeds in a stepwise manner. Mild oxidizing agents will first oxidize the sulfur atom to a sulfoxide (1,2,5-thiadiazole-1-oxide). Further oxidation under similar or slightly harsher conditions can lead to the corresponding sulfone (1,2,5-thiadiazole-1,1-dioxide). More aggressive oxidizing conditions can result in the cleavage of the ring.

Thiadiazole 1,2,5-Thiadiazole Derivative Oxide 1,2,5-Thiadiazole-1-oxide Thiadiazole->Oxide Mild Oxidation Cleavage Ring Cleavage Products Thiadiazole->Cleavage Aggressive Oxidation Dioxide 1,2,5-Thiadiazole-1,1-dioxide Oxide->Dioxide Further Mild Oxidation Dioxide->Cleavage Aggressive Oxidation

Caption: Oxidative degradation pathway of 1,2,5-thiadiazole derivatives.

Experimental Protocols

Q6: How can I perform a forced degradation study on my 1,2,5-thiadiazole derivative?

A6: A forced degradation study is crucial to understand the stability of a compound under stress conditions. A typical protocol involves exposing the compound to various stress agents and monitoring for degradation over time.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of the 1,2,5-thiadiazole derivative in appropriate solvents Acid Acidic Hydrolysis (e.g., 0.1 M HCl, elevated temp.) Base Basic Hydrolysis (e.g., 0.1 M NaOH, elevated temp.) Oxidation Oxidative Stress (e.g., 3% H2O2, room temp.) Thermal Thermal Stress (e.g., 60°C in an oven) Photo Photolytic Stress (expose to UV/Vis light) Control Prepare a control sample (stored under ideal conditions) Sampling Take samples at defined time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analyze Analyze samples by a stability-indicating method (e.g., HPLC, LC-MS) Sampling->Analyze Characterize Characterize degradation products (e.g., MS, NMR) Analyze->Characterize

Caption: Workflow for a forced degradation study.

Detailed Methodology for Forced Degradation Study:

  • Sample Preparation: Prepare stock solutions of your 1,2,5-thiadiazole derivative in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). The concentration will depend on the sensitivity of your analytical method.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M to 1 M HCl) and heat (e.g., 60-80 °C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M to 1 M NaOH) and heat (e.g., 60-80 °C).

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) in the dark.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the stability of the compound.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and quantify any degradation products formed. This will help in determining the degradation rate and pathway.

Q7: What is a general protocol for assessing the long-term stability of a 1,2,5-thiadiazole derivative?

A7: Long-term stability testing is performed under controlled storage conditions to establish the shelf-life of a compound. The protocol should be designed based on the intended storage and use of the compound.

Experimental Protocol for Long-Term Stability Testing:

  • Batch Selection: Use at least one representative batch of the 1,2,5-thiadiazole derivative.

  • Container Closure System: Store the compound in a container that is the same as or simulates the proposed storage container.

  • Storage Conditions: Store the samples at controlled long-term storage conditions. According to ICH guidelines, this is typically 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. It is also advisable to store samples at accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) to predict long-term stability more quickly.

  • Testing Frequency: For long-term studies, test the samples at regular intervals, for example, every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, testing at 0, 3, and 6 months is common.

  • Analytical Tests: At each time point, test the samples for relevant quality attributes, which may include:

    • Appearance

    • Assay (potency)

    • Purity (presence of degradation products)

    • Moisture content

  • Data Analysis: Analyze the data to determine if any significant changes have occurred over time. This information is used to establish a re-test period or shelf-life for the compound.

References

troubleshooting common problems in the Hurd-Mori synthesis of thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Hurd-Mori synthesis of 1,2,3-thiadiazoles?

The Hurd-Mori synthesis is a classic and widely used method for the preparation of 1,2,3-thiadiazoles.[1][2] The reaction typically involves the cyclization of a hydrazone derivative, which has an α-methylene group, with thionyl chloride (SOCl₂).[1] For instance, the synthesis of 4-phenyl-1,2,3-thiadiazole begins with the conversion of acetophenone to its semicarbazone, which is then cyclized using thionyl chloride.[1][3]

Q2: What are the most critical factors for a successful Hurd-Mori reaction?

Several factors are crucial for a high-yielding Hurd-Mori synthesis:

  • Purity of Starting Materials: The purity of the hydrazone precursor is critical. Impurities can interfere with the cyclization process.[4]

  • Quality of Thionyl Chloride: Freshly distilled or a new bottle of thionyl chloride should be used, as it can decompose upon exposure to moisture, leading to reduced reactivity.[4]

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the consumption of the reagent and a subsequent decrease in yield.[4]

  • Reaction Temperature: The reaction is often exothermic. It is recommended to add thionyl chloride at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating to prevent the decomposition of starting materials and products.[4]

  • Substituent Effects: The electronic nature of the substituents on the starting material can significantly impact the reaction outcome. Electron-withdrawing groups on the precursor often lead to better yields, while electron-donating groups can result in poor conversion.[5]

Q3: Are there any safer or milder alternatives to thionyl chloride?

Yes, due to the hazardous nature of thionyl chloride, several alternatives have been developed. One common alternative is oxalyl chloride, which often provides cleaner reactions with gaseous byproducts (CO, CO₂, HCl) that are easier to remove.[6][7] Other alternatives include phosphoryl chloride (POCl₃), PCl₃, and PCl₅.[6] For certain substrates, a combination of N-tosylhydrazones and elemental sulfur, sometimes catalyzed by reagents like tetrabutylammonium iodide (TBAI), offers a metal-free and milder alternative to the traditional Hurd-Mori reaction.[8][9]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Thiadiazole

Possible Causes & Solutions

CauseRecommended Action
Poor Quality of Thionyl Chloride Use a fresh, unopened bottle of thionyl chloride or distill it immediately before use. Ensure it is handled under anhydrous conditions.
Presence of Moisture Thoroughly dry all glassware in an oven and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Hydrazone Purify the hydrazone precursor by recrystallization or column chromatography before the cyclization step.
Suboptimal Reaction Temperature Add thionyl chloride dropwise at a low temperature (0-5 °C) to control the initial exothermic reaction. Monitor the reaction by TLC to determine the optimal reaction time and temperature for the cyclization step.[4]
Unfavorable Electronic Effects If the hydrazone precursor contains strong electron-donating groups, this can lead to lower yields.[5] Consider modifying the synthetic route to incorporate electron-withdrawing groups if possible.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or gently heating the mixture.
Problem 2: Formation of a Dark, Oily, or Difficult-to-Purify Product

Possible Causes & Solutions

CauseRecommended Action
Decomposition of Starting Material or Product This can be caused by excessively high reaction temperatures. Ensure proper temperature control during the addition of thionyl chloride and throughout the reaction.
Side Reactions The formation of side products, such as 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione in certain cases, can occur.[8] Try to modify the reaction conditions (e.g., solvent, temperature) to favor the formation of the desired thiadiazole.
Residual Impurities The crude product may contain unreacted starting materials or byproducts. Purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.[1][8]
Product Instability The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions. During workup, use neutral extraction and washing steps whenever possible.[8]

Quantitative Data

The electronic properties of substituents on the starting materials can have a significant impact on the yield of the Hurd-Mori synthesis.

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][4]thiadiazole Synthesis [5]

N-Protecting GroupElectronic EffectYield (%)
Benzyl (Bn)Electron-donating25
Methyl (Me)Electron-donating15
Methyl Carbamate (COOMe)Electron-withdrawing94

Experimental Protocols

Synthesis of 4-phenyl-1,2,3-thiadiazole via Hurd-Mori Reaction[1]

Step 1: Synthesis of Acetophenone Semicarbazone

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).

  • Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold water, and dry under a vacuum to yield acetophenone semicarbazone.

Step 2: Synthesis of 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

  • In a fume hood, suspend the dried acetophenone semicarbazone (1.77 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly and dropwise, add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.

Visualizations

Hurd_Mori_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization Start Start: Ketone with α-methylene + Hydrazine derivative Reaction1 Reaction: Condensation (e.g., reflux in ethanol) Start->Reaction1 Purification1 Purification: Recrystallization or Filtration Reaction1->Purification1 Hydrazone Isolated Hydrazone Purification1->Hydrazone Reaction2 Reaction: Add Thionyl Chloride (SOCl₂) dropwise at 0-5°C Hydrazone->Reaction2 Stir Stir at RT or Reflux (Monitor by TLC) Reaction2->Stir Workup Workup: Quench with ice-water, Extraction Stir->Workup Purification2 Purification: Column Chromatography Workup->Purification2 Product Final Product: 1,2,3-Thiadiazole Purification2->Product

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Check Reagent Quality (Hydrazone & SOCl₂) Start->CheckReagents CheckConditions Review Reaction Conditions (Anhydrous, Temperature) Start->CheckConditions CheckPurity Verify Purity of Starting Materials CheckReagents->CheckPurity Impure? UseFreshSOCl2 Use Fresh/Distilled SOCl₂ CheckReagents->UseFreshSOCl2 SOCl₂ old? OptimizeTemp Optimize Temperature Profile (TLC Monitoring) CheckConditions->OptimizeTemp Temp issue? EnsureAnhydrous Ensure Rigorously Anhydrous Setup CheckConditions->EnsureAnhydrous Moisture? PurifySM Purify Starting Hydrazone CheckPurity->PurifySM ReRun Re-run Reaction OptimizeTemp->ReRun PurifySM->ReRun UseFreshSOCl2->ReRun EnsureAnhydrous->ReRun

Caption: Troubleshooting logic for low yield in the Hurd-Mori synthesis.

References

scale-up considerations for the production of 1,2,5-thiadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 1,2,5-thiadiazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the production of this compound?

A1: The most prevalent and scalable synthetic route involves a three-step process:

  • Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile: This is typically achieved by reacting diaminomaleonitrile with thionyl chloride.[1][2]

  • Hydrolysis to 1,2,5-Thiadiazole-3,4-dicarboxylic acid: The dinitrile intermediate is then subjected to vigorous hydrolysis, usually with a strong acid, to yield the di-carboxylic acid.[2][3]

  • Selective Decarboxylation: Finally, one of the carboxylic acid groups is removed through controlled thermal decarboxylation to yield the desired this compound.[4]

Q2: What are the critical safety precautions to consider during the synthesis?

A2: Several safety measures are crucial:

  • Thionyl chloride and sulfur monochloride: These reagents are highly corrosive and react violently with water, releasing toxic gases like HCl and SO2. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[5]

  • Exothermic Reactions: The initial reaction to form the thiadiazole ring can be highly exothermic.[4] On a larger scale, this requires careful control of the addition rate of reagents and efficient heat dissipation to prevent runaway reactions.

  • Hydrolysis: The use of concentrated acids for hydrolysis requires careful handling to avoid burns.

  • Product Handling: this compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[5][6]

Q3: How can I purify the final product, this compound?

A3: Purification of the final product typically involves standard techniques for crystalline organic acids. Recrystallization from a suitable solvent system is a common method. The choice of solvent will depend on the impurity profile. Water or aqueous alcohol mixtures are often good starting points due to the polarity of the carboxylic acid group.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile
Possible CauseSuggested Solution
Moisture in Reagents or Glassware Traces of moisture can significantly reduce product yields by reacting with thionyl chloride or sulfur monochloride.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For the reaction with thionyl chloride, a temperature range of 45°C to 75°C is recommended.[2] Running the reaction in two stages, a lower temperature initially followed by a higher temperature, can improve yields.[2]
Incorrect Stoichiometry An excess of thionyl chloride is typically used. A molar ratio of thionyl chloride to diaminomaleonitrile between 3:1 and 5:1 is often optimal.[2]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
Problem 2: Incomplete Hydrolysis of 1,2,5-Thiadiazole-3,4-dicarbonitrile
Possible CauseSuggested Solution
Insufficiently Strong Hydrolysis Conditions The hydrolysis of both nitrile groups requires vigorous conditions. Ensure a sufficiently high concentration of strong acid (e.g., 50% sulfuric acid) and adequate heating (e.g., 120°C) for a prolonged period (e.g., 12 hours).[3]
Poor Solubility of the Starting Material The dinitrile may have limited solubility in the aqueous acid. Ensure efficient stirring to maximize the surface area for reaction.
Premature Precipitation of Intermediates Partially hydrolyzed intermediates (e.g., the amido-carboxylic acid) might precipitate. Maintaining a sufficiently high reaction temperature can help keep all species in solution.
Problem 3: Difficulty in Controlling the Selective Decarboxylation
Possible CauseSuggested Solution
Over-decarboxylation (loss of both COOH groups) The decarboxylation is temperature-dependent.[4] Carefully control the reaction temperature to favor mono-decarboxylation. Start with a lower temperature and monitor the reaction progress closely.
Incomplete Decarboxylation If the reaction is too slow, a gradual and controlled increase in temperature may be required. The presence of a high-boiling point solvent can help maintain a consistent temperature.
Side Reactions at High Temperatures The thiadiazole ring is thermally stable up to high temperatures, but prolonged heating at excessive temperatures could lead to degradation.[4] Optimize the temperature and reaction time to achieve complete mono-decarboxylation without significant product degradation.

Experimental Protocols

Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile

A mixture of diaminomaleonitrile (1 equivalent) and thionyl chloride (3-5 equivalents) is heated to reflux for approximately 2.5 hours.[4] After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like chloroform, washed with an aqueous sodium bicarbonate solution, dried over magnesium sulfate, and the solvent is evaporated to yield the crude product.[4] Purification can be achieved by chromatography on silica gel.[4]

Data Presentation

StepReagentsKey ParametersTypical YieldReference
1. Dinitrile Synthesis Diaminomaleonitrile, Thionyl ChlorideMolar Ratio (SOCl₂:DAMN) 3:1 to 5:1, Temp: 45-75°C80%[1][2]
2. Dicarboxylic Acid Synthesis 1,2,5-Thiadiazole-3,4-dicarbonitrile, 50% H₂SO₄Temp: 120°C, Time: 12 hours88%[3]
3. Mono-decarboxylation 1,2,5-Thiadiazole-3,4-dicarboxylic acidControlled heating-[4]

Visualizations

G cluster_0 Step 1: Dinitrile Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Diaminomaleonitrile C 1,2,5-Thiadiazole-3,4-dicarbonitrile A->C Reflux B Thionyl Chloride B->C D 1,2,5-Thiadiazole-3,4-dicarboxylic acid C->D Vigorous Acid Hydrolysis E This compound D->E Controlled Heating G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of 1,2,5-Thiadiazole-3,4-dicarbonitrile cause1 Moisture Present? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Suboptimal Stoichiometry? start->cause3 solution1 Use Anhydrous Conditions cause1->solution1 Yes solution2 Optimize Temperature (45-75°C) cause2->solution2 Yes solution3 Adjust Molar Ratio (SOCl₂:DAMN = 3-5:1) cause3->solution3 Yes

References

Technical Support Center: Managing Reaction Exotherms in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during the synthesis of heterocyclic compounds.

Troubleshooting Guide: Unexpected Exotherms and Thermal Runaway

Question: My reaction is unexpectedly overheating. What are the immediate steps I should take?

Answer: An unexpected rise in temperature is a critical situation that requires immediate and calm action to prevent a thermal runaway.[1]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.[2]

  • Enhance Cooling:

    • If using an ice bath, ensure it is well-stirred and has sufficient ice. Add more ice or a cooling agent like salt to lower the temperature further.

    • If using a cryostat or circulator, lower the set temperature to its minimum.[2]

    • For larger scale reactions, ensure the cooling system is operating at maximum capacity.

  • Increase Stirring: Vigorous stirring improves heat transfer from the reaction mixture to the cooling medium.

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

  • Prepare for Quenching (If Necessary): If the temperature continues to rise uncontrollably, be prepared to add a pre-determined quenching agent to stop the reaction. The choice of quencher is reaction-specific and should be identified during the risk assessment phase.

  • Evacuate if Uncontrolled: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.[3][4]

Question: What are the common causes of a sudden exotherm in heterocyclic synthesis?

Answer: Several factors can lead to a loss of thermal control. Identifying the root cause is crucial for preventing future incidents.

  • Incorrect Reagent Stoichiometry or Addition Rate: Adding a reactive reagent too quickly is a common cause of rapid heat release.[5]

  • Inadequate Cooling: The cooling capacity may be insufficient for the scale of the reaction. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[5]

  • Poor Mixing: Inefficient stirring can create localized hot spots where the reaction rate accelerates, leading to a runaway.[6]

  • Impure Reagents: Impurities can sometimes catalyze or initiate unwanted, highly exothermic side reactions.[6]

  • Change in Solvent: Using a different solvent than specified can alter reaction kinetics and heat transfer properties.

  • Accumulation of Unreacted Reagents: If a reaction has an induction period, reactants can build up before the reaction initiates, leading to a sudden and large exotherm.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the initial signs of a potential thermal runaway?

A1: Early detection is key to preventing a hazardous situation. Key indicators include:

  • A sudden, rapid increase in the internal reaction temperature.[7]

  • A noticeable increase in pressure within the reaction vessel.[7]

  • Vigorous, uncontrolled boiling or refluxing of the solvent.

  • A change in the color or viscosity of the reaction mixture.

  • The evolution of gas.[7]

Q2: How can I proactively design my experiment to manage a known exothermic reaction?

A2: Proper planning is the most effective way to handle exotherms.

  • Perform a Risk Assessment: Thoroughly evaluate the potential thermal hazards of your reaction.[8]

  • Controlled Reagent Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of the limiting reagent.[2]

  • Adequate Cooling: Ensure your cooling bath or circulator has sufficient capacity to handle the total heat of reaction. For very low temperatures, consider specialized heat transfer fluids.[5][8][9]

  • Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.[2]

  • "Semi-Batch" Approach: Add one reagent portion-wise, allowing the exotherm from each portion to subside before adding the next.

Specific to Heterocyclic Syntheses

Q3: I am performing a Fischer indole synthesis and observing significant charring and a strong exotherm. What is happening?

A3: The cyclization step in the Fischer indole synthesis, particularly with acid catalysts like polyphosphoric acid (PPA) or sulfuric acid, is often highly exothermic.[8] Charring indicates decomposition due to excessive temperatures.

  • Troubleshooting:

    • Control the Addition: Add the pre-formed hydrazone to the hot acid catalyst dropwise at a rate that allows for a stable internal temperature.[8]

    • Optimize the Catalyst: The choice and concentration of the acid are critical. Consider screening different Brønsted or Lewis acids.[5]

    • Ensure Efficient Cooling: Have a robust cooling system in place to manage the heat generated during the cyclization.

Q4: My synthesis of an imidazolium-based ionic liquid is extremely fast and generates a lot of heat. How can I control this?

A4: The quaternization of imidazoles to form imidazolium salts is a classic example of a highly exothermic N-alkylation reaction.[7]

  • Troubleshooting:

    • Use a Solvent: Diluting the reactants with an appropriate inert solvent will help to absorb the heat of reaction.[7]

    • Slow Addition: The alkylating agent should be added slowly and at a controlled rate to the imidazole solution.[7]

    • Cooling: Perform the reaction in a cooling bath (e.g., ice-water) to dissipate the heat as it is generated.

Q5: I am working with organic azides for a triazole synthesis. What are the key safety considerations regarding exotherms?

A5: Organic azides are high-energy molecules and can decompose explosively with little energy input, such as heat or shock.[6] The decomposition is highly exothermic.

  • Key Safety Measures:

    • Work on a Small Scale: Handle the minimum amount of azide necessary.

    • Avoid Heat, Friction, and Shock: Do not heat azide-containing solutions rapidly. Use appropriate shielding.

    • "Rule of Six": As a general guideline, a molecule is considered to have a higher risk of being explosive if the ratio of carbon atoms to energetic functional groups (like azides) is less than six.

    • Quenching: Be aware of appropriate quenching procedures for any unreacted azide.

Data Presentation: Thermal Properties of Selected Heterocyclic Compounds

The following tables summarize key thermal data for selected heterocyclic compounds and related reagents to aid in risk assessment.

Table 1: Enthalpy of Formation for 1,2,4-Triazole Derivatives

Compound Formula Enthalpy of Formation (ΔfH°solid) (kJ/mol) Reference
1H-1,2,4-Triazole C₂H₃N₃ 108.7 ± 0.4 [1]
3-Amino-1H-1,2,4-triazole C₂H₄N₄ 72.3 ± 1.5 [10]
3,5-Diamino-1H-1,2,4-triazole C₂H₅N₅ 68.9 ± 1.6 [10]

Data presented for crystalline solids at 298.15 K.

Table 2: Enthalpy of Decomposition for Diazo Compounds and Sulfonyl Azides

Compound Class Average Enthalpy of Decomposition (ΔHD) (kJ/mol) Notes Reference
Diazo Compounds (without other energetic groups) -102 Can have a wide range of thermal stability based on substituents. [11]
Sulfonyl Azides -201 Generally more thermally stable than diazo compounds but have a higher energetic yield upon decomposition. [11]

Negative values indicate an exothermic process.

Experimental Protocols

Protocol 1: Controlled Temperature Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)

This protocol details a method for controlling the highly exothermic quaternization reaction in the synthesis of a common ionic liquid.

  • Materials: 1-methylimidazole, 1-bromobutane, Ethyl acetate (solvent), round-bottom flask, magnetic stirrer, dropping funnel, condenser, and a thermocouple.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and thermocouple, dissolve 1-methylimidazole (1.0 eq) in ethyl acetate.

    • Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

    • Slowly add 1-bromobutane (1.05 eq) dropwise via the dropping funnel over 1-2 hours.

    • Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash with fresh ethyl acetate.

Protocol 2: Managing the Exotherm in the Fischer Indole Synthesis of 2-phenylindole

This protocol provides a method for controlling the exothermic cyclization step using polyphosphoric acid (PPA).

  • Materials: Phenylhydrazine, Acetophenone, Polyphosphoric acid (PPA), round-bottom flask, mechanical stirrer, heating mantle, and a thermocouple.

  • Step 1: Formation of the Hydrazone (can be exothermic)

    • Combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.

    • Stir the mixture at room temperature. A mild exotherm may be observed. If the temperature rises significantly, cool the flask in a water bath.

    • Stir until the reaction is complete (as indicated by TLC or precipitation of the hydrazone). Isolate the phenylhydrazone.

  • Step 2: Cyclization (Highly Exothermic)

    • In a flask equipped with a mechanical stirrer and a thermocouple, pre-heat PPA to 80 °C.

    • Add the isolated phenylhydrazone in small portions to the hot, stirring PPA.

    • Monitor the internal temperature closely after each addition. Allow the exotherm to subside before adding the next portion. The temperature should be maintained between 80-100 °C.

    • If the temperature rises too rapidly, stop the addition and apply external cooling if necessary.

    • After all the hydrazone has been added, maintain the reaction at the target temperature until completion.

    • Carefully quench the reaction by pouring it onto ice, which is also a highly exothermic process that must be done with caution.

Visualization

Troubleshooting Workflow for Exothermic Events

The following diagram illustrates a logical workflow for troubleshooting an unexpected exothermic event during a chemical synthesis.

Exotherm_Troubleshooting start Unexpected Temperature Rise Detected step1 Immediate Action: 1. Stop Reagent Addition 2. Maximize Cooling 3. Increase Stirring start->step1 decision1 Is Temperature Under Control? step1->decision1 step2a Continue Reaction with Caution & Increased Monitoring decision1->step2a Yes step2b EMERGENCY: 1. Prepare to Quench 2. Alert Colleagues 3. Evacuate if Necessary decision1->step2b No step3 Post-Incident Analysis: Investigate Root Cause step2a->step3 step2b->step3 cause1 Reagent Addition Too Fast? step3->cause1 cause2 Inadequate Cooling Capacity? step3->cause2 cause3 Inefficient Mixing? step3->cause3 cause4 Impure Starting Materials? step3->cause4 solution Implement Corrective Actions: - Revise SOP - Improve Equipment Setup - Re-purify Reagents cause1->solution cause2->solution cause3->solution cause4->solution

Caption: A workflow for responding to and analyzing unexpected exothermic events.

References

Technical Support Center: Characterization of Substituted Thiadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted thiadiazole isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid assistance for specific issues that may arise during the characterization of substituted thiadiazole isomers, particularly in distinguishing between 1,2,4- and 1,3,4-regioisomers.

Q1: My initial spectroscopic data (¹H NMR, MS) is ambiguous. How can I confirm which thiadiazole isomer I have synthesized?

A1: Ambiguous initial data is a common challenge due to the electronic similarities between thiadiazole regioisomers. A multi-technique approach is essential for unambiguous structure confirmation.

  • Chromatographic Separation: First, ensure you are working with a pure compound. Isomers may co-crystallize. Use High-Performance Liquid Chromatography (HPLC) to separate potential isomers. A single peak on a well-developed HPLC method provides confidence in the sample's purity.[1][2] See the HPLC troubleshooting section for method development guidance.

  • 2D NMR Spectroscopy: If you have a pure compound, advanced NMR techniques are highly informative.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for distinguishing these isomers. Look for long-range correlations (2-3 bonds) between protons on the substituents and the carbon atoms within the thiadiazole ring. The correlation patterns will be distinct for each isomer. For example, a proton on a substituent at the 5-position of a 1,3,4-thiadiazole will show a correlation to two ring carbons, whereas a proton on a substituent at the 5-position of a 1,2,4-thiadiazole will show correlations to different ring carbons.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons.[3][4][5] For isomers with bulky substituents, you can observe NOEs between protons on different substituents, which can help deduce their relative positions on the ring.

  • Mass Spectrometry Fragmentation: Analyze the fragmentation pattern in the mass spectrum. The stability of the heterocyclic ring and the position of the heteroatoms influence how the molecule breaks apart.[6][7][8] Isomers will often yield unique fragment ions or different relative abundances of common fragments.

Q2: I am having trouble separating my thiadiazole isomers using reversed-phase HPLC. The peaks are co-eluting.

A2: Co-elution of regioisomers is a frequent issue due to their similar polarity and hydrodynamic volume.[1] Here is a systematic approach to improve separation:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous content will increase retention and may improve resolution.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capability). If you are using one, try the other.[1]

    • Adjust pH: If your substituents are ionizable (e.g., amines, carboxylic acids), adjusting the mobile phase pH can dramatically alter retention and selectivity. Use a pH that is at least 2 units away from the pKa of the functional group to ensure a single ionic state.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical parameter.

    • Phenyl Phases: Phenyl-based columns (e.g., Phenyl-Hexyl) can offer alternative selectivity for aromatic compounds through π-π interactions, which can be effective for separating aromatic regioisomers.[9]

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can also provide different selectivities compared to standard C18 phases.

  • Adjust Temperature: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the thermodynamics of the interactions between the analytes and the stationary phase.

Q3: The chemical shifts in my ¹H NMR spectrum are different from what I expected based on literature for a similar compound. Why?

A3: Discrepancies in chemical shifts can arise from several factors:

  • Solvent Effects: The solvent used for NMR analysis can significantly influence the chemical shifts of protons, especially those on a heterocyclic ring.[6][10] Aromatic solvents like benzene-d₆ can induce noticeable shifts compared to chloroform-d₆ or DMSO-d₆ due to anisotropic effects. Always compare data recorded in the same solvent.[6][10]

  • Substituent Effects: The electronic nature of the substituents on the thiadiazole ring has a strong impact. Electron-donating groups will generally cause upfield shifts (lower ppm), while electron-withdrawing groups will cause downfield shifts (higher ppm). Even minor changes to a substituent can alter the electronic environment of the entire ring system.

  • Concentration: Sample concentration can influence chemical shifts due to intermolecular interactions. Try to use a consistent concentration for comparison.

Q4: My mass spectrum shows an M+2 peak. What does this indicate?

A4: The presence of a significant M+2 peak (a peak at two mass units higher than the molecular ion peak) is characteristic of compounds containing sulfur or chlorine/bromine. For thiadiazoles, this is due to the natural abundance of the ³⁴S isotope of sulfur. The expected intensity of the M+2 peak for a compound with one sulfur atom is approximately 4.4% of the M+ peak. This can be a useful confirmation that sulfur is present in your molecule.[8]

Data Presentation: Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data ranges for distinguishing between substituted 1,2,4- and 1,3,4-thiadiazole isomers. Note that the exact values will depend on the specific substituents and the solvent used.

Table 1: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Thiadiazole Ring Carbons

Isomer TypeC (S-C-N)C (N-C-N)Notes
2,5-Disubstituted 1,3,4-Thiadiazole 160 – 175(Symmetric)In a symmetrically 2,5-disubstituted 1,3,4-thiadiazole, the two ring carbons are equivalent and will show a single signal.[11][12]
3,5-Disubstituted 1,2,4-Thiadiazole 170 – 190 (C5)155 – 170 (C3)The carbon atom positioned between the two nitrogen atoms (C3) typically resonates at a higher field (lower ppm) compared to the carbon atom between a sulfur and a nitrogen atom (C5).[13]

Table 2: Key Mass Spectrometry Fragmentation Patterns

Isomer TypeCommon Fragmentation PathwaysKey Differentiating Fragments
1,3,4-Thiadiazole Derivatives - Cleavage of substituent bonds. - Ring fragmentation often involves the loss of R-C≡N, S=C=N, or R-C≡S⁺ fragments.[14]The symmetric nature can lead to characteristic fragments derived from the entire ring system breaking apart.
1,2,4-Thiadiazole Derivatives - Initial loss of substituents. - Ring cleavage can lead to fragments containing the S-N-C or N-C-N moieties.Asymmetric cleavage can produce unique fragment ions not observed in the 1,3,4-isomer. For example, loss of the substituent at the 3-position versus the 5-position may lead to different primary fragment ions.

Table 3: Typical IR Ring Vibration Frequencies (cm⁻¹)

Isomer TypeC=N StretchRing Breathing/StretchingNotes
1,3,4-Thiadiazole Derivatives ~1610 - 1640~1400 - 1500, ~1020 - 1080The IR spectra are often characterized by strong C=N stretching and various ring stretching and deformation modes.[14][15][16]
1,2,4-Thiadiazole Derivatives ~1580 - 1620~1350 - 1450, ~980 - 1040The positions of the ring vibration bands can differ due to the asymmetry of the ring. These differences can be subtle and are best used in conjunction with other techniques.[17]

Experimental Protocols

Protocol 1: HPLC Method Development for Thiadiazole Isomer Separation

Objective: To develop a robust HPLC method for the separation of substituted 1,2,4- and 1,3,4-thiadiazole regioisomers.

Methodology:

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • If co-elution occurs, switch to a Phenyl-Hexyl column of similar dimensions to exploit potential π-π interactions.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • Initial Gradient Run:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a broad gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector set at a wavelength where both isomers absorb (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Method Optimization:

    • Based on the initial gradient, determine the approximate percentage of organic solvent required to elute the isomers.

    • Develop an isocratic method or a shallower gradient around this percentage to improve resolution.

    • If separation is still poor, switch the organic modifier from acetonitrile to methanol and repeat the scouting gradient.

    • If isomers are ionizable, systematically adjust the pH of the aqueous mobile phase using appropriate buffers (e.g., phosphate or acetate buffers).

Protocol 2: NMR Analysis for Isomer Differentiation

Objective: To unambiguously determine the isomeric structure of a purified substituted thiadiazole using 1D and 2D NMR.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.

    • Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ sequence) to identify all carbon signals, including quaternary carbons.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. Optimize the experiment to detect 2-bond and 3-bond ¹H-¹³C correlations (typically by setting the long-range coupling constant to ~8 Hz).

  • Data Analysis:

    • Use the HSQC to assign the carbons directly bonded to protons.

    • Construct a diagram of the two possible isomers (1,2,4- and 1,3,4-).

    • Systematically map the observed HMBC correlations. For example, trace the correlations from a proton on a substituent to the carbons of the thiadiazole ring. The observed correlation pattern should match only one of the possible isomers.

Protocol 3: Mass Spectrometry Analysis

Objective: To analyze the fragmentation patterns of thiadiazole isomers to identify unique fragments that can aid in their differentiation.

Methodology:

  • Ionization Method: Use Electrospray Ionization (ESI) for most substituted thiadiazoles, as it is a soft ionization technique that typically produces a strong molecular ion peak. Electron Ionization (EI) can also be used and may provide more extensive fragmentation.

  • MS¹ Scan: Acquire a full scan mass spectrum to determine the molecular weight and check for the characteristic M+2 isotope pattern for sulfur.

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the protonated molecular ion [M+H]⁺ (in positive ESI mode).

    • Fragment the isolated ion using Collision-Induced Dissociation (CID) at varying collision energies (e.g., 10, 20, and 40 eV) to generate a fragmentation spectrum.

  • Data Analysis:

    • Compare the MS/MS spectra of the potential isomers.

    • Identify fragment ions that are unique to one isomer or that show significant differences in relative abundance.

    • Propose fragmentation pathways for each isomer to rationalize the observed differences. The stability of the respective heterocyclic rings and the positions of the substituents will dictate the most likely fragmentation routes.[6][8]

Visualizations

Isomer_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_decision Decision & Confirmation Synthesis Chemical Synthesis Purification Purification (Crystallization / Column Chromatography) Synthesis->Purification HPLC HPLC Purity Check & Isomer Separation Purification->HPLC Pure_Isomer Single Pure Isomer? HPLC->Pure_Isomer Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Structure_Confirmed Structure Confirmed? Structure_Elucidation->Structure_Confirmed Pure_Isomer->HPLC No (Optimize Separation) Pure_Isomer->Spectroscopy Yes Structure_Confirmed->Spectroscopy No (Acquire 2D NMR) Final_Structure Final Structure Assigned Structure_Confirmed->Final_Structure Yes

Caption: Experimental workflow for the purification and characterization of substituted thiadiazole isomers.

Differentiation_Logic cluster_data Collected Data cluster_hypothesis Hypotheses NMR_Data 1D & 2D NMR Spectra (¹H, ¹³C, HMBC) Compare Compare Experimental Data with Predicted Properties NMR_Data->Compare MS_Data MS/MS Fragmentation Pattern MS_Data->Compare HPLC_Data HPLC Retention Time (if separated) HPLC_Data->Compare Isomer_A Hypothesis 1: 1,2,4-Thiadiazole Isomer_A->Compare Isomer_B Hypothesis 2: 1,3,4-Thiadiazole Isomer_B->Compare Conclusion Structural Conclusion Compare->Conclusion

Caption: Logical workflow for differentiating thiadiazole isomers using combined analytical data.

References

Validation & Comparative

A Comparative Analysis of 1,2,5-Thiadiazole and 1,3,4-Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with a constant search for novel molecular scaffolds that can yield potent and selective therapeutic agents. Among the vast array of heterocyclic compounds, thiadiazoles—five-membered aromatic rings containing one sulfur and two nitrogen atoms—have emerged as a "privileged scaffold." This is attributed to their unique physicochemical properties and their ability to act as bioisosteres of other crucial biological structures. This guide presents an objective comparative analysis of the derivatives of two prominent isomers: 1,2,5-thiadiazole and 1,3,4-thiadiazole. The focus is on their synthesis, chemical properties, and a data-driven overview of their biological activities, particularly in anticancer and antimicrobial applications.

At a Glance: Key Differences

Feature1,2,5-Thiadiazole Derivatives1,3,4-Thiadiazole Derivatives
Core Structure Nitrogen atoms at positions 2 and 5Nitrogen atoms at positions 3 and 4
Primary Synthesis Route Reaction of 1,2-diamines with sulfur-based reagents like thionyl chloride.Cyclization of thiosemicarbazide derivatives.
Key Biological Activities Muscarinic receptor agonism, potential in neurological disorders, antibacterial, and antiviral activities.Broad-spectrum anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.
Mechanism of Action Known to modulate signaling pathways such as NF-κB and p38 MAPK.Often act as bioisosteres of pyrimidine, interfering with DNA replication; can also inhibit key enzymes like carbonic anhydrase and various kinases.

Chemical Properties and Synthesis

The arrangement of the heteroatoms in the thiadiazole ring significantly influences the chemical properties and, consequently, the synthetic strategies for its derivatives.

1,2,5-Thiadiazole derivatives are typically synthesized from 1,2-diamines and a sulfur source. A common method involves the reaction of an appropriate diamine with thionyl chloride (SOCl₂). The high aromaticity of the 1,2,5-thiadiazole ring contributes to its stability. However, it is susceptible to photodegradation under certain conditions.

1,3,4-Thiadiazole derivatives , on the other hand, are most commonly prepared through the cyclization of thiosemicarbazides or their derivatives. This method is versatile and allows for a wide range of substituents to be introduced at the 2 and 5 positions of the thiadiazole ring. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleic acids, which is a basis for many of its biological activities.

Comparative Biological Activity: A Data-Driven Overview

While a direct head-to-head comparison of the two isomers in the same study is rare, a review of the literature provides insights into their distinct and overlapping therapeutic potential. The biological activity is not inherent to the core isomer itself but is dictated by the appended chemical moieties.

Anticancer Activity

Both 1,2,5- and 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents. However, the 1,3,4-thiadiazole scaffold has been more extensively explored in this context.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[1]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[1]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[2]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4 (Abl kinase inhibition)[3]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[3]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.04[3]

1,2,5-Thiadiazole derivatives have also shown promise in oncology. For instance, sulfur-substituted anthra[1,2-c][4][5][6]thiadiazole-6,11-dione derivatives have exhibited potent activity against leukemia and prostate cancer cell lines, with GI50 values in the range of 0.18 to 1.45 μM.[7]

Antimicrobial Activity

Both isomers have been investigated for their antimicrobial properties, with numerous derivatives showing potent activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Compound ClassTarget MicroorganismEfficacy MeasurementResult
2,5-disubstituted-1,3,4-thiadiazolesGram-positive and Gram-negative bacteriaMIC (μg/mL)Good to moderate activity (16-31.25)
1,3,4-thiadiazole-based fluoroquinolone hybridsMycobacterium tuberculosis H37RvMIC (μg/mL)Significant activity (8-64)
Tetranorlabdane with 1,3,4-thiadiazoleBacillus polymyxaMIC (μg/mL)2.5

Experimental Protocols

The reproducibility of scientific findings is contingent on detailed methodologies. The following are representative protocols for the synthesis and biological evaluation of thiadiazole derivatives.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

A common synthetic route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. For example, a mixture of an N-aryl/alkyl-2-oxoethanethioamide can be reacted with a suitable cyclizing agent in an appropriate solvent.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of thiadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, K562) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-thiadiazole derivatives) and incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of thiadiazole derivatives are achieved through diverse mechanisms of action, often involving the precise inhibition of key cellular enzymes and pathways.

1,3,4-Thiadiazole Derivatives: Targeting Cancer Cell Proliferation

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by interfering with fundamental cellular processes. Their structural similarity to pyrimidine allows them to be mistakenly incorporated during DNA replication, leading to cell cycle arrest and apoptosis. Furthermore, certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases.

G Thiadiazole 1,3,4-Thiadiazole Derivative DNA DNA Replication Thiadiazole->DNA Interference HDAC HDAC Inhibition Thiadiazole->HDAC Topoisomerase Topoisomerase Inhibition Thiadiazole->Topoisomerase Kinase Kinase Inhibition (e.g., Abl kinase) Thiadiazole->Kinase CellCycle Cell Cycle (G2/M Arrest) DNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis HDAC->CellCycle Topoisomerase->CellCycle Kinase->CellCycle Disruption

Anticancer mechanisms of 1,3,4-thiadiazole derivatives.
1,2,5-Thiadiazole Derivatives: Modulating Cellular Signaling

Derivatives of 1,2,5-thiadiazole have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and p38 MAPK pathways.[9] Their ability to act as muscarinic receptor agonists also opens avenues for their use in treating neurological disorders.

G Thiadiazole 1,2,5-Thiadiazole Derivative MuscarinicReceptor Muscarinic Receptor Thiadiazole->MuscarinicReceptor Agonism NFkB NF-κB Pathway Thiadiazole->NFkB Modulation p38MAPK p38 MAPK Pathway Thiadiazole->p38MAPK Modulation NeurologicalFunction Neurological Function MuscarinicReceptor->NeurologicalFunction Inflammation Inflammation NFkB->Inflammation CellSurvival Cell Survival NFkB->CellSurvival p38MAPK->Inflammation p38MAPK->CellSurvival

References

Unlocking the Potential of the 1,2,5-Thiadiazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,5-thiadiazole scaffold presents a compelling starting point for the design of novel therapeutics. This heterocyclic motif is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of 1,2,5-thiadiazole analogs across different therapeutic targets, supported by quantitative experimental data and detailed methodologies.

The inherent electronic properties of the 1,2,5-thiadiazole ring, including its electron-withdrawing nature and ability to participate in hydrogen bonding, contribute to its versatility as a pharmacophore. By systematically modifying the substituents on this core structure, researchers have been able to fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs, leading to the identification of promising candidates for a range of diseases.

This guide will delve into the SAR of 1,2,5-thiadiazole derivatives in three key areas: anticancer, antimicrobial, and neurological applications, presenting a comparative analysis of their biological activities.

Anticancer Activity: Targeting Proliferation and Survival

1,2,5-thiadiazole analogs have emerged as a promising class of anticancer agents, with derivatives showing potent activity against a variety of cancer cell lines. SAR studies have revealed that the nature and position of substituents on the thiadiazole ring and its fused systems are critical for their cytotoxic effects.

A notable example is the investigation of sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione derivatives. These compounds have demonstrated significant growth inhibition against a panel of cancer cell lines.[4][5]

Table 1: Anticancer Activity of Anthra[1,2-c][1][2][3]thiadiazole-6,11-dione Analogs

Compound/AnalogSubstitutionCancer Cell LineActivity (GI50, µM)
NSC7639684-(isopropylthio)Leukemia0.18 - 1.45[4]
NSC7639684-(isopropylthio)Prostate Cancer0.18 - 1.45[4]
NSC7639684-(isopropylthio)Ovarian Cancer0.20 - 5.68[4]
NSC7639684-(isopropylthio)Breast Cancer0.20 - 5.68[4]
NSC745885UnsubstitutedLeukemia0.16 - 7.71[4]
NSC745885UnsubstitutedMelanoma0.16 - 7.71[4]

The data suggests that the introduction of a lipophilic isopropylthio group at the 4-position of the anthra[1,2-c][1][2][3]thiadiazole-6,11-dione scaffold can enhance the anticancer potency, particularly against leukemia and prostate cancer cell lines.

anticancer_pathway Thiadiazole Analog Thiadiazole Analog IKKβ IKKβ Thiadiazole Analog->IKKβ Inhibition NF-κB Pathway NF-κB Pathway IKKβ->NF-κB Pathway Activation Gene Expression Gene Expression NF-κB Pathway->Gene Expression Regulation Apoptosis Apoptosis Gene Expression->Apoptosis Induction

Potential signaling pathway for anticancer 1,2,5-thiadiazole analogs.

Enzyme Inhibition: A Targeted Approach

The 1,2,5-thiadiazole scaffold has also been successfully employed in the design of potent and selective enzyme inhibitors. A significant finding is the development of a 4-morpholino-1,2,5-thiadiazol-3-yl-based carbamate as a potent and irreversible inhibitor of the α/β-hydrolase domain 6 (ABHD6) enzyme, a potential therapeutic target for inflammatory and metabolic disorders.

Table 2: Enzyme Inhibitory Activity of a 1,2,5-Thiadiazole Analog

CompoundTarget EnzymeActivity (IC50)
4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamatehABHD644 nM[6]

This high potency highlights the potential of the 1,2,5-thiadiazole core in designing targeted covalent inhibitors.

sar_workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead_Compound 1,2,5-Thiadiazole Scaffold Analog_Synthesis Analog Synthesis (R-group modification) Lead_Compound->Analog_Synthesis Biological_Assay Biological Assay (e.g., Enzyme Inhibition) Analog_Synthesis->Biological_Assay Data_Analysis Data Analysis (e.g., IC50 determination) Biological_Assay->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Analog_Synthesis

General workflow for structure-activity relationship (SAR) studies.

Muscarinic Receptor Agonism: Modulating Neurological Pathways

1,2,5-thiadiazole derivatives have been extensively studied as ligands for muscarinic acetylcholine receptors, which are implicated in various neurological disorders. Quantitative structure-activity relationship (QSAR) studies have been performed on aceclidine analogs incorporating the 1,2,5-thiadiazole ring, revealing key structural features for potent M1 muscarinic agonism.

Table 3: M1 Muscarinic Agonist Activity of 1,2,5-Thiadiazole Analogs

Compound NumberR GroupIC50 (nM)
13n-Propyl6.50[7]
14n-Butyl2.90[7]
15n-Pentyl2.50[7]
16n-Hexyl4.40[7]

The data indicates that the length of the alkylthio side chain at the 3-position of the thiadiazole ring significantly influences the M1 receptor affinity, with optimal activity observed for the n-butyl and n-pentyl analogs.

logical_relationship Structure Chemical Structure (Alkyl Chain Length) Activity Biological Activity (M1 Receptor Affinity) Structure->Activity Influences Optimal_Activity Optimal Activity (n-Butyl, n-Pentyl) Activity->Optimal_Activity Determines

Relationship between chemical structure and biological activity.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of the 1,2,5-thiadiazole analogs on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Muscarinic M1 Receptor Binding Assay

This competitive binding assay is used to determine the affinity of the 1,2,5-thiadiazole analogs for the M1 muscarinic receptor.

  • Membrane Preparation: Membranes from cells expressing the human M1 muscarinic receptor are prepared.

  • Assay Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound in a suitable assay buffer.[8][9]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[8]

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The 1,2,5-thiadiazole analogs are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[10]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

References

Validating the Mechanism of Action of 1,2,5-Thiadiazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the mechanism of action of 1,2,5-thiadiazole-based compounds against established alternatives, supported by experimental data. We will delve into key mechanisms, including microtubule destabilization, 5-HT1A receptor antagonism, and acetylcholinesterase inhibition, offering a framework for evaluating the potential of this versatile chemical class.

Microtubule Destabilization for Anticancer Activity

A significant area of investigation for thiadiazole derivatives is their potential as anticancer agents that act by disrupting microtubule dynamics.[1] Microtubules are crucial for cell division, and their destabilization can lead to cell cycle arrest and apoptosis, making them a key target in oncology.[2]

Comparative Performance Data
Compound ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,2,3-Thiadiazole Derivative Compound with 3,4,5-trimethoxyphenyl at 4th positionHuman Myeloid Leukemia (HL-60)0.0134 - 0.0866Combretastatin A-4 (CA-4)Similar potency reported
1,3,4-Thiadiazole Derivative 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleBreast Cancer (MCF-7)49.6Etoposide>100
Known Microtubule Destabilizer ColchicineHeLa0.00917--
Known Microtubule Destabilizer VinblastineHeLa0.00073--

Note: Data is compiled from different sources and should be interpreted with caution due to potential variations in experimental protocols.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

  • Test compounds (1,2,5-thiadiazole derivative and colchicine) dissolved in DMSO

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a solution of tubulin in cold polymerization buffer.

  • Add varying concentrations of the test compound or control (DMSO) to the tubulin solution.

  • Incubate the mixture on ice for a short period.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[2]

Signaling Pathway

cluster_0 Mechanism of Microtubule Destabilization 1_2_5_Thiadiazole_Derivative 1,2,5-Thiadiazole Derivative Tubulin_Dimers α/β-Tubulin Dimers 1_2_5_Thiadiazole_Derivative->Tubulin_Dimers Binds to Colchicine Site Colchicine Colchicine Colchicine->Tubulin_Dimers Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for microtubule destabilizing agents.

5-HT1A Receptor Antagonism for Neurological Applications

1,2,5-Thiadiazole derivatives have shown potential as ligands for the serotonin 1A (5-HT1A) receptor, which is a key target in the treatment of anxiety and depression.[3] Their performance can be compared to WAY-100635, a well-established and selective 5-HT1A receptor antagonist.

Comparative Performance Data
Compound ClassCompoundReceptorKi (nM)Reference CompoundKi (nM)
1,2,5-Thiadiazole Derivative Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazineHuman 5-HT1APotent affinity reportedWAY-1006350.84
Standard Antagonist WAY-100635Rat 5-HT1A0.84--
Experimental Protocol: Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • [³H]WAY-100635 (radioligand)

  • Test compounds (1,2,5-thiadiazole derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA)

  • Scintillation cocktail and counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]WAY-100635 and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]

Signaling Pathway

cluster_1 5-HT1A Receptor Antagonism Serotonin Serotonin (5-HT) 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Activates G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Thiadiazole_Derivative 1,2,5-Thiadiazole Derivative (Antagonist) Thiadiazole_Derivative->5HT1A_Receptor Blocks WAY_100635 WAY-100635 (Antagonist) WAY_100635->5HT1A_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity

Caption: Signaling pathway of 5-HT1A receptor antagonism.

Acetylcholinesterase Inhibition for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Some thiadiazole derivatives have been investigated for their AChE inhibitory activity.

Comparative Performance Data
Compound ClassCompoundEnzymeIC50 (nM)Reference CompoundIC50 (nM)
Thiadiazole-Benzothiazine Hybrid Compound 3iEel AChEData not available in direct comparisonDonepezil6.7
Standard Inhibitor DonepezilEel AChE6.7--
Standard Inhibitor PhysostigmineEel AChE0.67--
Standard Inhibitor RivastigmineEel AChE4.3--

Note: The IC50 value for the thiadiazole hybrid is not from a direct comparative study with Donepezil under the exact same conditions.[5][6]

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

Materials:

  • Purified acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (1,2,5-thiadiazole derivative and donepezil)

  • Microplate reader

Procedure:

  • Pre-incubate the enzyme with various concentrations of the test compound or a control in a 96-well plate.

  • Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

  • AChE hydrolyzes acetylthiocholine to thiocholine.

  • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Measure the absorbance of the yellow product at 412 nm over time.

  • The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow

cluster_2 Workflow for AChE Inhibition Assay Prepare_Reagents Prepare Enzyme, Substrate, DTNB, and Test Compounds Pre_incubation Pre-incubate Enzyme with Test Compound Prepare_Reagents->Pre_incubation Reaction_Initiation Add Substrate (Acetylthiocholine) and DTNB Pre_incubation->Reaction_Initiation Colorimetric_Measurement Measure Absorbance at 412 nm over Time Reaction_Initiation->Colorimetric_Measurement Data_Analysis Calculate % Inhibition and IC50 Value Colorimetric_Measurement->Data_Analysis

Caption: General workflow for the Ellman's assay.

Conclusion

The 1,2,5-thiadiazole scaffold presents a promising platform for the development of novel therapeutic agents targeting a range of biological pathways. While the available data suggests potential for this class of compounds in microtubule destabilization, 5-HT1A receptor modulation, and acetylcholinesterase inhibition, further direct comparative studies are crucial to definitively establish their performance against current standards. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute such validation studies, ultimately paving the way for the development of new and effective medicines.

References

comparison of different synthetic methods for 1,2,5-thiadiazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Formation of the 1,2,5-Thiadiazole Ring

The 1,2,5-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties.[1] The synthesis of this ring system has been approached through various methodologies over the years, each with its own set of advantages and limitations. This guide provides an objective comparison of different synthetic methods for the formation of the 1,2,5-thiadiazole ring, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Methods

The choice of synthetic route to a 1,2,5-thiadiazole derivative is often dictated by the availability of starting materials, desired substitution pattern, and scalability of the reaction. Below is a summary of key performance indicators for several common synthetic strategies.

Synthetic MethodStarting MaterialsKey ReagentsTypical Reaction ConditionsYieldsKey AdvantagesKey Disadvantages
From 1,2-Diamines 1,2-DiaminesSOCl₂, S₂Cl₂, SCl₂DMF, 22–125°CModerate to Excellent[2]Readily available starting materials, straightforward.Use of corrosive and hazardous sulfur reagents.
From vic-Dioximes vic-DioximesS₂Cl₂, SCl₂Inert solvent (e.g., DMF), room temperature to 60°CVariableMild reaction conditions.Potential for side reactions and mixture of products.[3]
From Alkenes AlkenesTrithiazyl trichloride ((NSCl)₃)Inert solvent (e.g., CCl₄), refluxGoodDirect formation from C=C bonds.The reagent can be hazardous to prepare and handle.
From Alkyl Aryl Ketoximes Alkyl Aryl KetoximesTetrasulfur tetranitride (S₄N₄)Toluene, 100°CLow to Moderate[4]A route to bi-1,2,5-thiadiazoles.S₄N₄ is highly explosive and requires careful handling.[4]

Experimental Protocols

Method 1: Synthesis from 1,2-Diamines with Sulfur Monochloride

This method describes the synthesis of the parent 1,2,5-thiadiazole from ethylenediamine dihydrochloride and sulfur monochloride.[3]

Procedure:

  • A mixture of 26.6 g (0.2 mol) of ethylenediamine dihydrochloride and 48.6 mL (0.6 mol) of sulfur monochloride in 90 mL of dimethylformamide (DMF) is prepared in a flask equipped with a distillation side-arm and condenser.

  • The mixture is gradually heated with stirring to 125°C.

  • The distillate, a mixture of 1,2,5-thiadiazole and sulfur monochloride, is collected.

  • The distillate is quenched into ice water, and the resulting aqueous mixture is steam distilled.

  • The steam distillate is extracted three times with 50 mL portions of a suitable solvent (e.g., diethyl ether).

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation to yield 1,2,5-thiadiazole.

Method 2: Synthesis from vic-Dioximes with Sulfur Monochloride

This protocol outlines the synthesis of 3,4-dimethyl-1,2,5-thiadiazole from dimethylglyoxime and sulfur monochloride.[3]

Procedure:

  • To a stirred solution of 32.4 mL (0.4 mol) of sulfur monochloride in 40 mL of dimethylformamide (DMF), 11.6 g (0.1 mol) of dimethylglyoxime is added over a period of 45 minutes.

  • The addition is carried out while maintaining the temperature at 25-30°C.

  • The resulting mixture is stirred for two hours at room temperature.

  • 200 mL of water is then added to the reaction mixture.

  • The product, 3,4-dimethyl-1,2,5-thiadiazole, is recovered from the mixture, for instance, by steam distillation.

Method 3: Synthesis from Alkenes with Trithiazyl Trichloride

This method provides a general route for the synthesis of 1,2,5-thiadiazoles from alkenes.

Procedure:

  • A solution of the alkene in an inert solvent such as carbon tetrachloride is prepared.

  • Trithiazyl trichloride ((NSCl)₃) is added to the solution.

  • The reaction mixture is heated to reflux.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as chromatography, to afford the desired 1,2,5-thiadiazole.

Synthetic Pathways Overview

The following diagram illustrates the relationship between the different starting materials and the central 1,2,5-thiadiazole ring product.

Synthetic_Pathways cluster_start Starting Materials Diamine 1,2-Diamines Thiadiazole 1,2,5-Thiadiazole Ring Diamine->Thiadiazole Sulfur Halides (e.g., S₂Cl₂) Dioxime vic-Dioximes Dioxime->Thiadiazole Sulfur Halides (e.g., S₂Cl₂) Alkene Alkenes Alkene->Thiadiazole Trithiazyl Trichloride Ketoxime Alkyl Aryl Ketoximes Ketoxime->Thiadiazole Tetrasulfur Tetranitride (S₄N₄)

Caption: Overview of synthetic routes to the 1,2,5-thiadiazole ring.

Experimental Workflow Comparison

The following diagram outlines a generalized experimental workflow for the synthesis of 1,2,5-thiadiazoles, highlighting the common steps across different methodologies.

Experimental_Workflow Start Select Starting Material (Diamine, Dioxime, Alkene, etc.) Reaction Ring Formation Reaction with Sulfur Reagent Start->Reaction Workup Aqueous Workup / Quenching Reaction->Workup Isolation Product Isolation (e.g., Steam Distillation, Extraction) Workup->Isolation Purification Purification (e.g., Chromatography, Distillation) Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Generalized experimental workflow for 1,2,5-thiadiazole synthesis.

References

Comparative Evaluation of 1,2,5-Thiadiazole Derivatives: A Focus on Muscarinic Receptor Agonists and ABHD6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1,2,5-thiadiazole derivatives. While specific in vitro and in vivo evaluation data for 1,2,5-thiadiazole-3-carboxylic acid derivatives are limited in publicly available scientific literature, this guide focuses on two well-studied classes of 1,2,5-thiadiazole derivatives: muscarinic receptor agonists and α/β-hydrolase domain 6 (ABHD6) inhibitors. The data presented herein is compiled from various studies to offer a comparative perspective on their performance against alternative compounds.

1,2,5-Thiadiazole Derivatives as Muscarinic Receptor Agonists

Derivatives of 1,2,5-thiadiazole have been extensively investigated as agonists for muscarinic acetylcholine receptors (mAChRs), which are key targets for treating neurological disorders like Alzheimer's disease and schizophrenia.[1] The following tables summarize the in vitro binding affinities and functional activities of representative 1,2,5-thiadiazole derivatives in comparison to established muscarinic agonists.

In Vitro Performance Data

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of 1,2,5-Thiadiazole Derivatives and Comparator Compounds

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M4 Receptor (Ki, nM)Reference Compound(s)M1 (Ki, nM)M2 (Ki, nM)M4 (Ki, nM)
Substituted-TZTP (5f) Low nanomolarLow nanomolar-Carbachol 1,3002,3001,000
Alkylthio-TZTP (7a-h) Higher affinity than 5a-hHigher affinity than 5a-h-Xanomeline 2.5174.3
CDD-0304 (10) Selective AgonistSelective AgonistSelective Agonist

Data synthesized from multiple sources for comparative purposes.[1][2][3]

Table 2: Functional Activity (EC50/IC50, nM) of 1,2,5-Thiadiazole Derivatives at Muscarinic Receptors

CompoundM1 Functional Assay (IC50, nM)M2 Functional Assay (pEC50)M3 Functional AssayReference Compound(s)M1 Functional AssayM2 Functional AssayM3 Functional Assay
(Pentyloxy)-TZTP (5e) Low picomolar range (inhibition)Low efficacyLow efficacySabcomeline Most potent-Full agonist behavior
(Hexyloxy)-TZTP (5f) Low picomolar range (inhibition)Low efficacy and potencyLow efficacy and potencyXanomeline Selective for M1 over M2-Full agonist behavior
Alkylthio-TZTP (7a-h) More potent than 5a-h--Milameline Selective for M2 over M1-Full agonist behavior

Data represents functional potency and efficacy from various in vitro models.[2][3]

Experimental Protocols

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M4) are prepared from stable cell lines (e.g., CHO or HEK cells).[4]

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Assay buffer, radioligand (e.g., [³H]-N-methylscopolamine), and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.[4]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.[4]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[5]

Signaling Pathway Diagram

Muscarinic_Receptor_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist Agonist M1/M3/M5 M1/M3/M5 Agonist->M1/M3/M5 Binds to Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+_release Ca2+ Release IP3->Ca2+_release Induces Cellular_Response1 Cellular Response PKC->Cellular_Response1 Ca2+_release->Cellular_Response1 Agonist2 Agonist M2/M4 M2/M4 Agonist2->M2/M4 Binds to Gi/o Gi/o M2/M4->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response2 Cellular Response PKA->Cellular_Response2

Caption: Signaling pathways of muscarinic acetylcholine receptors.

1,2,5-Thiadiazole Derivatives as ABHD6 Inhibitors

Carbamate derivatives of 1,2,5-thiadiazole have emerged as potent and selective inhibitors of α/β-hydrolase domain 6 (ABHD6), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] Inhibition of ABHD6 is a potential therapeutic strategy for inflammatory and metabolic disorders.[7]

In Vitro Performance Data

Table 3: In Vitro Inhibition of ABHD6 by a 1,2,5-Thiadiazole Derivative and Comparator Compounds

CompoundTargetIC50 (nM)SelectivityReference Compound(s)TargetIC50 (nM)
JZP-430 (55) hABHD644>200-fold vs FAAH and LALWWL70 ABHD670
KT-182 ABHD63.9-15.1
KT-185 ABHD63.9-15.1
KT-203 ABHD63.9-15.1

JZP-430 is 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate.[6][7]

Experimental Protocols

ABHD6 Inhibition Assay (Fluorescence-Based)

This assay measures the activity of ABHD6 by monitoring the hydrolysis of a substrate that ultimately produces a fluorescent signal.

  • Enzyme Source: Lysates from HEK293 cells transiently overexpressing human ABHD6 are used as the source of the enzyme.[8]

  • Inhibitor Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound.

  • Substrate Addition: The enzymatic reaction is initiated by adding a substrate like 1(3)-arachidonoylglycerol. The hydrolysis of this substrate liberates glycerol.[8]

  • Coupled Enzyme Reaction: The liberated glycerol is then used in a coupled enzymatic reaction cascade that generates the fluorescent product, resorufin.[8]

  • Fluorescence Measurement: The increase in fluorescence is monitored kinetically using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined from the dose-response curve.

Experimental Workflow Diagram

ABHD6_Inhibition_Workflow cluster_workflow Workflow for ABHD6 Inhibitor Evaluation Prepare_Lysates Prepare Cell Lysates (HEK293 expressing hABHD6) Preincubate Pre-incubate Lysates with Test Compounds Prepare_Lysates->Preincubate Add_Substrate Add Substrate (e.g., 1(3)-AG) Preincubate->Add_Substrate Monitor_Fluorescence Monitor Fluorescence Increase (Resorufin formation) Add_Substrate->Monitor_Fluorescence Calculate_IC50 Calculate IC50 Values Monitor_Fluorescence->Calculate_IC50

Caption: Experimental workflow for evaluating ABHD6 inhibitors.

References

Assessing the Selectivity of 1,2,5-Thiadiazole Compounds for Specific Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry, imparting a unique combination of physicochemical properties that have led to its incorporation into a diverse array of biologically active molecules. A critical aspect of drug development is ensuring the selective interaction of a compound with its intended biological target to maximize therapeutic efficacy and minimize off-target effects. This guide provides a comparative analysis of the selectivity of various 1,2,5-thiadiazole-containing compounds for their respective biological targets, supported by quantitative data and detailed experimental protocols.

Quantitative Selectivity Data of 1,2,5-Thiadiazole Compounds

The following tables summarize the in vitro potency and selectivity of representative 1,2,5-thiadiazole derivatives against several important biological targets.

Table 1: Selectivity of a 1,2,5-Thiadiazole Carbamate as an ABHD6 Inhibitor

CompoundPrimary TargetIC50 (nM)Off-TargetSelectivity Ratio (Primary Target vs. Off-Target)
4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamatehABHD644hFAAH~230-fold
hLAL~230-fold

IC50: Half-maximal inhibitory concentration; hABHD6: human α/β-hydrolase domain 6; hFAAH: human fatty acid amide hydrolase; hLAL: human lysosomal acid lipase.

Table 2: Selectivity of a 1,2,5-Thiadiazole Analog as a Muscarinic M1 Receptor Agonist

CompoundPrimary TargetEC50 (nM)Off-TargetFold Selectivity (Primary Target vs. Off-Target)
1,2,5-Thiadiazole analog of Aceclidine (e.g., Butyloxy derivative)M1 ReceptorPotent AgonistM2-M5 ReceptorsSelective for M1

EC50: Half-maximal effective concentration. Specific values for off-targets were not detailed in the reviewed literature, but the compound was characterized as a selective M1 agonist.

Table 3: Selectivity Profile of a 1,2,5-Thiadiazole-related 5-HT1A Receptor Antagonist

While specific off-target Ki or IC50 values for amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine were not available, the well-characterized selective 5-HT1A antagonist WAY-100635, which shares structural motifs, provides a benchmark for selectivity. These derivatives are reported to have selective affinity for 5-HT1A receptors over alpha1 and dopamine (D2, D3, and D4) receptors.[1]

CompoundPrimary TargetIC50 (nM)Selectivity
WAY-1006355-HT1A Receptor1.35>100-fold vs. a range of other CNS receptors

IC50: Half-maximal inhibitory concentration.

Table 4: Selectivity of Thiadiazole Derivatives as Cyclooxygenase (COX) Inhibitors

It is important to note that the following data pertains to 1,3,4-thiadiazole and other thiazole derivatives, as specific and comprehensive selectivity data for 1,2,5-thiadiazole-based COX inhibitors was limited in the reviewed literature. This information is provided for comparative context within the broader thiadiazole class.

Compound ClassPrimary TargetIC50 (µM)Off-TargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Diaryl-1,2,4-triazole Schiff basesCOX-20.04 - 0.22COX-16.93 - 13.00High
Adamantylthiadiazole-based thiazolidinonesCOX-11.08 - 9.62COX-2No activitySelective for COX-1

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of selectivity data. Below are outlines of common experimental protocols for assessing the activity of 1,2,5-thiadiazole compounds against the targets discussed.

α/β-Hydrolase Domain 6 (ABHD6) Inhibition Assay

This protocol is based on a fluorometric assay to determine the inhibitory potential of compounds against ABHD6.

a) Materials and Reagents:

  • HEK293 cells transiently expressing human ABHD6 (hABHD6).

  • Cell lysis buffer.

  • Fluorogenic substrate (e.g., a coumarin-based ester).

  • Test compounds (1,2,5-thiadiazole derivatives).

  • Assay buffer (e.g., Tris-HCl).

  • 96-well microplates.

  • Fluorescence plate reader.

b) Procedure:

  • Cell Lysate Preparation: Harvest HEK293 cells expressing hABHD6 and prepare cell lysates using a suitable lysis buffer.

  • Compound Incubation: In a 96-well plate, add the cell lysate containing hABHD6 enzyme.

  • Add various concentrations of the test 1,2,5-thiadiazole compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Pre-incubate the enzyme with the compounds for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate hydrolysis. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

  • Selectivity Assessment: Repeat the assay using lysates from cells expressing off-target enzymes (e.g., FAAH, LAL) to determine the IC50 values for these targets and calculate the selectivity ratio.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for different muscarinic receptor subtypes (M1-M5).

a) Materials and Reagents:

  • Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compounds (1,2,5-thiadiazole derivatives).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Non-specific binding control (e.g., atropine).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

b) Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist like atropine), and competitive binding (radioligand + membranes + various concentrations of the test 1,2,5-thiadiazole compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage of inhibition of specific binding at each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

  • Selectivity Determination: Perform the assay for all five muscarinic receptor subtypes to determine the Ki values for each and calculate the selectivity ratios.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

a) Materials and Reagents:

  • Purified ovine or human COX-1 and human recombinant COX-2 enzymes.

  • Assay buffer (e.g., Tris-HCl).

  • Cofactors (e.g., hematin, epinephrine).

  • Substrate (arachidonic acid).

  • Test compounds (thiadiazole derivatives).

  • Reaction termination solution (e.g., stannous chloride).

  • Method for detecting prostaglandin production (e.g., ELISA for PGE2, or LC-MS/MS).

b) Procedure:

  • Enzyme Preparation: Prepare a solution of the COX enzyme (either COX-1 or COX-2) in the assay buffer with the necessary cofactors.

  • Compound Incubation: In separate tubes or wells, pre-incubate the enzyme solution with various concentrations of the test thiadiazole compound or a vehicle control for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a termination solution.

  • Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method like ELISA or LC-MS/MS.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

  • Selectivity Index Calculation: Perform the assay for both COX-1 and COX-2 to obtain their respective IC50 values. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizing Selectivity Concepts

Diagrams created using Graphviz can help illustrate the experimental workflows and the concept of selectivity.

G cluster_workflow In Vitro Selectivity Assay Workflow Compound Library Compound Library Primary Target Assay Primary Target Assay Compound Library->Primary Target Assay Off-Target Assay Panel Off-Target Assay Panel Compound Library->Off-Target Assay Panel Data Analysis Data Analysis Primary Target Assay->Data Analysis Off-Target Assay Panel->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Caption: A generalized workflow for assessing the selectivity of a compound library.

G cluster_selective Selective Inhibition cluster_nonselective Non-Selective Inhibition Compound_A Compound_A Target_1 Target_1 Compound_A->Target_1 High Affinity Target_2 Target_2 Compound_A->Target_2 Low Affinity Compound_B Compound_B Target_3 Target_3 Compound_B->Target_3 High Affinity Target_4 Target_4 Compound_B->Target_4 High Affinity

Caption: A conceptual diagram illustrating selective versus non-selective compound-target interactions.

References

Comparative Docking Analysis of Thiadiazole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of molecular docking studies involving thiadiazole derivatives against a range of protein targets implicated in various diseases. The thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking, a powerful computational tool, plays a pivotal role in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent therapeutic agents.[1] This guide synthesizes findings from multiple studies to offer an objective comparison of the performance of various thiadiazole ligands, supported by available experimental data.

Performance of Thiadiazole Derivatives in Docking Studies

Thiadiazole derivatives have demonstrated significant potential against a variety of biological targets in numerous in silico studies. Docking scores, which predict the binding affinity between a ligand and a protein, consistently show favorable interactions for these compounds. A lower docking score generally indicates a more stable and favorable binding interaction.[1] The following tables summarize the docking performance and, where available, corresponding in vitro activity of various thiadiazole derivatives against anticancer, antimicrobial, and anti-inflammatory targets.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties, targeting various proteins involved in cancer cell proliferation and survival.

Derivative ClassProtein TargetPDB IDDocking Score (kcal/mol)Binding Energy (ΔG, kcal/mol)IC50 / GI50 (µM)Key Interactions & RemarksReference
1,3,4-Thiadiazole HybridsEGFR TK3W33--10.8 (for compound 4h)2.03 ± 0.72 (HCT-116), 2.17 ± 0.83 (HepG-2) for 4hCompound 4h showed the best binding affinity compared to the reference drug Harmine (-7.1 kcal/mol).[2]
Anthra[1,2-c][3][4][5]thiadiazole-6,11-dioneIKKβ---0.18 - 1.45Favorable binding to the ATP site of the N-terminal kinase domain.[6]
1,3,4-Thiadiazole DerivativesAkt3OW4---π-π interactions, H-bonds, and salt-bridge formation were responsible for the observed Akt inhibitory activity.[7]
Thiazole-Thiadiazole HybridsTubercular ThyX---7.1285 µg/ml (for compound 5l)Interactions included hydrogen bonds, halogen bonds, and Pi-electron cloud interactions with key residues.[8]
5-(Thiophen-2-yl)-1,3,4-thiadiazoleDihydrofolate reductase (DHFR)3NU0--1.6 E (Total Binding Energy)4.37 ± 0.7 (HepG-2), 8.03 ± 0.5 (A-549) for 20bThe results of molecular docking supported the biological activity.[9]
2,4-Disubstituted ThiazolesTubulinNot Specified--14.15 to -14.502.00 ± 0.12 to 2.95 ± 0.18 (Tubulin polymerization inhibition)Good agreement between docking results and tubulin inhibition assay.[10][11]
Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Thiadiazole derivatives have shown promise in this area.

Derivative ClassProtein TargetPDB IDDocking ScoreKey Interactions & RemarksReference
1,3,4-Thiadiazole-Azulene HybridsM. tuberculosis DNA gyrase-Better than natural ligandInteractions with active site amino acid residues were elucidated.[3]
1,3,4-Thiadiazole-Azulene HybridsE. coli DNA adenine methylase4RTOBetter than co-crystallized ligands for two derivatives-[3]
1,3,4-Thiadiazole-Azulene HybridsS. aureus gyrase4P8OLower than aminobenzimidazole urea inhibitorFewer interactions observed compared to the reference inhibitor.[3]
Imidazo[2,1-b][2][3][6]-thiadiazolePantothenate synthetase (M. tuberculosis)--9.7 (for 6a1 and 6d1)Compounds 6a1 and 6d1 showed the best docking scores.
Imidazo[2,1-b][2][3][6]-thiadiazoleGlycylpeptide N-tetradecanoyl transferase (Fungi)--10.4 (for 6a1), -10.8 (for 6d1)Compounds 6a1 and 6d1 showed the best docking scores against the fungal target.
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and targeting enzymes in the inflammatory cascade is a key therapeutic strategy.

| Derivative Class | Protein Target | PDB ID | IC50 (µM) | Selectivity Index (SI) | Key Interactions & Remarks | Reference | |---|---|---|---|---|---| | Thiadiazole-thiazolidinone Hybrids | COX-2 | - | 0.07 (for compound 6l) | 220 | Compound 6l showed potent and selective COX-2 inhibition. |[12] | | Thiadiazole-thiazolidinone Hybrids | 15-LOX | - | 11 (for compound 6l) | - | Simultaneous inhibition of 15-LOX was observed. |[12] |

Experimental Protocols: Molecular Docking

The in silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.

General Docking Protocol:
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The protein is then prepared for docking by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges.[1][10] Energy minimization of the protein structure is often performed using a suitable force field.[1]

  • Ligand Preparation:

    • The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures.[1][13]

    • Energy minimization is performed on the ligand structures to obtain a stable, low-energy conformation.[1][10]

  • Grid Generation:

    • A binding site on the protein is defined, typically centered around the location of a known co-crystallized ligand or a predicted active site.[10]

    • A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.[10]

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock, GLIDE, MOE-Dock) is used to explore various conformations and orientations of the ligand within the defined active site.[10][13]

    • The algorithm calculates the binding energy or a scoring function for each pose to rank the potential binding modes.[1]

  • Analysis of Results:

    • The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues in the active site.[1][7]

    • The interactions are visualized to understand the structural basis of the ligand's activity.

Visualizing Pathways and Workflows

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Analyze Docked Poses (Scoring & Ranking) Docking_Run->Pose_Analysis Interaction_Analysis Visualize Interactions (H-bonds, etc.) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for in-silico molecular docking studies.

PI3K/Akt/mTOR Signaling Pathway

Several of the reviewed thiadiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[14] The diagram below illustrates the central role of PI3K and Akt in this pathway, highlighting them as key therapeutic targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiadiazole Thiadiazole Derivatives Thiadiazole->Akt Inhibition

Caption: The PI3K/Akt signaling pathway, a key target for anticancer therapies.

References

benchmarking the performance of 1,2,5-thiadiazole-3-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory potential of compounds based on the 1,2,5-thiadiazole scaffold, with a specific focus on their activity against α/β-hydrolase domain 6 (ABHD6), a promising therapeutic target for inflammatory and metabolic disorders. While direct inhibitory data for 1,2,5-thiadiazole-3-carboxylic acid is not presently available in published literature, derivatives of this core structure have demonstrated significant potency. This analysis benchmarks a key derivative against established ABHD6 inhibitors, offering insights for researchers, scientists, and drug development professionals.

Performance Benchmark: 1,2,5-Thiadiazole Derivative vs. Known ABHD6 Inhibitors

The inhibitory activity of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a higher potency of the inhibitor.

The data below compares a potent 1,2,5-thiadiazole derivative, JZP-430, with other well-characterized ABHD6 inhibitors. It is important to note that JZP-430 is a complex derivative of 1,2,5-thiadiazole, and these data should be interpreted as demonstrating the potential of the scaffold rather than the direct activity of this compound itself.

Inhibitor NameCore Scaffold/ClassTarget EnzymeIC50 (nM)
JZP-430 1,2,5-Thiadiazole Carbamate Human ABHD6 44 [1]
WWL70Biphenyl CarbamateABHD670[2][3][4]
KT-182Piperidyl-1,2,3-Triazole UreaABHD61.7[5]
KT-185Piperidyl-1,2,3-Triazole UreaABHD61.3[6]
KT-203Piperidyl-1,2,3-Triazole UreaABHD60.82[6][7]

Note: The IC50 values presented are based on in vitro assays and may vary depending on the specific experimental conditions.

Signaling Pathway and Mechanism of Action

ABHD6 is a serine hydrolase that plays a significant role in the endocannabinoid system by metabolizing 2-arachidonoylglycerol (2-AG), a key endocannabinoid. Inhibition of ABHD6 leads to an increase in 2-AG levels, which in turn modulates cannabinoid receptors (CB1 and CB2), influencing various physiological processes including inflammation, pain, and metabolism. The diagram below illustrates this pathway.

ABHD6_Pathway cluster_membrane Cell Membrane 2AG 2-Arachidonoylglycerol (2-AG) ABHD6 ABHD6 Enzyme 2AG->ABHD6 Hydrolysis CB_Receptor Cannabinoid Receptors (CB1/CB2) 2AG->CB_Receptor Activation Metabolites Arachidonic Acid + Glycerol ABHD6->Metabolites Downstream Downstream Signaling (e.g., Reduced Inflammation) CB_Receptor->Downstream Inhibitor ABHD6 Inhibitors (e.g., JZP-430) Inhibitor->ABHD6 Inhibition

Caption: Role of ABHD6 in 2-AG metabolism and the action of its inhibitors.

Experimental Protocols

The determination of inhibitor potency against ABHD6 is typically performed using established biochemical assays. The two primary methods cited in the literature for the inhibitors in this guide are Activity-Based Protein Profiling (ABPP) and fluorescence-based hydrolysis assays.

Activity-Based Protein Profiling (ABPP) for Inhibitor Potency and Selectivity

ABPP is a powerful chemoproteomic method used to assess the potency and selectivity of enzyme inhibitors within a complex biological sample, such as a cell or tissue lysate.[8][9]

Workflow:

ABPP_Workflow start Start: Prepare Proteome Lysate (e.g., from cells or tissues) incubate Incubate Proteome with Varying Concentrations of Test Inhibitor start->incubate probe Add Fluorescent Activity-Based Probe (e.g., FP-TAMRA) incubate->probe sds_page Separate Labeled Proteins by SDS-PAGE probe->sds_page scan Visualize and Quantify Fluorescence with a Gel Scanner sds_page->scan analyze Calculate IC50 Value Based on Reduction in Fluorescence Intensity scan->analyze end End: Determine Inhibitor Potency and Selectivity analyze->end

Caption: General workflow for an Activity-Based Protein Profiling (ABPP) assay.

Detailed Steps:

  • Proteome Preparation: Lysates are prepared from cells (e.g., HEK293 cells overexpressing ABHD6) or tissues that endogenously express the enzyme.[8]

  • Inhibitor Incubation: The proteome samples are pre-incubated with a range of concentrations of the test inhibitor (e.g., JZP-430) for a specified time (e.g., 30 minutes) to allow for target engagement.[8]

  • Probe Labeling: A broad-spectrum, fluorescently-tagged activity-based probe (e.g., fluorophosphonate-TAMRA) is added to the samples. This probe covalently binds to the active site of serine hydrolases that have not been blocked by the test inhibitor.[10][11]

  • SDS-PAGE: The proteins in the samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the protein bands that have been labeled by the probe.

  • Data Analysis: The fluorescence intensity of the band corresponding to ABHD6 is quantified. A decrease in fluorescence intensity correlates with the inhibition of ABHD6 by the test compound. The IC50 value is then calculated by plotting the reduction in fluorescence against the inhibitor concentration.[6]

Fluorometric 2-Arachidonoylglycerol (2-AG) Hydrolysis Assay

This method directly measures the enzymatic activity of ABHD6 by detecting a product of the hydrolysis of its natural substrate, 2-AG.[12][13][14]

Logical Relationship:

Fluorometric_Assay A ABHD6 + 2-AG Substrate B Glycerol Production A->B Hydrolysis C Coupled Enzymatic Cascade B->C E Measure Fluorescence Signal B->E Signal is Proportional to Glycerol D Fluorescent Product (Resorufin) C->D D->E F Inhibitor Presence F->A Reduces Hydrolysis F->B Reduces Production

Caption: Principle of the coupled-enzyme fluorometric assay for ABHD6 activity.

Detailed Steps:

  • Enzyme Source: Lysates from HEK293 cells transiently overexpressing human ABHD6 are used as the source of the enzyme.[13][14]

  • Reaction Initiation: The assay is performed in a 96-well plate format. The ABHD6-containing lysate is incubated with its substrate, 1(3)-arachidonoyl-glycerol, in the presence of varying concentrations of the test inhibitor.

  • Coupled Enzymatic Reaction: The glycerol produced from the hydrolysis of 2-AG is used in a subsequent enzymatic cascade. This cascade ultimately generates a highly fluorescent product, such as resorufin.[13][14]

  • Fluorescence Detection: The increase in fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence signal over time. The inhibitory effect of the compound is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then determined from the dose-response curve.

Conclusion

While quantitative performance data for this compound as an enzyme inhibitor is not yet available, the potent activity of its derivative, JZP-430, against ABHD6 highlights the significant potential of the 1,2,5-thiadiazole scaffold in designing novel and effective therapeutic agents. The data presented in this guide, comparing JZP-430 to other established ABHD6 inhibitors, provides a valuable benchmark for researchers in the field. The detailed experimental protocols offer a clear framework for the in vitro evaluation of new compounds targeting ABHD6, facilitating further drug discovery and development efforts centered on this promising heterocyclic core.

References

Comparative Cross-Reactivity Profiling of 1,2,5-Thiadiazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents. This guide provides a comparative analysis of the cross-reactivity profiles of key 1,2,5-thiadiazole-based compounds, with a focus on muscarinic receptor agonists and emerging anticancer agents. The information presented herein is intended to aid researchers in understanding the selectivity of these compounds and to provide a framework for their continued development.

Muscarinic Receptor Agonists: M1-Selective Compounds

A significant focus of 1,2,5-thiadiazole-based drug discovery has been the development of M1 muscarinic acetylcholine receptor (mAChR) agonists for the potential treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1][2] The selectivity of these agents across the five muscarinic receptor subtypes (M1-M5) is a critical determinant of their therapeutic window, as activation of other subtypes can lead to undesirable side effects.

Comparative Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of representative 1,2,5-thiadiazole-based muscarinic agonists. These compounds, which are analogues of aceclidine and arecoline, demonstrate a range of potencies and selectivities for the M1 receptor subtype.[1][3][4]

Table 1: Comparative Binding Affinities (Ki, nM) of 1,2,5-Thiadiazole Analogues at Muscarinic Receptors

CompoundM1 (pirenzepine displacement)M2 (AF-DX 116 displacement)M3M4M5
Butyloxy-thiadiazole-quinuclidine analogue (17d) 2.550---
Butylthio-thiadiazole-quinuclidine analogue (18d) 1.835---
Hexyloxy-TZTP (Xanomeline analogue) 1.218252.115
Pentyloxy-TZTP 0.822401.520
Unsubstituted TZTP (11) 5.04.56.05.55.2

Data compiled from multiple sources.[1][3] Values are approximate and intended for comparative purposes. Dashes indicate data not available.

Table 2: Comparative Functional Potencies (EC50/IC50, nM) of 1,2,5-Thiadiazole Analogues

CompoundM1 (Phosphoinositide Turnover)M2 (Atria - rate inhibition)M3 (Ileum contraction)
Butyloxy-thiadiazole-quinuclidine analogue (17d) 10>1000-
Butylthio-thiadiazole-quinuclidine analogue (18d) 8>1000-
Hexyloxy-TZTP (Xanomeline analogue) 5500300
Pentyloxy-TZTP 3450280
Unsubstituted TZTP (11) 202530

Data compiled from multiple sources.[1][3] Values are approximate and intended for comparative purposes. Dashes indicate data not available.

Off-Target Activities of 1,2,5-Thiadiazole Derivatives

While muscarinic receptors are the primary targets for many 1,2,5-thiadiazole-based agents, cross-reactivity with other receptors has been observed. Notably, some derivatives exhibit high affinity for serotonin (5-HT) and, to a lesser extent, dopamine and adrenergic receptors.

For instance, a series of 1,2,5-thiadiazol-3-yl-piperazine derivatives have been identified as potent and selective ligands for the human 5-HT1A receptor.[5][6] These compounds displayed selective affinity for 5-HT1A receptors over α1-adrenergic and dopamine (D2, D3, and D4) receptors.[5] This highlights the potential for developing 1,2,5-thiadiazole-based compounds for CNS disorders beyond those modulated by the cholinergic system.

Anticancer Agents Based on the 1,2,5-Thiadiazole Scaffold

More recently, derivatives of 1,2,5-thiadiazole have demonstrated promising anticancer activity. Two notable examples are NSC745885 and NSC763968, which have shown potent cytotoxic effects against a range of cancer cell lines.[7]

Table 3: Anticancer Activity (GI50, µM) of Selected 1,2,5-Thiadiazole Derivatives

CompoundLeukemiaMelanomaOvarian CancerBreast CancerProstate Cancer
NSC745885 0.16 - 1.50.20 - 2.00.25 - 3.00.30 - 5.00.35 - 7.71
NSC763968 0.18 - 1.450.25 - 4.00.30 - 5.680.35 - 5.00.20 - 3.5

Data represents a range of GI50 values across various cell lines within each cancer type.[7]

The mechanism of action for these anticancer compounds is still under investigation, but for NSC745885, it has been shown to induce apoptosis and downregulate the expression of the enhancer of zeste homolog 2 (EZH2).[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cross-reactivity profiles. Below are protocols for key experiments cited in this guide.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from standard methods for determining the binding affinity of a test compound for muscarinic receptor subtypes.

1. Membrane Preparation:

  • Membranes from cells stably expressing human M1-M5 receptors are used.

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged.

  • The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • 50 µL of radioligand (e.g., [3H]-N-methylscopolamine for M1, M3, M5; [3H]-AF-DX 384 for M2, M4) at a concentration close to its Kd.

    • 50 µL of various concentrations of the test 1,2,5-thiadiazole compound.

    • 100 µL of the membrane preparation.

  • For non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used instead of the test compound.

  • Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.

  • The filters are washed rapidly with ice-cold wash buffer.

  • The filters are dried, and scintillation cocktail is added.

  • Radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay

This functional assay measures the ability of a muscarinic agonist to stimulate Gq-coupled receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

1. Cell Culture and Labeling:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-M1 cells) are plated in multi-well plates.

  • The cells are incubated overnight with [3H]-myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.

2. Agonist Stimulation:

  • The labeling medium is removed, and the cells are washed with a suitable buffer (e.g., Krebs-bicarbonate buffer).

  • The cells are pre-incubated with a buffer containing LiCl (e.g., 10 mM) for a short period (e.g., 15-30 minutes). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Various concentrations of the 1,2,5-thiadiazole agonist are added, and the cells are incubated for a specified time (e.g., 30-60 minutes) at 37°C.

3. Extraction of Inositol Phosphates:

  • The stimulation is terminated by the addition of a cold stop solution (e.g., perchloric acid or trichloroacetic acid).

  • The cells are scraped and the mixture is centrifuged.

  • The supernatant containing the water-soluble inositol phosphates is collected.

4. Anion Exchange Chromatography:

  • The supernatant is neutralized and applied to an anion-exchange column (e.g., Dowex AG1-X8).

  • The column is washed with water to remove free [3H]-inositol.

  • The total [3H]-inositol phosphates are eluted with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

5. Scintillation Counting and Data Analysis:

  • The radioactivity in the eluate is measured by liquid scintillation counting.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agent 1,2,5-Thiadiazole Agonist Agent->M1R Binds to ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

General Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow cluster_planning Phase 1: Planning & Compound Preparation cluster_screening Phase 2: High-Throughput Screening cluster_analysis Phase 3: Data Analysis & Interpretation Compound 1,2,5-Thiadiazole Test Compound Primary_Screen Primary Screen (Single high concentration) Compound->Primary_Screen Panel_Selection Select Screening Panel (e.g., Eurofins SafetyScreen44) Panel_Selection->Primary_Screen Dose_Response Dose-Response Assays for Primary Hits Primary_Screen->Dose_Response Identified Hits Data_Analysis Data Analysis (IC50/Ki determination) Dose_Response->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile SAR Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR

Caption: General Workflow for Cross-Reactivity Profiling.

Putative Signaling Pathway for Anticancer 1,2,5-Thiadiazole Derivatives

Anticancer_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Agent Anticancer 1,2,5-Thiadiazole (e.g., NSC745885) EZH2 EZH2 Agent->EZH2 Downregulates Apoptosis_Pathway Apoptotic Pathway Agent->Apoptosis_Pathway Induces Gene_Expression Altered Gene Expression EZH2->Gene_Expression Represses Cell_Death Apoptotic Cell Death Gene_Expression->Cell_Death Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Caspase_Activation->Cell_Death

Caption: Putative Signaling Pathway for Anticancer 1,2,5-Thiadiazole Derivatives.

References

Safety Operating Guide

Proper Disposal and Handling of 1,2,5-Thiadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,2,5-Thiadiazole-3-carboxylic acid, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[1]To prevent eye irritation from dust or splashes.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]To avoid skin contact and potential irritation.[5]
Skin and Body Protection Laboratory coat.[1]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[1]To prevent respiratory tract irritation.[1]
Hygiene Measures Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[4]To prevent ingestion and contamination.
Spill and Leak Response

In the event of a spill, evacuate the area of non-essential personnel.[2] Avoid generating dust.[2][3] For solid spills, carefully sweep the material and place it into a suitable, labeled container for disposal.[5][6] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collection into a hazardous waste container.[2] The spill area should be thoroughly cleaned with soap and water.[2] Report all spills to the relevant environmental health and safety department.[2]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Do not discharge the chemical into sewer systems or the environment.[3]

Operational Steps for Disposal:

  • Waste Collection:

    • Solid Waste: Collect solid this compound and contaminated materials (e.g., wipes, gloves) in a designated, clearly labeled, and sealed hazardous waste container.[2]

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for liquids.[2] Do not mix with incompatible waste streams.[2]

  • Container Labeling:

    • All waste containers must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

    • The storage area should be secure.[1][2]

  • Disposal:

    • Arrange for pickup and disposal by a licensed chemical waste disposal company.[3] This may involve incineration at a permitted facility.[3]

    • Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[3]

Below is a diagram outlining the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_collection Waste Generation & Collection cluster_containerization Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of 1,2,5-Thiadiazole-3-carboxylic Acid Waste solid_waste Solid Waste (e.g., unused chemical, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions containing the compound) start->liquid_waste Is it liquid? collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid store_waste Store in a cool, dry, well-ventilated, and secure area collect_solid->store_waste collect_liquid->store_waste disposal_service Arrange for pickup by a licensed hazardous waste disposal service store_waste->disposal_service incineration Controlled Incineration at a permitted facility disposal_service->incineration end Proper Disposal Complete incineration->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,2,5-Thiadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1,2,5-Thiadiazole-3-carboxylic acid. The following procedures are designed to ensure the safe execution of laboratory operations and proper disposal of waste materials.

Hazard Summary

This compound and its derivatives are compounds that require careful handling due to their potential health hazards. Inhalation or significant exposure may lead to irritation of the skin, eyes, and respiratory system.[1] It is crucial to use appropriate personal protective equipment and adhere to safe laboratory practices to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a potential for splashing or dust generation.[2][3]
Skin Protection A chemical-resistant lab coat must be worn and kept fully buttoned.[3] Chemical-impermeable gloves, such as nitrile rubber, are required. Gloves should be inspected before each use and changed immediately if contaminated.[2][4] For larger quantities, additional protective clothing and boots may be necessary.[2]
Respiratory Protection All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2][3] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[3][5]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood.[3]

    • Ensure the fume hood is functioning correctly before starting any work.[3]

    • Assemble all necessary equipment, such as spatulas, weighing boats, and glassware, as well as the appropriate, clearly labeled hazardous waste containers.[3][6]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.[3]

  • Chemical Handling:

    • Handle in a well-ventilated area and avoid the formation of dust and aerosols.[4]

    • Avoid contact with skin and eyes.[4]

    • Use non-sparking tools to prevent ignition.[4]

    • Do not eat, drink, or smoke in laboratory areas.[3]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3]

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water.[2]

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials and foodstuff containers.[4]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3][6]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[3]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams.[6]

  • Disposal Method:

    • Waste material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

    • Do not discharge into sewer systems.[4]

    • Dispose of all waste material in accordance with applicable federal, state, and local environmental regulations.[2]

Workflow for Handling this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2,5-Thiadiazole-3-carboxylic acid
Reactant of Route 2
1,2,5-Thiadiazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.